molecular formula C9H10O3 B1664171 4-Ethoxybenzoic acid CAS No. 619-86-3

4-Ethoxybenzoic acid

Cat. No.: B1664171
CAS No.: 619-86-3
M. Wt: 166.17 g/mol
InChI Key: SHSGDXCJYVZFTP-UHFFFAOYSA-N
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Description

4-Ethoxybenzoic acid is a luminescent bioapplication.

Properties

IUPAC Name

4-ethoxybenzoic acid
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InChI

InChI=1S/C9H10O3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SHSGDXCJYVZFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID2060709
Record name Benzoic acid, 4-ethoxy-
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Molecular Weight

166.17 g/mol
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CAS No.

619-86-3
Record name 4-Ethoxybenzoic acid
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Record name 4-Ethoxybenzoic acid
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Record name 4-ETHOXYBENZOIC ACID
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Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 4-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzoic acid, also known as p-ethoxybenzoic acid, is an aromatic carboxylic acid that serves as a versatile building block in various scientific disciplines.[1] Its structure, featuring an ethoxy group and a carboxylic acid moiety on a benzene (B151609) ring, imparts a unique combination of properties that make it a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and other functional materials.[1][2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its purification and characterization.

Chemical and Physical Properties

A summary of the key quantitative chemical and physical properties of this compound is presented in Table 1. This data is essential for predicting its behavior in chemical reactions, designing purification strategies, and understanding its pharmacokinetic profile in drug development.

Table 1: Quantitative Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[1][4][5][6]
Molecular Weight 166.17 g/mol [4][5]
Melting Point 197-199 °C[2][4]
195-201 °C[1]
199.6 °C[5]
200 °C[7]
Boiling Point 291.2 °C (estimated)[8][9]
254.38 °C (rough estimate)[10]
Water Solubility 583.1 mg/L at 25 °C (estimated)[8]
Sparingly soluble[3]
pKa 4.49[5][10]
LogP (o/w) 2.390 (estimated)[8]
1.78350[9]
Appearance White crystalline powder/solid[1][5]
Density 1.166 g/cm³[9]
1.1708 g/cm³ (rough estimate)[10]
Flash Point 117.1 °C (estimated)[8][9]
Refractive Index 1.537[9]
1.5500 (estimate)[10]
Vapor Pressure 0.071 Pa at 25 °C[10]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key chemical properties of this compound. These protocols are based on standard organic chemistry laboratory techniques.

Determination of Melting Point

The melting point is a critical indicator of purity for a solid organic compound. A sharp melting point range close to the literature value suggests high purity.

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, attached to a thermometer.

  • Heating: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point of 197-199 °C.[2][4][11]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is a measure of the acidity of a compound. Potentiometric titration is a precise method for its determination.

Methodology:

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) or acetonitrile (B52724) to ensure solubility. A standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is also prepared.

  • Titration Setup: A calibrated pH electrode is immersed in the this compound solution, which is continuously stirred.

  • Titration: The NaOH solution is added incrementally from a buret. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). For this compound, the expected pKa is approximately 4.49.[5][10]

Determination of Aqueous Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of this compound in water.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a known volume of deionized water (e.g., 10 mL) in a vial at a constant temperature (e.g., 25 °C).

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period to ensure equilibrium is reached (typically several hours).

  • Observation and Filtration: The mixture is visually inspected for any undissolved solid. If the solid has completely dissolved, more is added until a saturated solution is formed. The saturated solution is then filtered to remove any excess solid.

  • Quantification (Optional): A known volume of the clear filtrate is taken, and the solvent is evaporated. The mass of the remaining solid is determined, allowing for the calculation of solubility in mg/L or mol/L. Based on literature, the estimated water solubility is around 583.1 mg/L at 25 °C.[8]

Logical Workflow for Purification and Characterization

The synthesis of this compound, like most organic preparations, yields a crude product that requires purification and subsequent characterization to confirm its identity and purity. The following diagram illustrates a typical workflow.

Purification_Characterization_Workflow start Crude This compound recrystallization Recrystallization start->recrystallization Dissolve in hot solvent & cool to crystallize filtration Vacuum Filtration recrystallization->filtration Isolate crystals drying Drying filtration->drying Remove residual solvent purified_product Purified This compound drying->purified_product mp Melting Point Determination purified_product->mp Purity Check tlc TLC Analysis purified_product->tlc Purity Check nmr NMR Spectroscopy (¹H, ¹³C) purified_product->nmr Structure Elucidation ir IR Spectroscopy purified_product->ir Functional Group ID ms Mass Spectrometry purified_product->ms Molecular Weight Confirmation final_product Characterized Pure Product mp->final_product tlc->final_product nmr->final_product ir->final_product ms->final_product

Caption: Workflow for the purification and characterization of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons (two doublets), and a singlet for the carboxylic acid proton.

    • ¹³C NMR: The carbon-13 NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons (with different chemical shifts due to the substituents), and the carbons of the ethoxy group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, C-O stretches, and aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (166.17 g/mol ), along with characteristic fragmentation patterns.[4][5]

Applications in Research and Development

This compound is a key intermediate in several areas:

  • Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients.[1][3]

  • Liquid Crystals: Its rigid, rod-like structure makes it a valuable component in the synthesis of liquid crystal materials.[2]

  • Organic Synthesis: It is a versatile building block for the introduction of the 4-ethoxybenzoyl group into more complex molecules.[1]

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties of this compound, including quantitative data, experimental protocols for property determination, and a logical workflow for its purification and characterization. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important chemical compound.

References

In-Depth Technical Guide: 4-Ethoxybenzoic Acid (CAS: 619-86-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzoic acid, with the CAS registry number 619-86-3, is an aromatic carboxylic acid that serves as a versatile intermediate in various fields of chemical synthesis.[1] Structurally, it is a derivative of benzoic acid with an ethoxy group at the para-position. This substitution significantly influences its physicochemical properties and reactivity, making it a valuable building block in the synthesis of pharmaceuticals, liquid crystals, and other specialty chemicals.[2] Recent research has also highlighted its potential as an anti-biofilm agent, particularly against pathogenic bacteria such as Staphylococcus aureus, suggesting new avenues for its application in drug development.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and methods to evaluate its biological activity.

Physicochemical and Spectral Data

The key physicochemical and spectral properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 619-86-3
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 197-199 °C
Boiling Point 291.2 °C (estimated)No direct experimental value found
Solubility Limited solubility in water; Soluble in organic solvents like ethanol (B145695) and ether.[1]
pKa 4.84No direct experimental value found

Table 2: Spectral Data of this compound

Technique Key Data Points Source
¹H NMR Signals corresponding to ethoxy group (triplet and quartet) and para-substituted aromatic protons (two doublets).[3]
¹³C NMR Distinct signals for the ethoxy carbons, aromatic carbons, and the carboxylic acid carbon.[3]
IR (Infrared) Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and C-O stretching of the ether.[3]
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight (166.17 g/mol ).[3]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from ethyl 4-hydroxybenzoate (B8730719), which is a two-step process involving etherification followed by hydrolysis.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification s1 Ethyl 4-hydroxybenzoate + Potassium Carbonate in DMF s2 Add Ethyl Iodide s1->s2 s3 Heat reaction mixture (e.g., 80°C) s2->s3 s4 Reaction monitoring (TLC) s3->s4 s5 Work-up: - Cool to RT - Add water - Extract with Ethyl Acetate (B1210297) s4->s5 s6 Dry organic layer (e.g., Na₂SO₄) s5->s6 s7 Evaporate solvent s6->s7 s8 Crude Ethyl 4-ethoxybenzoate s7->s8 h1 Crude Ethyl 4-ethoxybenzoate + Ethanol + NaOH solution s8->h1 h2 Reflux the mixture h1->h2 h3 Reaction monitoring (TLC) h2->h3 h4 Work-up: - Cool to RT - Acidify with HCl h3->h4 h5 Precipitation of This compound h4->h5 p1 Collect crude product (Filtration) h5->p1 p2 Recrystallization from Ethanol/Water p1->p2 p3 Wash with cold solvent p2->p3 p4 Dry the purified crystals p3->p4 p5 Pure this compound p4->p5

Caption: Workflow for the synthesis and purification of this compound.

Materials:

  • Ethyl 4-hydroxybenzoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl iodide (C₂H₅I)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Deionized water

Procedure:

Step 1: Synthesis of Ethyl 4-ethoxybenzoate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-hydroxybenzoate (1 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add ethyl iodide (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-ethoxybenzoate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 4-ethoxybenzoate in ethanol.

  • Add a 2M aqueous solution of sodium hydroxide (2 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • A white precipitate of this compound will form.

Purification by Recrystallization

Procedure:

  • Collect the crude this compound by vacuum filtration and wash with cold deionized water.

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Biological Activity: Anti-Biofilm Assay

This compound has been shown to inhibit biofilm formation by Staphylococcus aureus. The following protocol describes a crystal violet assay to quantify this inhibitory effect.

Experimental Workflow: Crystal Violet Anti-Biofilm Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_staining Staining cluster_quantification Quantification p1 Prepare S. aureus inoculum p2 Prepare serial dilutions of This compound p1->p2 i1 Add inoculum and test compound to 96-well plate p2->i1 i2 Incubate for 24 hours at 37°C i1->i2 s1 Remove planktonic cells i2->s1 s2 Wash wells with PBS s1->s2 s3 Stain with Crystal Violet s2->s3 s4 Wash excess stain s3->s4 s5 Solubilize bound stain (e.g., with Ethanol) s4->s5 q1 Measure absorbance (e.g., at 570 nm) s5->q1 q2 Calculate % biofilm inhibition q1->q2

Caption: Workflow for the Crystal Violet anti-biofilm assay.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol

  • Sterile 96-well flat-bottom microtiter plates

Procedure:

  • Prepare an overnight culture of S. aureus in TSB at 37°C.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • Prepare serial dilutions of this compound in TSB in a 96-well plate. Include a vehicle control (solvent used to dissolve the compound) and a no-treatment control.

  • Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the compound dilutions.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, gently discard the planktonic cells by inverting the plate.

  • Wash each well twice with 200 µL of sterile PBS to remove loosely attached cells.

  • Air dry the plate for 15-20 minutes.

  • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.

  • Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Transfer 150 µL of the ethanol-crystal violet solution to a new 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100%.

Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the direct interaction of this compound with eukaryotic signaling pathways. Research on structurally related compounds, such as 4-hydroxybenzoic acid, has shown interactions with pathways like the estrogen receptor α-dependent signaling pathway. However, the ethoxy substitution in this compound significantly alters its electronic and steric properties, and therefore, its biological targets and effects on signaling cascades may differ. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound in mammalian cells, which would be crucial for its development as a therapeutic agent.

Conclusion

This compound is a compound of significant interest with established applications as a chemical intermediate and emerging potential in the field of antimicrobial research. This guide has provided a detailed overview of its properties and practical, step-by-step protocols for its synthesis, purification, and the evaluation of its anti-biofilm activity. While its mechanism of action at the molecular level in eukaryotic systems remains to be fully elucidated, the information presented here serves as a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule.

References

An In-depth Technical Guide to the Physical Constants of p-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical constants of p-ethoxybenzoic acid, a compound of interest in pharmaceutical and materials science. This document outlines standard experimental protocols for the determination of these properties and presents the data in a clear, tabular format for ease of reference and comparison.

Core Physical and Chemical Properties

p-Ethoxybenzoic acid, also known as 4-ethoxybenzoic acid, is a white crystalline solid.[1] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₀O₃[1][2][3]
Molecular Weight 166.17 g/mol [2][4][5]
CAS Number 619-86-3[1][2]
Appearance White crystalline powder/solid[1][2]
Melting Point 197-201 °C[1][3][6][7]
Boiling Point ~291.2 °C (estimated)[3][8]
Density ~1.17 g/cm³ (rough estimate)[6][9]
pKa 4.49[2][6]
LogP (o/w) 2.39[6][8]

Solubility Profile

The solubility of p-ethoxybenzoic acid is a critical parameter for its application in various fields.

SolventSolubilityReference
Water 583 mg/L at 25 °C (estimated)[6][8]
Hot Methanol Almost transparent[6][9]
Alcohol Soluble[6]
Ether Soluble[6]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of p-ethoxybenzoic acid.

TechniqueKey FeaturesReference
¹H NMR Spectra available[10][11]
¹³C NMR Spectra available[12][13]
FTIR Spectra available[4][12]
UV-Vis Spectra available[12][13]
Mass Spectrometry Spectra available[4][12][14][15]

Experimental Protocols

The following sections detail the methodologies for determining the key physical constants of p-ethoxybenzoic acid.

Determination of Melting Point

The melting point of p-ethoxybenzoic acid can be determined using the capillary method with a melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry p-ethoxybenzoic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 2 °C/min).

  • Observation: The temperature at which the substance first begins to melt and the temperature at which the last crystal melts are recorded as the melting point range. For a pure compound like p-ethoxybenzoic acid, this range should be narrow.

Determination of Boiling Point

As p-ethoxybenzoic acid is a solid at room temperature with a high boiling point, its boiling point is typically estimated or determined under reduced pressure. A standard method for organic compounds is the Siwoloboff method.

Protocol:

  • Sample Preparation: A small amount of p-ethoxybenzoic acid is placed in a fusion tube. A sealed capillary tube is inverted and placed inside the fusion tube.

  • Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin (B1166041) oil).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of Density

The density of solid p-ethoxybenzoic acid can be determined by the gas pycnometry method.

Protocol:

  • Sample Preparation: A known mass of p-ethoxybenzoic acid is placed in the sample chamber of a gas pycnometer.

  • Measurement: The chamber is filled with an inert gas (e.g., helium) to a known pressure. The gas is then allowed to expand into a reference chamber of known volume.

  • Calculation: By measuring the pressure change, the volume of the solid sample can be determined using the ideal gas law. The density is then calculated by dividing the mass of the sample by its volume.

Determination of Solubility

The solubility of p-ethoxybenzoic acid in various solvents can be determined by preparing a saturated solution and measuring the concentration of the dissolved solid.

Protocol:

  • Saturated Solution Preparation: An excess amount of p-ethoxybenzoic acid is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Analysis: The undissolved solid is removed by filtration or centrifugation. The concentration of p-ethoxybenzoic acid in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a calibration curve.

Determination of pKa

The acid dissociation constant (pKa) of p-ethoxybenzoic acid can be determined by potentiometric titration.

Protocol:

  • Solution Preparation: A known concentration of p-ethoxybenzoic acid is dissolved in a suitable solvent mixture (e.g., water-acetonitrile).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Experimental Workflow Visualization

The logical flow for the experimental determination of the physical constants of p-ethoxybenzoic acid is outlined in the diagram below.

experimental_workflow Workflow for Physical Constant Determination of p-Ethoxybenzoic Acid cluster_sample Sample Preparation cluster_phys_chem Physicochemical Properties cluster_spectroscopy Spectroscopic Analysis Sample p-Ethoxybenzoic Acid Sample Purification Purification (Recrystallization) Sample->Purification Drying Drying Purification->Drying MeltingPoint Melting Point Determination Drying->MeltingPoint BoilingPoint Boiling Point Determination Drying->BoilingPoint Density Density Measurement Drying->Density Solubility Solubility Assessment Drying->Solubility pKa pKa Determination Drying->pKa NMR NMR (¹H, ¹³C) Spectroscopy Drying->NMR FTIR FTIR Spectroscopy Drying->FTIR UV_Vis UV-Vis Spectroscopy Drying->UV_Vis MassSpec Mass Spectrometry Drying->MassSpec Data_Analysis Data Analysis and Interpretation MeltingPoint->Data_Analysis BoilingPoint->Data_Analysis Density->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis MassSpec->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: A logical workflow for the determination of physical constants.

References

4-Ethoxybenzoic acid molecular structure and weight.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethoxybenzoic Acid: Molecular Structure and Properties

This guide provides a comprehensive overview of this compound, a versatile aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document details the compound's molecular structure, physicochemical properties, and provides a representative analytical protocol.

Molecular Structure and Identification

This compound, also known as p-ethoxybenzoic acid, is an organic compound characterized by a benzene (B151609) ring substituted with a carboxylic acid group and an ethoxy group at the para (1,4) position.[1][2] This structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, liquid crystals, and specialty polymers.[2][3] The ethoxy group enhances its solubility and reactivity compared to unsubstituted benzoic acid.[2]

Chemical Structure:

The structure consists of a central benzene ring. A carboxyl group (-COOH) is attached to the first carbon, and an ethoxy group (-OCH2CH3) is attached to the fourth carbon.

Canonical SMILES: CCOC1=CC=C(C=C1)C(=O)O[1][4] InChI Key: SHSGDXCJYVZFTP-UHFFFAOYSA-N[1]

Physicochemical and Pharmacological Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₃[2][5]
Molecular Weight 166.17 g/mol [3][4]
Appearance White to light yellow crystalline powder[1][2][3]
Melting Point 197-199 °C (lit.)[3]
Purity ≥ 99% (HPLC), >98.0% (GC)(T)[2][5]
CAS Number 619-86-3[1][2][5]
PubChem CID 12093[1][2]
EC Number 210-616-3[1]
MDL Number MFCD00002545[2]

Experimental Protocols: Analytical Method

While specific synthetic preparations can vary, the analysis of this compound is crucial for purity and quantification. High-Performance Liquid Chromatography (HPLC) is a common and effective method. The following is a representative protocol adapted from methodologies for similar aromatic carboxylic acids.[6]

Objective: To determine the purity of a this compound sample using HPLC with UV detection.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile (B52724) and water (with 0.1% phosphoric acid), in an appropriate ratio (e.g., 60:40 v/v).

  • Solvent for sample preparation: Acetonitrile or Methanol (HPLC grade).

  • This compound reference standard.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the solvent to achieve a concentration within the range of the working standards.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a filtered and degassed mixture of acetonitrile and acidified water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: Set to the maximum absorbance wavelength (λmax) of this compound, determined by a UV scan.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration and purity based on the peak area and the calibration curve.

Visualization of Molecular Relationships

The following diagram illustrates the key structural components of the this compound molecule.

A This compound B Benzoic Acid Core A->B is a derivative of D Ethoxy Group (-OCH2CH3) A->D functionalized with C Carboxyl Group (-COOH) B->C contains E Benzene Ring (C6H4) B->E contains

Structural components of this compound.

References

A Technical Guide to the Physicochemical Properties of 4-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4-Ethoxybenzoic acid, complete with experimental protocols for their determination. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and materials science.

Core Physicochemical Data

This compound is a white crystalline solid that is soluble in water.[1] Its key physical properties are summarized in the table below, providing a ready reference for laboratory applications.

PropertyValueSource(s)
Melting Point197-199 °C[1][2][3][4]
Boiling Point~291.2 °C (estimated)[5][6]
Molecular FormulaC₉H₁₀O₃[7]
Molecular Weight166.17 g/mol [7]
CAS Number619-86-3[2][7]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standardized methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The following capillary method is a common and reliable technique for determining the melting point of this compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range is reported as the melting point. A narrow melting range is indicative of a high degree of purity.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For accurate determination, especially for compounds that can decompose at high temperatures, distillation or reflux methods are preferred.

Methodology (Distillation Method):

  • Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. A small quantity (e.g., 5-10 mL) of molten this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

  • Temperature Reading: The thermometer should be positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.

  • Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Applications and Biological Significance

This compound serves as a versatile intermediate in various fields. It is a key component in the synthesis of liquid crystals and has been investigated for its potential in pharmaceutical applications, including the development of anti-inflammatory and analgesic agents.[5]

A notable area of research is its activity as an anti-biofilm agent. Studies have shown that this compound can inhibit the formation of biofilms by the bacterium Staphylococcus aureus and enhance the efficacy of antibiotics like vancomycin (B549263) against established biofilms.[4] The proposed mechanism involves the alteration of cell membrane hydrophobicity, which in turn hinders the initial attachment of bacteria to surfaces, a critical step in biofilm formation.[4]

Below is a diagram illustrating the proposed workflow of this compound's anti-biofilm activity.

G cluster_0 Staphylococcus aureus Biofilm Formation cluster_1 Intervention with this compound Initial_Attachment Initial_Attachment Microcolony_Formation Microcolony_Formation Initial_Attachment->Microcolony_Formation EPS_Production EPS_Production Microcolony_Formation->EPS_Production Mature_Biofilm Mature_Biofilm EPS_Production->Mature_Biofilm Antibiotic_Resistance Antibiotic_Resistance Mature_Biofilm->Antibiotic_Resistance Leads to 4_EBA This compound Membrane_Hydrophobicity Decreased Cell Membrane Hydrophobicity 4_EBA->Membrane_Hydrophobicity Alters Synergy Synergistic Effect 4_EBA->Synergy Membrane_Hydrophobicity->Initial_Attachment Inhibits Synergy->Mature_Biofilm Increases Sensitivity of Vancomycin Vancomycin Vancomycin->Synergy

Caption: Workflow of this compound's Anti-Biofilm Mechanism.

References

The Solubility Profile of 4-Ethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-ethoxybenzoic acid in aqueous and organic solvents. Understanding the solubility characteristics of this compound is essential for its application in pharmaceutical research, chemical synthesis, and formulation development. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

Table 1: Quantitative Aqueous Solubility of this compound

SolventTemperature (°C)Solubility (mg/L)Citation
Water25583.1 (estimated)[1]

Qualitative Solubility Data

Qualitative assessments of this compound's solubility in various solvents have been reported. This information is valuable for solvent selection in synthesis, purification, and formulation processes.

Table 2: Qualitative Solubility of this compound

SolventSolubility DescriptionCitation
WaterSoluble[2]
Hot MethanolAlmost transparent[3]
EthanolSoluble[4]
EtherSoluble[4]

Experimental Protocol for Solubility Determination

The following section details a generalized experimental methodology for determining the equilibrium solubility of this compound. This protocol is based on the widely used and accepted shake-flask method, which is suitable for determining the solubility of crystalline compounds like this compound in various solvents.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • Solute: High-purity this compound (>99%)

  • Solvents: Analytical or HPLC grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)

  • Apparatus:

    • Analytical balance (accuracy ±0.1 mg)

    • Thermostatic shaker or water bath with precise temperature control (±0.1 K)

    • Sealed glass vials or flasks

    • Syringe filters (e.g., 0.45 µm PTFE or PVDF, depending on solvent compatibility)

    • Volumetric flasks and pipettes

    • Centrifuge (optional)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric setup (drying oven).

Procedure: Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Equilibration:

    • Place the sealed vials in a thermostatic shaker set to the desired temperature.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[5]

  • Sample Separation:

    • After equilibration, let the vials stand undisturbed at the experimental temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample from the clear supernatant.

    • Immediately filter the sample using a syringe filter that has been pre-warmed to the experimental temperature to prevent precipitation of the solute. Alternatively, the sample can be centrifuged, and the supernatant carefully collected.

  • Analysis of Solute Concentration:

    • The concentration of this compound in the saturated solution can be determined using one of the following methods:

    a) Gravimetric Method:

    • Accurately weigh a clean, dry vial.

    • Transfer a known volume or mass of the filtered saturated solution into the weighed vial.

    • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.

    • Calculate the mass of the dissolved this compound and the mass of the solvent to determine the solubility (e.g., in g/100g of solvent or mg/L).

    b) High-Performance Liquid Chromatography (HPLC) Method:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent.

    • Inject the diluted sample into the HPLC system and determine the peak area.

    • Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for the dilution factor. A typical HPLC method for benzoic acid derivatives would involve a C18 column and a mobile phase of acetonitrile (B52724) and water with an acidic modifier, with UV detection around 254 nm.[6]

Experimental Workflow Visualization

The logical steps involved in the determination of the solubility of this compound using the shake-flask method are illustrated in the diagram below.

Solubility_Workflow prep Preparation of Saturated Solution (Excess Solute in Solvent) equil Equilibration (Thermostatic Shaker, 24-72h) prep->equil sep Phase Separation (Sedimentation & Filtration/Centrifugation) equil->sep analysis Analysis of Supernatant sep->analysis grav Gravimetric Analysis (Solvent Evaporation) analysis->grav Method A hplc HPLC Analysis analysis->hplc Method B result_grav Calculate Solubility (Mass Solute / Mass Solvent) grav->result_grav result_hplc Calculate Concentration (from Calibration Curve) hplc->result_hplc cal Preparation of Standards & Calibration Curve cal->hplc

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

References

Spectroscopic Analysis of 4-Ethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-Ethoxybenzoic acid, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C9H10O3, Molecular Weight: 166.17 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.5 (approx.)Singlet (broad)1H-COOH
7.9 - 8.1Doublet2HAr-H ortho to -COOH
6.9 - 7.1Doublet2HAr-H ortho to -OCH2CH3
4.1Quartet2H-OCH2CH3
1.4Triplet3H-OCH2CH3

Data sourced from publicly available spectral databases. Specific shifts may vary slightly depending on the solvent and instrument.[2]

¹³C NMR Spectrum

Chemical Shift (δ) ppmAssignment
167.8-COOH
163.5Ar-C para to -COOH
132.0Ar-C ortho to -COOH
123.0Ar-C ipso to -COOH
114.5Ar-C ortho to -OCH2CH3
63.8-OCH2CH3
14.7-OCH2CH3

Data sourced from publicly available spectral databases. Specific shifts may vary slightly depending on the solvent and instrument.[3]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2980, 2940MediumC-H stretch (Aliphatic)
1680StrongC=O stretch (Carboxylic Acid)
1605, 1575, 1510Strong to MediumC=C stretch (Aromatic)
1250StrongC-O stretch (Ether and Acid)
1170StrongC-O stretch (Ether)

Data represents typical values and may vary based on the sampling method (e.g., KBr pellet, Nujol mull).[4]

Mass Spectrometry (MS)
m/zRelative IntensityAssignment
166High[M]⁺ (Molecular Ion)
138High[M - C2H4]⁺
121Base Peak[M - OC2H5]⁺
93Medium[M - COOH - C2H4]⁺
65Medium[C5H5]⁺

Fragmentation pattern obtained via Electron Ionization (EI).[1][5]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for obtaining and interpreting spectroscopic data for a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Solid this compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Dissolve For NMR Prepare_Solid Prepare as KBr Pellet or Nujol Mull Sample->Prepare_Solid For IR MS Mass Spectrometer Sample->MS For MS NMR NMR Spectrometer Dissolve->NMR IR FT-IR Spectrometer Prepare_Solid->IR Analyze_NMR Analyze NMR Spectra (Chemical Shifts, Integration, Multiplicity) NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum (Functional Group Identification) IR->Analyze_IR Analyze_MS Analyze Mass Spectrum (Molecular Weight, Fragmentation) MS->Analyze_MS Structure Structure Elucidation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: General workflow for spectroscopic analysis of this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

  • This compound (5-25 mg for ¹H, 20-100 mg for ¹³C)[6][7][8]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[9]

  • NMR tube (5 mm diameter)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh the this compound and transfer it to a clean, dry vial.[7]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7]

  • Use a vortex mixer to ensure the sample is completely dissolved. If necessary, gentle heating or sonication can be applied.

  • Transfer the solution into a clean NMR tube using a pipette, ensuring no solid particles are transferred.[6]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[7]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[7]

    • Acquire the ¹H spectrum. Standard parameters include a 30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For the ¹³C spectrum, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[9]

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: KBr Pellet

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), IR grade (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation:

    • Thoroughly grind the KBr in an agate mortar to a fine powder.

    • Add the this compound to the mortar and mix with the KBr.

    • Grind the mixture until it is a homogeneous, fine powder.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization (EI)

Materials:

  • This compound (a small, pure sample)

  • Volatile solvent (e.g., methanol, dichloromethane) if using a direct insertion probe with a solution.

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent and inject it into the instrument.

  • Ionization:

    • The sample is vaporized in the ion source.

    • A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.[10]

  • Mass Analysis:

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Processing:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[10] The most abundant ion is designated as the base peak with a relative intensity of 100%.[10]

References

4-Ethoxybenzoic Acid: A Technical Guide on Its Origins and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: 4-Ethoxybenzoic acid, a derivative of benzoic acid, has garnered attention for its significant biological activities, particularly as an anti-biofilm agent. While its natural occurrence is limited, its synthetic accessibility and therapeutic potential make it a subject of interest in drug development. This technical guide provides a comprehensive overview of this compound, focusing on its reported natural source, synthesis, and its well-documented biological effects, with a particular emphasis on its mechanism of action against bacterial biofilms.

Natural Occurrence: A Singular Report

The natural sourcing of this compound is not widespread, with its presence having been reported in a single plant species, Stellera chamaejasme[1]. This perennial plant is used in traditional Chinese medicine[2][3]. However, detailed studies on the chemical constituents of Stellera chamaejasme predominantly highlight other classes of compounds, such as flavonoids, coumarins, lignans, and diterpenoids[2][3][4][5]. Currently, there is a lack of quantitative data regarding the concentration of this compound within this plant, and no detailed protocols for its isolation from this natural source have been published. The limited information on its natural occurrence suggests that it is not a common phytochemical.

Synthesis of this compound

Given the scarcity of this compound in nature, chemical synthesis is the primary method for its production. It serves as a building block in organic synthesis for pharmaceuticals, dyes, and fragrances[6]. A common synthetic route involves the Williamson ether synthesis, where a salt of 4-hydroxybenzoic acid is reacted with an ethylating agent.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the synthesis of this compound:

  • Deprotonation of 4-hydroxybenzoic acid: 4-hydroxybenzoic acid is dissolved in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). A base, typically a strong base like sodium hydroxide (B78521) or potassium carbonate, is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide salt.

  • Etherification: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the leaving group on the ethylating agent to form the ether linkage.

  • Reaction Monitoring and Work-up: The reaction is typically heated and monitored for completion using techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated. This often involves acidification to precipitate the carboxylic acid, followed by filtration.

  • Purification: The crude this compound is then purified, commonly by recrystallization from a suitable solvent system, to yield a white crystalline solid[6].

Biological Activity and Therapeutic Potential

This compound has demonstrated notable biological activities, with its anti-biofilm properties against Staphylococcus aureus being the most extensively studied[7][8].

Anti-Biofilm Activity Against Staphylococcus aureus

Staphylococcus aureus is a major human pathogen known for its ability to form biofilms, which are communities of bacteria encased in a self-produced matrix. These biofilms are notoriously resistant to antibiotics and host immune responses, leading to persistent and difficult-to-treat infections[9]. This compound has emerged as a promising agent that can inhibit the formation of S. aureus biofilms and increase their susceptibility to conventional antibiotics[7].

Key findings on its anti-biofilm activity include:

  • Inhibition of biofilm formation by up to 87% with minimal impact on the viability of stationary-phase bacterial cells[7].

  • A synergistic effect when used in combination with vancomycin (B549263), leading to an up to 85% decrease in the viability of cells within established biofilms compared to vancomycin alone[7].

  • Alteration of bacterial cell membrane hydrophobicity, which is a potential mechanism for preventing biofilm formation[7].

  • Disruption of the normal progression of biofilm development, specifically inhibiting the multiplication phase and delaying the onset of the exodus phase[8].

  • Downregulation of key genes involved in biofilm formation and maturation, including atl, agrA, and saeR[8].

Quantitative Data on Biological Activity
Biological ActivityTarget Organism/Cell LineEffective Concentration/ResultReference(s)
Anti-biofilmStaphylococcus aureusUp to 87% inhibition of biofilm formation[7]
Synergistic EffectStaphylococcus aureus biofilmUp to 85% decrease in cell viability with vancomycin[7]
Alteration of Cell SurfaceStaphylococcus aureusDecrease in hydrophobic cells from 78% to 49%[7]
Biofilm StructureStaphylococcus aureusReduction in biofilm height (57%) and biovolume (73%) during multiplication phase[8]

Signaling Pathways and Mechanisms of Action

The anti-biofilm activity of this compound against S. aureus is linked to its ability to interfere with key regulatory systems that control biofilm development.

Logical Flow of this compound's Anti-Biofilm Action

cluster_0 This compound Action 4EB This compound Membrane Alters Cell Membrane Hydrophobicity 4EB->Membrane Gene_Expression Downregulates Biofilm-Related Genes (atl, agrA, saeR) 4EB->Gene_Expression Attachment Inhibits Initial Attachment Membrane->Attachment Multiplication Inhibits Multiplication Phase Attachment->Multiplication Biofilm_Formation Reduced Biofilm Formation Multiplication->Biofilm_Formation Gene_Expression->Multiplication

Mechanism of this compound's Anti-Biofilm Effect.
Experimental Workflow for Assessing Anti-Biofilm Activity

The following diagram outlines a typical experimental workflow to evaluate the anti-biofilm properties of a compound like this compound.

cluster_1 Anti-Biofilm Activity Experimental Workflow Start Start: S. aureus Culture Microtiter Microtiter Plate Assay (Crystal Violet Staining) Start->Microtiter Dose Determine Dose-Dependent Inhibition Microtiter->Dose Flow_Cell Flow-Cell Biofilm Growth with 4-EB Treatment Dose->Flow_Cell Microscopy Confocal Laser Scanning Microscopy (CLSM) Flow_Cell->Microscopy Gene_Expression Gene Expression Analysis (qRT-PCR) Flow_Cell->Gene_Expression Image_Analysis Digital Image Analysis (Height, Biovolume) Microscopy->Image_Analysis End End: Assess Anti-Biofilm Efficacy Image_Analysis->End Gene_Expression->End

Workflow for Evaluating Anti-Biofilm Compounds.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent, particularly in combating antibiotic-resistant biofilm infections. While its natural origins appear to be limited, its straightforward synthesis and potent biological activity make it an attractive lead compound. Future research should focus on elucidating its precise molecular targets, exploring its efficacy in in vivo infection models, and conducting structure-activity relationship studies to optimize its anti-biofilm and synergistic properties. A deeper understanding of its interaction with bacterial signaling and regulatory networks will be crucial for its development as a novel anti-infective therapy.

References

Synonyms for 4-Ethoxybenzoic acid such as p-Ethoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxybenzoic acid, a versatile aromatic carboxylic acid. The document details its chemical identity, physical properties, and synonyms. It also presents detailed experimental protocols for its synthesis and common derivatives, and explores its role in the development of novel materials and therapeutics, with a particular focus on its anti-biofilm activity.

Chemical Identity and Synonyms

This compound is a white crystalline solid. It is a derivative of benzoic acid with an ethoxy group substituted at the para position. This substitution enhances its lipophilicity compared to its parent compound, 4-hydroxybenzoic acid.

Table 1: Synonyms and Chemical Identifiers for this compound

CategoryIdentifier
Common Names This compound, p-Ethoxybenzoic acid, para-Ethoxybenzoic acid
Systematic Name This compound
CAS Number 619-86-3
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
IUPAC Name This compound
InChI InChI=1S/C9H10O3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
InChIKey SHSGDXCJYVZFTP-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)O
PubChem CID 12093
EC Number 210-616-3
UNII TZR23XEQ7W

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various fields, from materials science to pharmacology.

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance White crystalline powder
Melting Point 197-199 °C
Boiling Point 291.2 °C at 760 mmHg
Flash Point 117.1 °C
Density 1.166 g/cm³
Solubility Sparingly soluble in water; soluble in ethanol (B145695), ether, and chloroform.

Experimental Protocols

This compound is a valuable building block in organic synthesis. The following protocols provide detailed methodologies for its synthesis and a common derivatization reaction.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxybenzoic acid and an ethylating agent, a classic example of the Williamson ether synthesis.

Materials:

  • 4-hydroxybenzoic acid

  • Ethyl iodide or diethyl sulfate (B86663)

  • Sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃)

  • Ethanol (as solvent)

  • Hydrochloric acid (HCl) for acidification

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid in ethanol.

  • Add a stoichiometric equivalent of sodium hydroxide to deprotonate the phenolic hydroxyl group, forming the sodium phenoxide.

  • To the stirred solution, add a slight excess of ethyl iodide or diethyl sulfate dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the this compound.

  • Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified crystals in a vacuum oven.

Esterification of this compound

This protocol details the Fischer esterification of this compound to form ethyl 4-ethoxybenzoate, a common derivative used in various applications.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

  • Once the reaction is complete, cool the mixture and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 4-ethoxybenzoate.

  • The crude ester can be further purified by distillation or column chromatography.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a range of valuable compounds.

Liquid Crystal Synthesis

4-Alkoxybenzoic acids, including this compound, are fundamental building blocks in the synthesis of thermotropic liquid crystals.[1] The rigid benzoic acid core, combined with the flexible alkoxy chain, promotes the formation of mesophases.[2] These molecules can form hydrogen-bonded dimers, which self-assemble into the ordered structures characteristic of liquid crystals.[1] By varying the length of the alkoxy chain, the properties of the resulting liquid crystal, such as the transition temperatures and the type of mesophase, can be fine-tuned.[2]

Pharmaceutical and Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry. They are used as intermediates in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic agents.[3] A particularly promising area of research is the investigation of this compound's antimicrobial properties.

Anti-Biofilm Activity of this compound

Recent studies have highlighted the potential of this compound as an anti-biofilm agent, particularly against Staphylococcus aureus, a pathogen known for its ability to form resilient biofilms that contribute to chronic infections and antibiotic resistance.[3][4]

Mechanism of Action

This compound has been shown to inhibit the formation of S. aureus biofilms at concentrations that do not significantly impact bacterial growth.[3] This suggests an anti-virulence mechanism rather than a direct bactericidal effect. The proposed mechanism involves the alteration of the bacterial cell surface hydrophobicity.[3] By decreasing the hydrophobicity of the cell membrane, this compound interferes with the initial attachment of the bacteria to surfaces, a critical step in biofilm formation.[3]

Furthermore, studies have shown that this compound can downregulate the expression of genes involved in biofilm development.[4] Specifically, it has been observed to interfere with the multiplication and maturation phases of biofilm formation and delay the onset of the exodus phase.[4] This is associated with the downregulation of key genes such as atl, agrA, and saeR.[4]

G cluster_0 This compound (4EB) Action cluster_1 Gene Regulation cluster_2 Synergistic Effect 4EB This compound Membrane S. aureus Cell Membrane 4EB->Membrane Alters Genes Downregulation of Biofilm-Related Genes (atl, agrA, saeR) 4EB->Genes BiofilmSensitivity Increased Biofilm Sensitivity 4EB->BiofilmSensitivity Hydrophobicity Decreased Cell Surface Hydrophobicity Membrane->Hydrophobicity Attachment Inhibition of Initial Bacterial Attachment Hydrophobicity->Attachment BiofilmInhibition Biofilm Formation Inhibited Attachment->BiofilmInhibition Multiplication Inhibition of Multiplication Phase Genes->Multiplication Maturation Inhibition of Maturation Phase Genes->Maturation Multiplication->BiofilmInhibition Maturation->BiofilmInhibition Vancomycin (B549263) Vancomycin Vancomycin->BiofilmSensitivity Eradication Enhanced Biofilm Eradication BiofilmSensitivity->Eradication

Figure 1. Mechanism of this compound's Anti-Biofilm Activity.

Synergistic Effects with Antibiotics

Importantly, this compound has been found to act synergistically with the antibiotic vancomycin.[3] Combination treatment has been shown to significantly decrease the viability of cells within established S. aureus biofilms compared to treatment with vancomycin alone.[3] This suggests that this compound could be a valuable adjuvant therapy to enhance the efficacy of existing antibiotics against biofilm-related infections.

Conclusion

This compound is a chemical compound with a well-established role as a versatile intermediate in the synthesis of liquid crystals and pharmaceuticals. Emerging research has now unveiled its potential as a novel anti-biofilm agent, offering a promising new avenue for combating antibiotic-resistant bacterial infections. Its mechanism of action, which involves the disruption of biofilm formation and a synergistic effect with conventional antibiotics, makes it a compelling candidate for further investigation and development in the field of antimicrobial therapies. This guide provides researchers and drug development professionals with a solid foundation of its chemical properties, synthesis, and biological activities to facilitate future innovation.

References

An In-depth Technical Guide to the Safe Handling of 4-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and hazard information for 4-Ethoxybenzoic acid (CAS No. 619-86-3), tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as an irritant.[1] While some safety data sheets (SDS) state it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others provide GHS classifications indicating potential hazards upon exposure.[1][2] It is prudent to handle this chemical with care, assuming it to be hazardous.

GHS Hazard Classification

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][4]
Hazardous to the Aquatic Environment, Chronic Hazard3H412: Harmful to aquatic life with long lasting effects.

Signal Word: Warning [1][3]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[1][5]
Molecular Weight 166.17 g/mol [1]
Appearance White to light yellow solid powder/crystal.[2][6][7]N/A
Melting Point 197-199 °C[2]
Boiling Point No data available.[2]
Solubility Water: 583 mg/L at 25°C.[7]
log Pow 2.39[2][7]
Storage Class 11 - Combustible Solids

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risk.

Engineering Controls:

  • Work in a well-ventilated area.[2]

  • Use a chemical fume hood, especially when handling the powder or when dust generation is likely.[8][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust.[9][11]

  • Wear appropriate personal protective equipment (PPE).[3]

  • Wash hands and face thoroughly after handling.[3]

  • Avoid dust formation.[12]

  • Keep the substance away from heat and sources of ignition.[2]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[2][8][9]

  • Keep containers tightly closed when not in use.[2][8][9]

  • Store away from incompatible materials, particularly strong oxidizing agents.[2][3]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Assess Risks prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Engineering Controls are Active (e.g., Fume Hood) prep2->prep3 handle1 Handle in Fume Hood prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

PPE CategoryRecommended EquipmentSpecifications & Remarks
Eye/Face Protection Safety glasses with side-shields or goggles.[3][10]Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required in situations with a higher risk of splashing or dust generation.[3][12]
Hand Protection Chemical-resistant gloves.[3][10]Nitrile or neoprene gloves are suitable. Gloves must be inspected prior to use and disposed of properly after use.[10][12]
Body Protection Laboratory coat or chemical apron.[8][9][10]Standard cotton lab coats are generally sufficient. Ensure clothing provides full coverage.
Respiratory Protection Dust mask or respirator.[8][10]A NIOSH-approved N95 (US) or P2/P3 (EU) dust mask is recommended, especially if ventilation is inadequate or dust is generated.[10]

First-Aid and Emergency Procedures

Immediate and appropriate response to exposure or spills is critical.

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][5][8] Remove contact lenses if present and easy to do.[3] Seek medical attention if irritation persists.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][5][9] Get medical aid if irritation develops or persists.[8][9]

  • Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[2][5][9] If symptoms appear, get medical attention.[3][9]

  • Ingestion: Clean mouth with water.[2][5] Do NOT induce vomiting.[13] Call a physician or poison control center for medical attention.[10]

Accidental Release Measures (Spills):

  • Minor Spills: Wear appropriate PPE.[10] Gently sweep or vacuum up the spilled solid, avoiding dust generation.[8][9][10] Place the material into a suitable, labeled container for disposal.[8][9]

  • Major Spills: Evacuate the area.[11] Alert personnel and contact your institution's environmental health and safety office.[11][14] Prevent the product from entering drains.[3]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[5][8]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2][8]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[2][5]

G cluster_routes cluster_actions start Exposure Event skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Wash with soap & water for 15 min. Remove clothing. skin->wash_skin rinse_eyes Rinse with water for 15 min. Remove contacts. eyes->rinse_eyes fresh_air Move to fresh air. Keep at rest. inhalation->fresh_air rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth end_node Seek Medical Attention (if symptoms persist or on ingestion) wash_skin->end_node rinse_eyes->end_node fresh_air->end_node rinse_mouth->end_node

Caption: First-Aid Decision Pathway for this compound Exposure.

Stability and Reactivity

ParameterDescription
Chemical Stability Stable under recommended storage conditions.[12]
Incompatible Materials Strong oxidizing agents.[2][12]
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide (CO) and carbon dioxide (CO₂).[2][8]
Hazardous Reactions No data available, but hazardous reactions are not expected under normal conditions.[12]

Toxicological and Ecological Information

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[2][8] The primary known hazards are irritation to the skin, eyes, and potentially the respiratory tract.[1][8] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[12]

Ecological Information: Ecotoxicity data is limited. It is advised not to empty the substance into drains.[2] The partition coefficient (log Pow) of 2.39 suggests a potential for bioaccumulation.[2][7] One classification indicates it is harmful to aquatic life with long-lasting effects.

References

Methodological & Application

Synthesis of 4-Ethoxybenzoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-ethoxybenzoic acid, a valuable intermediate in the pharmaceutical and materials science industries. The protocols outlined below are based on established chemical transformations and offer reliable methods for the preparation of this compound.

Introduction

This compound is a derivative of benzoic acid featuring an ethoxy group at the para position. This structural motif is found in various biologically active molecules and liquid crystal materials. The synthesis of this compound is primarily achieved through two main routes: the direct etherification of 4-hydroxybenzoic acid (Williamson ether synthesis) or a two-step process involving the initial formation of an ester followed by hydrolysis. This document details both methodologies, providing quantitative data and step-by-step protocols.

Data Presentation

The following tables summarize the quantitative data associated with the described synthesis protocols.

Table 1: Williamson Ether Synthesis of this compound (Adapted from the synthesis of 4-methoxybenzoic acid)

ParameterValueReference
Starting Material 4-Hydroxybenzoic Acid[1][2]
Ethylating Agent Diethyl Sulfate (B86663) or Ethyl Iodide[3][4]
Base Sodium Hydroxide (B78521)[2]
Solvent Water, Ethanol (B145695)[2]
Reaction Temperature < 40 °C (during addition), then reflux[2]
Typical Yield 70-80% (estimated)[2]
Purity >98% (after recrystallization)
Melting Point 197-199 °C

Table 2: Two-Step Synthesis of this compound via Ethyl 4-Hydroxybenzoate (B8730719)

ParameterStep 1: EsterificationStep 2: HydrolysisReference
Starting Material 4-Hydroxybenzoic AcidEthyl 4-hydroxybenzoate
Reagents Ethanol, Catalyst (e.g., H₂SO₄)Sodium Hydroxide, Hydrochloric Acid[5][6]
Solvent EthanolWater[5]
Reaction Temperature RefluxReflux[5]
Yield Up to 96.3%High (typically >90%)
Purity >98%>98% (after recrystallization)

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol describes the direct ethylation of 4-hydroxybenzoic acid. The procedure is adapted from the well-established synthesis of 4-methoxybenzoic acid.[2]

Materials:

  • 4-Hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Diethyl sulfate ((C₂H₅)₂SO₄) or Ethyl Iodide (C₂H₅I)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

  • Preparation of Sodium 4-hydroxybenzoate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar amount of 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide (1.25 molar equivalents).

  • Ethylating Agent Addition: While stirring vigorously, add the ethylating agent (diethyl sulfate or ethyl iodide, 1.0 molar equivalent) dropwise to the solution, ensuring the temperature is maintained below 40°C, using a water bath for cooling if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude this compound.

  • Isolation and Purification: Filter the precipitate using a Büchner funnel and wash with cold water. The crude product can be purified by recrystallization from an ethanol-water mixture to yield white to off-white crystals.[5]

Protocol 2: Two-Step Synthesis via Ethyl 4-Hydroxybenzoate

This method involves the esterification of 4-hydroxybenzoic acid to form ethyl 4-hydroxybenzoate, which is then hydrolyzed to the desired product.

Step 1: Synthesis of Ethyl 4-Hydroxybenzoate

This procedure is based on the acid-catalyzed esterification of 4-hydroxybenzoic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium carbonate (Na₂CO₃) solution

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzoic acid and an excess of absolute ethanol (e.g., a 1:4 molar ratio of acid to alcohol).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours.

  • Work-up: After cooling, neutralize the excess acid with a sodium carbonate solution.

  • Isolation: Remove the excess ethanol by distillation. The resulting crude ethyl 4-hydroxybenzoate can be purified by recrystallization. A yield of up to 96.3% can be achieved under optimized conditions.

Step 2: Hydrolysis of Ethyl 4-Hydroxybenzoate

This procedure describes the saponification of the ester to the carboxylic acid.[5][6]

Materials:

  • Ethyl 4-hydroxybenzoate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Saponification: In a round-bottom flask, dissolve ethyl 4-hydroxybenzoate in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Reflux: Heat the mixture to reflux until the ester is completely hydrolyzed (typically 30-60 minutes, the disappearance of oily droplets can be a visual cue).[5]

  • Acidification: Cool the reaction mixture and then acidify with hydrochloric acid until the precipitation of this compound is complete.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Start 4-Hydroxybenzoic Acid Reaction SN2 Reaction (Reflux) Start->Reaction Base Sodium Hydroxide (aq) Base->Reaction Phenoxide Sodium 4-hydroxybenzoate EthylatingAgent Diethyl Sulfate or Ethyl Iodide EthylatingAgent->Reaction CrudeProduct Crude this compound in solution Reaction->CrudeProduct Acidification Acidification (HCl) CrudeProduct->Acidification Precipitate Precipitated This compound Acidification->Precipitate Filtration Filtration & Washing Precipitate->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Two-Step Synthesis Workflow

Two_Step_Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis Start_S1 4-Hydroxybenzoic Acid Reaction_S1 Reflux Start_S1->Reaction_S1 Reagents_S1 Ethanol, H₂SO₄ (cat.) Reagents_S1->Reaction_S1 Intermediate Ethyl 4-Hydroxybenzoate Reaction_S1->Intermediate Reaction_S2 Reflux (Saponification) Intermediate->Reaction_S2 Reagents_S2 NaOH (aq) Reagents_S2->Reaction_S2 Salt Sodium 4-Ethoxybenzoate Reaction_S2->Salt Acidification Acidification (HCl) Salt->Acidification FinalProduct This compound Acidification->FinalProduct

Caption: Workflow for the Two-Step Synthesis of this compound.

Characterization

The final product, this compound, can be characterized using various spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the acidic proton of the carboxylic acid.[7]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the benzene (B151609) ring, the ethoxy group, and the carbonyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-O stretches of the ether and carboxylic acid.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (166.17 g/mol ).[9][10]

  • Melting Point: The melting point of pure this compound is in the range of 197-199 °C. A sharp melting point within this range is a good indicator of purity.

References

Application of 4-Ethoxybenzoic Acid in the Synthesis of Advanced Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethoxybenzoic acid is a versatile building block in the synthesis of thermotropic liquid crystals, a class of materials that exhibit a phase of matter with properties intermediate between those of a conventional liquid and a solid crystal. Its rigid aromatic core, coupled with the electron-donating ethoxy group, makes it an ideal precursor for designing rod-like (calamitic) liquid crystals. These materials are foundational to technologies such as liquid crystal displays (LCDs), optical shutters, and advanced sensor applications. This document provides detailed application notes, experimental protocols, and characterization data for the use of this compound in the synthesis of various liquid crystal types, including esters, Schiff bases, and azo compounds.

Core Concepts in Liquid Crystal Design

The liquid crystalline behavior of materials derived from this compound is governed by their molecular structure. The key is to create elongated, rigid molecules (mesogens) that can align in a preferred direction. This is typically achieved by extending the molecular structure of this compound through the formation of ester or imine (Schiff base) linkages. The nature and length of the terminal groups, as well as the overall molecular geometry, play a crucial role in determining the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures at which these phases occur.

Data Presentation: Mesomorphic Properties of this compound Derivatives

The following tables summarize the phase transition temperatures for a selection of liquid crystals derived from 4-alkoxybenzoic acids, illustrating the effect of molecular structure on their mesomorphic properties. While specific data for a wide range of this compound derivatives is compiled from various sources, data for other 4-alkoxybenzoic acids are also included to demonstrate homologous trends.

Table 1: Phase Transition Temperatures of a Homologous Series of 4-n-Alkoxybenzoic Acids

Alkoxy Group (n)Crystal to Nematic/Smectic (°C)Nematic/Smectic to Isotropic (°C)Mesophase Range (°C)
Methoxy (1)175 (N)18510
Ethoxy (2)197 (N)2014
Propoxy (3)151 (N)1598
Butoxy (4)147 (N)16114
Pentoxy (5)145 (N)1549
Hexoxy (6)147 (N)1547
Heptoxy (7)143 (SmC), 147 (N)15512
Octoxy (8)128 (SmC), 148 (N)15426

Note: Data is compiled from various literature sources and is for illustrative purposes. Actual values may vary based on experimental conditions and purity.

Table 2: Transition Temperatures of Selected Ester-Based Liquid Crystals Derived from 4-Alkoxybenzoic Acids

R (in 4-R-phenyl 4-alkoxybenzoate)Alkoxy GroupCrystal to Nematic/Smectic (°C)Nematic/Smectic to Isotropic (°C)
-C5H11Methoxy35 (N)52
-CNEthoxy106 (N)242
-OCH3Ethoxy121 (N)218
-NO2Ethoxy134 (N)255

Note: This table presents representative data to illustrate the impact of different terminal groups on the mesomorphic properties.

Experimental Protocols

Detailed methodologies for the synthesis of liquid crystals using this compound are provided below. These protocols are adaptable for creating a library of compounds with varying properties by modifying the reactants.

Protocol 1: Synthesis of 4-Ethoxybenzoyl Chloride

This protocol details the conversion of this compound to its more reactive acid chloride, a key intermediate for esterification and other reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry toluene (B28343)

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Add an excess of thionyl chloride (approximately 2-3 equivalents) and a small amount of dry toluene as a solvent.

  • Heat the mixture to reflux (around 80°C) for 2-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 4-ethoxybenzoyl chloride can be purified by vacuum distillation.

Protocol 2: Synthesis of a Nematic Liquid Crystal via Esterification

This protocol describes the synthesis of 4'-cyanophenyl 4-ethoxybenzoate, a typical nematic liquid crystal.

Materials:

Procedure:

  • Dissolve 4-cyanophenol and pyridine (as a base to neutralize the HCl byproduct) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-ethoxybenzoyl chloride in dry DCM to the cooled mixture using a dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield the pure liquid crystal.

Protocol 3: Synthesis of a Schiff Base Liquid Crystal

This protocol outlines the synthesis of a Schiff base liquid crystal from this compound. The first step is the synthesis of 4-ethoxybenzaldehyde (B43997) from this compound (this multi-step conversion is assumed to be a standard procedure not detailed here).

Materials:

Procedure:

  • Dissolve equimolar amounts of 4-ethoxybenzaldehyde and 4-aminophenol in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the Schiff base.

  • Filter the product, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or ethyl acetate.

Protocol 4: Characterization of Liquid Crystalline Properties

The synthesized compounds are characterized to determine their liquid crystalline properties using the following techniques.

1. Polarized Optical Microscopy (POM):

  • Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through a polarized microscope as it is heated and cooled.

  • Identify the phase transitions by observing changes in the texture of the material. Nematic phases typically show threaded or schlieren textures, while smectic phases exhibit focal conic fan textures.

2. Differential Scanning Calorimetry (DSC): [1]

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (the temperature at which it becomes an isotropic liquid).

  • Cool the sample at the same rate back to room temperature.

  • The data from the second heating scan is typically used to determine the phase transition temperatures.[1]

  • The peaks in the thermogram correspond to phase transitions, with the peak maximum indicating the transition temperature and the area under the peak representing the enthalpy of transition.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of liquid crystals derived from this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis A This compound B Intermediate Synthesis (e.g., Acid Chloride) A->B C Coupling Reaction (Esterification/Schiff Base) B->C D Purification (Recrystallization) C->D E Polarized Optical Microscopy (POM) D->E F Differential Scanning Calorimetry (DSC) D->F G Spectroscopy (NMR, IR) D->G H Phase Identification E->H J Structure-Property Relationship E->J I Transition Temperatures F->I F->J G->J

Caption: Experimental workflow for liquid crystal synthesis.

Logical Relationships in Liquid Crystal Design

This diagram illustrates the logical relationship between the molecular structure of this compound derivatives and their resulting liquid crystalline properties.

G cluster_precursor Precursor cluster_modification Molecular Modification cluster_properties Mesomorphic Properties A This compound B Linkage Group (Ester, Schiff Base, Azo) A->B C Terminal Group (-CN, -OCH3, -Alkyl) A->C D Core Structure (Number of Rings) A->D E Phase Type (Nematic, Smectic) B->E F Transition Temperatures B->F G Mesophase Range B->G C->E C->F C->G D->E D->F D->G

Caption: Structure-property relationships in liquid crystals.

References

Application Notes and Protocols: 4-Ethoxybenzoic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to 4-Ethoxybenzoic Acid

This compound (4-EB) is a versatile aromatic carboxylic acid, recognized as a key building block and intermediate in organic synthesis.[1][2] Its chemical structure, featuring a benzene (B151609) ring substituted with an ethoxy group and a carboxylic acid group, provides a valuable scaffold for the development of novel therapeutic agents. The ethoxy group can enhance solubility and reactivity, while the carboxylic acid moiety allows for straightforward chemical modifications, such as amidation and esterification.[1] These characteristics make this compound a compound of significant interest in pharmaceutical development, where it is utilized as an intermediate for synthesizing more complex active pharmaceutical ingredients (APIs) and as a parent compound for derivatives with distinct biological activities.[1][2]

Key Applications in Pharmaceutical Research

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, where its structure is incorporated to potentially enhance drug efficacy and stability.[1] Researchers utilize it in the development of novel compounds, particularly in the formulation of anti-inflammatory and analgesic agents, due to its ability to modify biological activity.[1] Its predictable reactivity makes it a reliable starting material for building diverse molecular scaffolds.[3]

Recent studies have highlighted the direct biological activity of this compound as a potent anti-biofilm agent, particularly against the pathogenic bacterium Staphylococcus aureus. This is critical due to the rising global prevalence of antibiotic resistance and the challenges posed by biofilm-related infections.[4]

This compound has been shown to inhibit the formation of S. aureus biofilms with minimal impact on the viability of the bacteria in their stationary phase, suggesting an anti-pathogenic rather than a bactericidal mechanism.[4] A key mechanism of its action appears to be the alteration of bacterial cell membrane hydrophobicity; 4-EB was found to significantly decrease the percentage of hydrophobic cells in a culture. Furthermore, it exhibits a synergistic effect when used in combination with the antibiotic vancomycin (B549263), enhancing the drug's ability to kill bacteria within an established biofilm.[4]

The this compound framework is a valuable starting point for creating derivatives with targeted pharmacological effects. A notable example involves derivatives of the closely related 4-(2-(dimethylamino)ethoxy)benzoic acid, which have demonstrated significant potential in oncology and parasitology.[5]

  • Anticancer Activity: Hydrazone derivatives of this scaffold have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a protein implicated in the progression of various cancers. Inhibition of MARK4 by these compounds can induce apoptosis (programmed cell death) and inhibit the growth of cancer cells.[5]

  • Antiamoebic Activity: Other derivatives have shown promising activity against Entamoeba histolytica, the parasite responsible for amoebiasis.[5]

Data Presentation

Table 1: Anti-Biofilm Activity of this compound against S. aureus

Parameter Result Citation
Maximum Biofilm Inhibition up to 87% [4]
Reduction in Cell Viability (in combination with Vancomycin) up to 85% [4]

| Effect on Cell Surface Hydrophobicity | Decrease from 78% to 49% |[4] |

Table 2: In Vitro Anticancer Activity of 4-(2-(dimethylamino)ethoxy)benzohydrazide Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Citation
H4 Human Breast Cancer (MCF-7) 27.39 [5]
Human Lung Cancer (A549) 45.24 [5]
H19 Human Breast Cancer (MCF-7) 33.71 [5]

| | Human Lung Cancer (A549) | 50.18 |[5] |

Experimental Protocols

Protocol 1: Evaluation of Anti-Biofilm Activity of this compound

This protocol describes a method for quantifying the ability of this compound to inhibit Staphylococcus aureus biofilm formation using a microtiter plate and crystal violet staining.[4]

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 25923)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • This compound (4-EB)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottomed polystyrene microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or Acetic Acid (33%)

  • Microplate reader

Methodology:

  • Preparation of Bacterial Inoculum: Culture S. aureus overnight in TSB at 37°C. Dilute the overnight culture in fresh TSB with 1% glucose to an OD₆₀₀ of 0.05.

  • Plate Setup:

    • Prepare a stock solution of 4-EB in a suitable solvent (e.g., DMSO) and then create serial dilutions in TSB + 1% glucose.

    • Add 100 µL of the diluted bacterial inoculum to each well of a 96-well plate.

    • Add 100 µL of the 4-EB dilutions to the corresponding wells to achieve the final desired concentrations.

    • Include a positive control (bacteria with no compound) and a negative control (sterile broth).

  • Incubation: Cover the plate and incubate statically for 24 hours at 37°C to allow for biofilm formation.

  • Washing: After incubation, carefully discard the planktonic (free-floating) cells by inverting the plate. Wash each well three times with 200 µL of sterile PBS to remove any remaining non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash and Solubilization: Discard the crystal violet solution and wash the wells again three times with PBS. Allow the plate to air dry completely. Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance of the solubilized dye at 570 nm (OD₅₇₀) using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.

  • Data Analysis: Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD₅₇₀ of Treated Well / OD₅₇₀ of Control Well)] * 100

Protocol 2: Illustrative Synthesis of a this compound Derivative (4-Ethoxybenzamide)

This protocol provides a general method for the amidation of this compound to form 4-Ethoxybenzamide, a common step in creating more complex pharmaceutical intermediates.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Ammonium (B1175870) hydroxide (B78521) solution (28-30%) or Ammonia (B1221849) gas

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

Methodology:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution in an ice bath (0°C).

    • Slowly add thionyl chloride (1.2 eq) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC). This forms the intermediate acyl chloride.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation:

    • Re-dissolve the crude 4-ethoxybenzoyl chloride in anhydrous DCM and cool the flask to 0°C.

    • Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 5 eq) dropwise. Alternatively, bubble ammonia gas through the solution.

    • Stir the reaction mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Isolation:

    • Quench the reaction by adding deionized water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude 4-Ethoxybenzamide from a suitable solvent system (e.g., ethanol/water) to obtain the purified product. Confirm the structure and purity using techniques such as NMR, IR spectroscopy, and melting point analysis.

Visualizations

experimental_workflow start_end start_end process process data data decision decision A Start: Prepare S. aureus Inoculum B Add Inoculum & 4-EB Dilutions to 96-Well Plate A->B C Incubate at 37°C for 24h B->C D Discard Planktonic Cells & Wash with PBS C->D E Stain Biofilm with 0.1% Crystal Violet D->E F Wash and Air Dry Plate E->F G Solubilize Dye (e.g., 95% Ethanol) F->G H Measure Absorbance (OD₅₇₀) G->H I End: Calculate % Inhibition H->I

Caption: Workflow for the Anti-Biofilm Activity Assay.

logical_relationship scaffold scaffold process process output output testing testing A Scaffold Molecule: This compound B Chemical Modification (e.g., Amidation, Esterification) A->B C Library of Derivatives B->C D Biological Screening (e.g., Anticancer, Antimicrobial Assays) C->D E Identification of Lead Compounds D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Drug Discovery Logic Using this compound.

signaling_pathway derivative 4-EB Derivative (e.g., Hydrazone) mark4 MARK4 Kinase derivative->mark4 Inhibits proliferation Cell Proliferation & Migration mark4->proliferation Promotes apoptosis Apoptosis (Cell Death) mark4->apoptosis Inhibits cancer Cancer Progression proliferation->cancer

Caption: Inhibition of MARK4 Signaling by a 4-EB Derivative.

References

Application of 4-Ethoxybenzoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzoic acid, a derivative of benzoic acid, serves as a critical building block in the synthesis of advanced polymers, particularly thermotropic liquid crystalline polyesters (LCPs). Its rigid aromatic core, combined with the flexible ethoxy group, imparts a unique combination of properties to the resulting polymers, including enhanced thermal stability, mechanical strength, and liquid crystalline behavior. These characteristics make polymers derived from this compound suitable for a range of high-performance applications, from engineering plastics to materials for biomedical devices. This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer chemistry.

Key Applications in Polymer Chemistry

The incorporation of this compound into polymer chains can significantly influence the material's properties:

  • Induction of Liquid Crystalline Properties: The linear and rigid structure of the this compound moiety promotes the formation of ordered, liquid crystalline phases in copolyesters. This mesogenic behavior is fundamental to producing self-reinforcing materials with high tensile strength and modulus.

  • Enhancement of Thermal Stability: The aromatic ring within the this compound structure contributes to an increased glass transition temperature (Tg) and thermal degradation temperature of the resulting polymer.

  • Modification of Solubility and Processability: The ethoxy group can improve the solubility of the otherwise rigid polymer in certain organic solvents, which can be advantageous for processing and fabrication of films and fibers.

Experimental Protocols

A common method for synthesizing liquid crystalline polyesters from this compound is through melt polycondensation. This typically involves a two-step process: acetylation of the hydroxyl group (if starting from 4-hydroxybenzoic acid and subsequently etherifying) or direct polymerization of the acetylated monomer, followed by polymerization at high temperatures under vacuum.

Protocol 1: Synthesis of a Thermotropic Liquid Crystalline Copolyester via Melt Polycondensation

This protocol describes the synthesis of a copolyester from 4-acetoxybenzoic acid (as a representative acetylated monomer), terephthalic acid, and hydroquinone (B1673460) diacetate. This compound can be incorporated in a similar manner, typically after acetylation of a corresponding hydroxy precursor.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Distillation condenser and collection flask

  • High-vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Monomer Charging: In the three-neck flask, combine the desired molar ratios of 4-acetoxybenzoic acid, terephthalic acid, and hydroquinone diacetate. Add a catalytic amount of antimony(III) oxide (approx. 50-100 ppm).

  • Inert Atmosphere: Flush the reactor with dry nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the initial stages of the reaction.

  • Ester Interchange (First Stage): Heat the reaction mixture with stirring to a temperature of 250-280°C. Acetic acid will begin to distill off as a byproduct of the ester interchange reaction. Continue this stage for 2-3 hours, or until the distillation of acetic acid ceases.

  • Polycondensation (Second Stage): Gradually increase the temperature to 300-320°C. Slowly apply a vacuum (to less than 1 Torr) to facilitate the removal of any remaining acetic acid and other volatile byproducts, thereby driving the polymerization reaction to completion. The viscosity of the melt will increase significantly during this stage.

  • Polymerization Completion: Continue the reaction under high vacuum for another 2-4 hours, or until the desired melt viscosity is achieved, as indicated by the torque on the mechanical stirrer.

  • Polymer Isolation: Cool the reactor under nitrogen. The resulting solid polymer can be removed from the flask once it has reached room temperature.

  • Purification: Grind the solid polymer into a powder. Purify the polymer by washing it with hot acetone and then methanol to remove any unreacted monomers and low molecular weight oligomers.

  • Drying: Dry the purified polymer powder in a vacuum oven at 100-120°C for 24 hours.

Data Presentation

The properties of polymers derived from 4-alkoxybenzoic acids are influenced by the length of the alkyl chain. The following table provides a comparative summary of typical properties for thermotropic liquid crystalline polyesters based on 4-hydroxybenzoic acid (HBA), a hypothetical polyester (B1180765) based on this compound, and related copolymers.

PropertyPoly(4-hydroxybenzoate)Representative this compound Copolymer (Hypothetical)Vectra® A950 (HBA/HNA Copolymer)[1]
Glass Transition Temperature (Tg) ~180-220 °C~160-200 °C~130 °C
Melting Temperature (Tm) >500 °C (decomposes)280-320 °C280 °C
Decomposition Temperature (Td, 5%) ~550 °C~500-530 °C~560 °C
Number-Average Molecular Weight (Mn) High (difficult to measure)20,000 - 40,000 g/mol 20,000 - 40,000 g/mol
Polydispersity Index (PDI) -2.0 - 3.52.0 - 3.0
Tensile Strength High (as fiber)High180-240 MPa
Tensile Modulus High (as fiber)High10-24 GPa

Visualizations

Logical Relationship Diagram

The following diagram illustrates how the molecular structure of this compound contributes to the macroscopic properties of the resulting polymers.

logical_relationship cluster_monomer This compound Monomer cluster_polymer Resulting Polymer Properties Monomer This compound Aromatic Rigid Aromatic Core (Benzene Ring) Carboxyl Reactive Carboxyl Group (-COOH) Ethoxy Flexible Ethoxy Group (-OCH2CH3) LCP Liquid Crystalline Behavior Aromatic->LCP Thermal High Thermal Stability Aromatic->Thermal Mechanical High Mechanical Strength Aromatic->Mechanical Carboxyl->LCP Polymerization Processability Improved Processability Ethoxy->Processability LCP->Mechanical

Caption: Molecular structure-property relationships of this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in the synthesis of a thermotropic liquid crystalline polyester using this compound via melt polycondensation.

experimental_workflow start Start monomers 1. Monomer Preparation (Acetylation of 4-hydroxybenzoic acid or use of 4-acetoxybenzoic acid) start->monomers charging 2. Reactor Charging (Monomers + Catalyst) monomers->charging inert 3. Inert Atmosphere Purge (Nitrogen) charging->inert ester_interchange 4. Ester Interchange (250-280°C) Distill off Acetic Acid inert->ester_interchange polycondensation 5. Polycondensation (Increase temp to 300-320°C Apply High Vacuum) ester_interchange->polycondensation isolation 6. Polymer Isolation (Cool under Nitrogen) polycondensation->isolation purification 7. Purification (Grind and Wash with Solvents) isolation->purification drying 8. Drying (Vacuum Oven) purification->drying end End Product: Purified LCP drying->end

Caption: Workflow for melt polycondensation of a this compound-based LCP.

References

Application Notes and Protocols for the Analytical Characterization of 4-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of 4-Ethoxybenzoic acid. The methodologies outlined below are essential for identity confirmation, purity assessment, and stability testing in research, development, and quality control settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for method development and for confirming the identity of the compound.

PropertyValueReference(s)
Molecular FormulaC₉H₁₀O₃[1][2]
Molecular Weight166.17 g/mol [1][2]
Melting Point197-199 °C[3]
Boiling Point291.20 °C (estimated)[4]
pKa4.49[1]
AppearanceWhite to light yellow crystalline powder[1][3]
SolubilitySoluble in water[1]

I. Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in various matrices.

A. High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC with UV detection is a robust and widely used method for the determination of this compound. The method's simplicity, accuracy, and precision make it suitable for routine quality control and stability studies. A C18 column is typically employed, and the mobile phase is a mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer to ensure the analyte is in its non-ionized form, leading to sharp and symmetrical peaks.

Experimental Protocol:

  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid (analytical grade).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v ratio to be optimized, a starting point is 60:40).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV-Vis spectral analysis (typically around 254 nm).

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

    • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration range of the standards.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak by its retention time and quantify using the calibration curve.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis prep_std Prepare Standard Solutions inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_instrument HPLC with UV Detector C18 Column set_conditions Set Chromatographic Conditions hplc_instrument->set_conditions set_conditions->inject_std set_conditions->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data analyze_data Identify & Quantify acquire_data->analyze_data

Caption: Workflow for HPLC analysis of this compound.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the identification and quantification of this compound, particularly for volatile impurities. Due to the low volatility of carboxylic acids, derivatization is often required to convert the analyte into a more volatile and thermally stable compound. Silylation is a common derivatization technique for this purpose.

Experimental Protocol:

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents and Materials:

    • This compound.

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

    • Anhydrous solvent (e.g., pyridine, acetonitrile).

  • Derivatization Procedure:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Allow the solution to cool to room temperature before injection.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at a rate of 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL (splitless injection).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Identify the derivatized this compound peak based on its retention time and mass spectrum. The mass spectrum can be compared to a library of known spectra for confirmation.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Acquisition & Analysis weigh_sample Weigh Sample derivatize Derivatization (Silylation) weigh_sample->derivatize inject_sample Inject Derivatized Sample derivatize->inject_sample gcms_instrument GC-MS Instrument set_conditions Set GC-MS Parameters gcms_instrument->set_conditions set_conditions->inject_sample acquire_data Acquire Data (TIC & Mass Spectra) inject_sample->acquire_data analyze_data Identify by Retention Time & Mass Spectrum acquire_data->analyze_data

Caption: Workflow for GC-MS analysis of this compound.

II. Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of the identity of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol:

  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

  • Reagents and Materials:

    • This compound.

    • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

    • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • NMR Acquisition Parameters (¹H NMR):

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: To cover the expected chemical shift range (e.g., 0-12 ppm).

  • NMR Acquisition Parameters (¹³C NMR):

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 128 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: To cover the expected chemical shift range (e.g., 0-200 ppm).

  • Analysis:

    • Process the acquired Free Induction Decay (FID) with Fourier transformation.

    • Reference the spectrum to the TMS signal (0.00 ppm).

    • Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the structure of this compound.

Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Acquisition & Analysis dissolve_sample Dissolve Sample in Deuterated Solvent nmr_instrument NMR Spectrometer dissolve_sample->nmr_instrument setup_params Set Acquisition Parameters (¹H and ¹³C) nmr_instrument->setup_params acquire_fid Acquire FID setup_params->acquire_fid process_data Process Data (FT, Phasing, Baseline Correction) acquire_fid->process_data analyze_spectra Analyze Spectra (Chemical Shift, Integration, Splitting) process_data->analyze_spectra

Caption: Workflow for NMR analysis of this compound.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, the C-O of the ether and carboxylic acid, and the aromatic C-H and C=C bonds.

Experimental Protocol:

  • Instrumentation:

    • Fourier-Transform Infrared (FTIR) Spectrometer.

  • Reagents and Materials:

    • This compound.

    • Potassium bromide (KBr), IR grade (for pellet method).

    • Nujol (mineral oil) (for mull method).

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with about 100 mg of dry KBr in an agate mortar.

    • Press the mixture in a pellet press to form a thin, transparent pellet.

  • Sample Preparation (Nujol Mull Method):

    • Grind a small amount of the sample with a drop of Nujol in an agate mortar to form a paste.

    • Spread the paste between two salt plates (e.g., NaCl or KBr).

  • FTIR Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum.

  • Analysis:

    • Identify the characteristic absorption bands and compare them to known values for the functional groups present in this compound.

Workflow for FTIR Analysis of this compound

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Spectrometer cluster_analysis Data Acquisition & Analysis prep_kbr Prepare KBr Pellet collect_sample Collect Sample Spectrum prep_kbr->collect_sample prep_nujol Prepare Nujol Mull prep_nujol->collect_sample ftir_instrument FTIR Spectrometer collect_bkg Collect Background Spectrum ftir_instrument->collect_bkg collect_bkg->collect_sample analyze_spectrum Analyze Spectrum for Functional Groups collect_sample->analyze_spectrum

Caption: Workflow for FTIR analysis of this compound.

C. UV-Visible Spectroscopy

Application Note: UV-Visible spectroscopy can be used for the quantitative analysis of this compound and to determine the wavelength of maximum absorbance (λmax) for HPLC detection. The aromatic ring with its substituents gives rise to characteristic UV absorption.

Experimental Protocol:

  • Instrumentation:

    • UV-Visible Spectrophotometer.

    • Quartz cuvettes (1 cm path length).

  • Reagents and Materials:

  • Procedure for Determining λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the UV-Vis spectrum over a range of 200-400 nm to find the wavelength of maximum absorbance.

  • Procedure for Quantitative Analysis:

    • Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Sample Solution: Prepare a sample solution with a concentration that falls within the range of the standards.

    • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the predetermined λmax.

    • Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the calibration curve to determine the concentration of this compound in the sample solution.

Workflow for UV-Vis Analysis of this compound

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Spectrophotometer cluster_analysis Data Acquisition & Analysis prep_std Prepare Standard Solutions measure_abs Measure Absorbance prep_std->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs uvvis_instrument UV-Vis Spectrophotometer determine_lambda_max Determine λmax uvvis_instrument->determine_lambda_max determine_lambda_max->measure_abs create_curve Create Calibration Curve measure_abs->create_curve quantify Quantify Sample create_curve->quantify

Caption: Workflow for UV-Vis analysis of this compound.

III. Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of this compound as a function of temperature.

A. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Application Note: TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and other thermal transitions. These techniques are valuable for assessing the purity and stability of this compound.

Experimental Protocol:

  • Instrumentation:

    • Thermogravimetric Analyzer (TGA).

    • Differential Scanning Calorimeter (DSC).

    • A simultaneous TGA/DSC instrument can also be used.

  • TGA Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina (B75360) or platinum).

    • Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 30 °C).

      • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 600 °C).

    • Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and any weight loss steps.

  • DSC Procedure:

    • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum) and seal it.

    • Reference: An empty, sealed DSC pan.

    • Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 30 °C).

      • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 220 °C).

      • Cool the sample at a controlled rate.

      • A second heating cycle may be performed to observe the glass transition or other thermal events.

    • Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) to determine the melting point (onset and peak temperature) and the enthalpy of fusion.

Workflow for Thermal Analysis of this compound

Thermal_Analysis_Workflow cluster_tga TGA cluster_dsc DSC tga_prep Weigh Sample into TGA Pan tga_run Run TGA with Defined Temperature Program tga_prep->tga_run tga_analyze Analyze TGA Curve (Weight Loss vs. Temperature) tga_run->tga_analyze dsc_prep Weigh Sample into DSC Pan dsc_run Run DSC with Defined Temperature Program dsc_prep->dsc_run dsc_analyze Analyze DSC Thermogram (Heat Flow vs. Temperature) dsc_run->dsc_analyze start Thermal Analysis start->tga_prep start->dsc_prep

Caption: Workflow for Thermal Analysis (TGA & DSC) of this compound.

References

Application Notes and Protocols: Interpreting the ¹H and ¹³C NMR Spectra of 4-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-ethoxybenzoic acid. This document includes tabulated spectral data, a comprehensive experimental protocol for sample preparation and spectral acquisition, and a workflow diagram for the interpretation process.

Spectral Data Interpretation

The analysis of the ¹H and ¹³C NMR spectra of this compound provides valuable information about its molecular structure. The para-substitution of the benzene (B151609) ring and the presence of the ethoxy and carboxylic acid groups lead to a characteristic set of signals.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic, alkoxy, and acidic regions. The para-substituted aromatic ring gives rise to a distinct AA'BB' system, which often appears as two sets of doublets.

Table 1: ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3, H-5~7.95d2H~8.8
H-2, H-6~6.90d2H~8.8
-OCH₂CH₃~4.10q2H~7.0
-OCH₂CH₃~1.40t3H~7.0
-COOH~12.5 (broad)s1H-

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration. In some cases, this signal can be very broad and may exchange with residual water in the solvent, leading to its disappearance or a shift in its position.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The symmetry of the para-substituted ring results in fewer signals than the total number of carbon atoms.

Table 2: ¹³C NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)
C=O~167
C-4~163
C-2, C-6~132
C-1~123
C-3, C-5~114
-OCH₂CH₃~64
-OCH₂CH₃~15

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of a this compound sample and the acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette and pipette tips

  • Vortex mixer

  • Filter (e.g., cotton plug in a Pasteur pipette)

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and transfer it into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it helps in observing the acidic proton.

  • Dissolution: Securely cap the vial and vortex it until the sample is completely dissolved. Gentle warming may be applied if the compound has low solubility at room temperature.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small cotton plug directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample information.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans (NS): 16 to 64 (depending on sample concentration)

  • Receiver Gain (RG): Auto-adjust

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-5 seconds

  • Spectral Width (SW): 0-16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

  • Receiver Gain (RG): Auto-adjust

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 0-220 ppm

  • Temperature: 298 K

Workflow for NMR Data Interpretation

The following diagram illustrates the logical workflow for acquiring and interpreting the NMR spectra of this compound.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation SamplePrep Sample Preparation (Dissolution & Filtration) H1_Acquisition 1H NMR Acquisition SamplePrep->H1_Acquisition 1H Experiment C13_Acquisition 13C NMR Acquisition SamplePrep->C13_Acquisition 13C Experiment Processing Fourier Transform, Phase & Baseline Correction H1_Acquisition->Processing C13_Acquisition->Processing H1_Analysis 1H Spectrum Analysis: - Chemical Shift - Integration - Multiplicity - Coupling Constants Processing->H1_Analysis C13_Analysis 13C Spectrum Analysis: - Chemical Shift Processing->C13_Analysis Structure_Correlation Correlate Spectral Data to Molecular Structure H1_Analysis->Structure_Correlation C13_Analysis->Structure_Correlation Final_Assignment Final Structure Confirmation & Signal Assignment Structure_Correlation->Final_Assignment

Caption: Workflow for NMR Data Acquisition and Interpretation.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to confidently interpret the ¹H and ¹³C NMR spectra of this compound. The provided protocols and workflow serve as a practical resource for obtaining and analyzing high-quality NMR data for this and similar small molecules.

Application Notes and Protocols for FT-IR Analysis of 4-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzoic acid is a para-substituted benzoic acid derivative. Its structural features, including a carboxylic acid group, a benzene (B151609) ring, and an ether linkage, make it a molecule of interest in pharmaceutical and materials science. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique ideal for the qualitative identification and quantitative analysis of this compound. This document provides detailed application notes and experimental protocols for the FT-IR analysis of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the different functional groups present in the molecule, providing a unique "fingerprint" for identification. For this compound, FT-IR can be used to:

  • Confirm the identity and purity of the compound.

  • Identify the presence of key functional groups (carboxylic acid, ether, aromatic ring).

  • Study hydrogen bonding interactions, particularly the dimerization of the carboxylic acid group.

  • Potentially quantify the amount of this compound in a mixture.

Principles of FT-IR Analysis for this compound

The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to the vibrations of its constituent functional groups. The molecule's structure consists of a carboxylic acid group (-COOH) and an ethoxy group (-OCH2CH3) attached to a benzene ring.

Key Molecular Vibrations:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is involved in strong hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethoxy group are observed just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band is characteristic of the carbonyl group in the carboxylic acid, typically appearing in the range of 1700-1680 cm⁻¹. The position of this band can be influenced by hydrogen bonding.

  • C=C Stretches (Aromatic): Medium to weak absorptions in the 1625-1465 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the benzene ring.

  • C-O Stretches: Two distinct C-O stretching vibrations are expected: one for the carboxylic acid (around 1320-1210 cm⁻¹) and another for the aryl ether linkage (around 1250 cm⁻¹).

  • Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

Data Presentation: Characteristic FT-IR Bands for this compound

The following table summarizes the expected characteristic vibrational frequencies for this compound. This data is compiled from typical FT-IR correlation tables and spectral data for similar aromatic carboxylic acids.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3300-2500Broad, StrongO-H Stretch (Hydrogen-bonded)Carboxylic Acid
~3080-3030MediumC-H StretchAromatic
~2980-2850MediumC-H StretchAliphatic (CH₃, CH₂)
~1700-1680Strong, SharpC=O StretchCarboxylic Acid
~1610, 1580, 1510Medium-WeakC=C Stretch (in-ring)Aromatic
~1470MediumC-H Bend (in-plane)Aliphatic (CH₂)
~1380MediumC-H Bend (in-plane)Aliphatic (CH₃)
~1320-1210StrongC-O StretchCarboxylic Acid
~1250StrongAsymmetric C-O-C StretchAryl Ether
~1040MediumSymmetric C-O-C StretchAryl Ether
~920Broad, MediumO-H Bend (out-of-plane)Carboxylic Acid
~840StrongC-H Bend (out-of-plane)p-disubstituted Aromatic

Experimental Protocols

Accurate and reproducible FT-IR spectra are highly dependent on proper sample preparation. For a solid compound like this compound, the two most common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Technique

This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide and pressing it into a thin, transparent pellet.

Materials and Equipment:

  • This compound sample (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr) powder (100-200 mg), oven-dried

  • Agate mortar and pestle

  • Pellet die

  • Hydraulic press

  • FT-IR spectrometer

  • Spatula

Procedure:

  • Drying: Gently dry the this compound sample and the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum (especially in the O-H region).

  • Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.[1]

  • Mixing: Add 100-200 mg of the dried KBr powder to the mortar.[1]

  • Homogenization: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR radiation.

  • Pellet Pressing: Transfer the powder mixture into the collar of the pellet die. Level the surface and place the plunger on top.

  • Applying Pressure: Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent, or translucent pellet.[1]

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Collect the FT-IR spectrum according to the instrument's operating procedure. A background spectrum of the empty sample compartment should be collected first.

Protocol 2: Attenuated Total Reflectance (ATR) Technique

ATR is a rapid and simple technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.

Materials and Equipment:

  • This compound sample (a small amount on the tip of a spatula)

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol) and lint-free wipes

Procedure:

  • Crystal Cleaning: Ensure the surface of the ATR crystal is clean. Wipe it gently with a lint-free tissue dampened with a suitable solvent (like isopropanol) and allow it to dry completely.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This will account for any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.[1]

  • Applying Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.[1]

  • Data Acquisition: Collect the FT-IR spectrum of the sample.

  • Cleaning: After the analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.

Visualizations

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing & Interpretation Sample This compound Prep Choose Technique Sample->Prep KBr KBr Pellet Prep->KBr Transmission ATR ATR Prep->ATR Reflectance Spectrometer FT-IR Spectrometer KBr->Spectrometer ATR->Spectrometer Background Acquire Background Spectrometer->Background SampleScan Acquire Sample Spectrum Background->SampleScan Process Process Spectrum (Baseline Correction, etc.) SampleScan->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret Report Generate Report Interpret->Report

Caption: Experimental workflow for FT-IR analysis of this compound.

Molecular_Structure_FTIR cluster_structure This compound Structure cluster_spectrum Expected FT-IR Spectral Features mol C₉H₁₀O₃ COOH Carboxylic Acid (-COOH) mol->COOH Aromatic Aromatic Ring (p-substituted) mol->Aromatic Ether Ethoxy Group (-OCH₂CH₃) mol->Ether OH_stretch Broad O-H Stretch (~3300-2500 cm⁻¹) COOH->OH_stretch CO_stretch Strong C=O Stretch (~1700-1680 cm⁻¹) COOH->CO_stretch CC_stretch Aromatic C=C Stretches (~1610-1510 cm⁻¹) Aromatic->CC_stretch CH_bends Aromatic C-H OOP Bend (~840 cm⁻¹) Aromatic->CH_bends CO_ether_stretch Strong C-O-C Stretch (~1250 cm⁻¹) Ether->CO_ether_stretch

Caption: Relationship between molecular structure and FT-IR spectral features.

References

Application Note: Determination of 4-Ethoxybenzoic Acid Purity using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethoxybenzoic acid is a key intermediate in the synthesis of various organic compounds, including liquid crystals and pharmaceuticals.[1][2] Its purity is a critical parameter that can significantly impact the yield and quality of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity, providing researchers, scientists, and drug development professionals with a comprehensive protocol for quality control.

Principle

This method employs a C18 stationary phase to separate this compound from its potential impurities. The mobile phase, a mixture of acetonitrile (B52724) and acidified water, facilitates the elution of the analyte. The acidic component in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group of this compound, which ensures a good peak shape and reproducible retention times.[3] Detection is achieved using a UV detector at the wavelength of maximum absorbance for this compound. Quantification is based on the principle of external standardization, where the peak area of the analyte in the sample is compared to that of a known concentration of a reference standard.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

ParameterRecommended Conditions
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Reagents and Standards

  • This compound reference standard (Purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid (Analytical grade)

3. Preparation of Solutions

  • 0.1% Phosphoric Acid in Water (Mobile Phase A): Carefully add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Bring the volume to the mark with HPLC grade water and mix thoroughly.

  • Mobile Phase Preparation: Prepare the required volume of the mobile phase by mixing the appropriate proportions of Mobile Phase A and Acetonitrile (Mobile Phase B) as dictated by the gradient program. Degas the mobile phase using an ultrasonic bath or an inline degasser before use.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10, 25, 50, 100, 200 µg/mL).[3]

  • Sample Solution: Accurately weigh a quantity of the this compound sample and prepare a solution in acetonitrile to achieve a concentration that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 100 µg/mL) five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

5. Data Analysis and Purity Calculation

The purity of the this compound sample is calculated using the following formula:

Purity (%) = (Areasample / Areastandard) x (Concentrationstandard / Concentrationsample) x 100

Where:

  • Areasample is the peak area of this compound in the sample chromatogram.

  • Areastandard is the average peak area of this compound from the standard injections.

  • Concentrationstandard is the concentration of the this compound working standard solution.

  • Concentrationsample is the concentration of the this compound sample solution.

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak Area
18.521254367
28.511258743
38.531256321
48.521255987
58.511257112
Mean 8.52 1256506
%RSD 0.10% 0.15%

Table 2: Sample Purity Analysis

Sample IDSample Concentration (µg/mL)Peak AreaCalculated Purity (%)
Batch A-001102.5124897699.2
Batch A-00299.8121564398.9
Batch B-001101.2123987699.5

Experimental Workflow and Logical Relationships

HPLC_Workflow start Start: Purity Analysis of this compound prep Sample and Standard Preparation start->prep hplc_setup HPLC System Setup and Equilibration prep->hplc_setup system_suitability System Suitability Test hplc_setup->system_suitability system_suitability->hplc_setup Fail sample_analysis Sample Injection and Data Acquisition system_suitability->sample_analysis Pass data_processing Data Processing and Peak Integration sample_analysis->data_processing calculation Purity Calculation data_processing->calculation report Generate Report calculation->report end End report->end

Caption: Workflow for HPLC purity analysis of this compound.

Troubleshooting

Common issues in the HPLC analysis of acidic compounds like this compound include peak tailing and shifting retention times.

  • Peak Tailing: This can be caused by secondary interactions between the analyte and free silanol (B1196071) groups on the silica-based stationary phase.[4] Ensure the mobile phase pH is sufficiently low (around 2.5-3.0) to keep the carboxylic acid group protonated.[4] Using an end-capped C18 column is also recommended to minimize these interactions.[4]

  • Shifting Retention Times: Inconsistent mobile phase preparation or inadequate column equilibration can lead to drifting retention times.[4] Always use high-purity, HPLC-grade solvents and ensure a stable baseline is achieved before starting the analysis.[4]

This application note provides a comprehensive and robust method for the purity determination of this compound, which can be readily implemented in any quality control laboratory.

References

Application of 4-Ethoxybenzoic Acid in Carbon Nanotube Film Preparation: A Theoretical Framework and Generalized Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: A comprehensive review of current scientific literature did not yield specific, published applications of 4-Ethoxybenzoic acid in the preparation of carbon nanotube (CNT) films. However, based on its chemical properties as a carboxylic acid with an aromatic structure, a potential role as a dispersing agent or functionalizing agent can be theorized. This document provides a theoretical framework for its application and a generalized protocol adaptable for research purposes.

Theoretical Role of this compound in CNT Film Formation

This compound possesses a unique combination of a hydrophilic carboxylic acid group and a more hydrophobic ethoxybenzene group. This amphiphilic nature suggests its potential utility in two key aspects of CNT film preparation:

  • Dispersion of Carbon Nanotubes: The aromatic ring of this compound can interact with the graphitic surface of carbon nanotubes through π-π stacking, a common mechanism for non-covalent functionalization. The ethoxy and carboxylic acid groups would then extend into the solvent, providing steric and electrostatic stabilization, respectively, to prevent the CNTs from bundling and to promote a stable dispersion. This is crucial for forming uniform and conductive films.

  • Surface Modification and Functionalization: The carboxylic acid group can be used for covalent functionalization of CNTs, although this typically requires harsher conditions that can introduce defects in the nanotube structure. A more likely role in film preparation is the non-covalent surface modification that alters the surface energy of the CNTs, improving their interaction with solvents and substrates.

Generalized Experimental Protocol for CNT Dispersion using a Carboxylic Acid Additive

The following is a generalized protocol for dispersing multi-walled carbon nanotubes (MWCNTs) in an aqueous solution using a carboxylic acid like this compound as a dispersing aid. This protocol is a starting point and would require optimization for specific applications.

Materials:

  • Multi-walled carbon nanotubes (MWCNTs)

  • This compound

  • Deionized (DI) water or appropriate organic solvent

  • Surfactant (e.g., Sodium dodecyl sulfate (B86663) - SDS) (Optional, for enhanced dispersion)

  • Probe sonicator

  • Centrifuge

  • Filtration apparatus (e.g., vacuum filtration with a membrane filter)

Procedure:

  • Preparation of the Dispersing Solution:

    • Dissolve a specific concentration of this compound in DI water. The optimal concentration will need to be determined experimentally.

    • If using a co-surfactant like SDS, add it to the solution at this stage.

  • Dispersion of MWCNTs:

    • Add a measured amount of MWCNTs to the prepared dispersing solution.

    • Subject the mixture to probe sonication. The sonication time and power should be optimized to achieve a good dispersion without significantly damaging the nanotubes.

  • Purification of the Dispersion:

    • Centrifuge the sonicated dispersion at a high speed to pellet any remaining large bundles of CNTs or impurities.

    • Carefully decant the supernatant, which contains the well-dispersed CNTs.

  • Film Fabrication (Vacuum Filtration Method):

    • Set up a vacuum filtration apparatus with a suitable membrane filter (e.g., mixed cellulose (B213188) ester or polycarbonate).

    • Pour the purified CNT dispersion into the filtration funnel and apply a vacuum.

    • The dispersed CNTs will be trapped on the filter membrane, forming a thin film.

    • Wash the film with DI water to remove excess dispersing agent and surfactant.

    • Allow the film to dry completely under vacuum or in a low-temperature oven.

  • Film Transfer (Optional):

    • The dried CNT film can often be peeled off the filter membrane or transferred to another substrate.

Data Presentation: Key Parameters for Optimization

For systematic investigation, the following parameters should be varied and the resulting film properties characterized.

ParameterRange for OptimizationResulting Film Property to Measure
This compound Concentration 0.1 - 10 mg/mLDispersion stability, Film sheet resistance, Transmittance
CNT Concentration 0.01 - 1 mg/mLFilm thickness, Sheet resistance
Sonication Time 10 - 120 minutesCNT length distribution, Dispersion quality
Centrifugation Speed 5,000 - 20,000 gPurity of dispersion, Yield of dispersed CNTs

Visualizing the Process and Rationale

The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

experimental_workflow cluster_prep 1. Preparation cluster_dispersion 2. Dispersion cluster_purification 3. Purification cluster_fabrication 4. Film Fabrication prep_solution Prepare 4-Ethoxybenzoic Acid Solution add_cnts Add MWCNTs prep_solution->add_cnts sonication Probe Sonication add_cnts->sonication centrifugation Centrifugation sonication->centrifugation decant Decant Supernatant centrifugation->decant filtration Vacuum Filtration decant->filtration drying Drying filtration->drying film CNT Film drying->film

Caption: Experimental workflow for preparing a carbon nanotube film.

logical_relationship cluster_molecule This compound cluster_interaction Interaction with CNTs cluster_outcome Resulting Properties mol Amphiphilic Structure (Hydrophilic & Hydrophobic parts) pi_stacking π-π Stacking (Aromatic Ring on CNT Surface) mol->pi_stacking stabilization Steric/Electrostatic Stabilization mol->stabilization dispersion Stable CNT Dispersion pi_stacking->dispersion stabilization->dispersion film_quality Uniform Film Formation dispersion->film_quality conductivity Improved Electrical Conductivity film_quality->conductivity

Caption: Proposed mechanism of this compound in CNT dispersion.

Conclusion and Future Directions

While the direct application of this compound in CNT film preparation is not yet documented, its chemical structure suggests a promising role as a dispersing agent. The provided theoretical framework and generalized protocol offer a foundation for researchers to explore this potential. Future work should focus on systematically optimizing the protocol, characterizing the resulting films, and comparing their properties to those prepared with conventional surfactants. Such research could lead to novel and improved methods for fabricating high-quality carbon nanotube films for a variety of applications, including in the biomedical and drug development fields.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude 4-Ethoxybenzoic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the purification process. Detailed experimental protocols and data tables are included to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities in crude this compound typically arise from its synthesis, most often the Williamson ether synthesis starting from 4-hydroxybenzoic acid. Potential impurities include:

  • Unreacted 4-hydroxybenzoic acid: Due to incomplete etherification.

  • Inorganic salts: Formed from the base used in the synthesis (e.g., sodium or potassium halides).

  • Residual ethylating agent: Such as ethyl iodide or diethyl sulfate.

  • Side-products: Arising from competing elimination reactions, though this is less common with primary alkyl halides.[1]

Q2: What is the recommended initial purification strategy for crude this compound?

An acid-base extraction is a highly effective initial purification method. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or less acidic impurities. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the this compound into its water-soluble salt. Neutral impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified this compound.

Q3: When is recrystallization the preferred method of purification?

Recrystallization is an excellent secondary purification step after an initial clean-up like acid-base extraction, or as the primary method if the impurities are present in small amounts. It is particularly effective at removing small amounts of structurally similar impurities and achieving high purity, which is often assessed by a sharp melting point.

Q4: What is the expected appearance and melting point of pure this compound?

Pure this compound is a white to light yellow crystalline powder. The reported melting point is approximately 197-201 °C. A broad or depressed melting point is a common indicator of the presence of impurities.

Purification & Troubleshooting Guides

Acid-Base Extraction

This method is ideal for separating the acidic this compound from neutral or less acidic impurities.

Issue Encountered Probable Cause Suggested Solution
Emulsion forms at the interface between organic and aqueous layers. Vigorous shaking or high concentration of the crude product.1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
Low recovery of the final product. 1. Incomplete extraction due to insufficient mixing. 2. Incorrect pH for precipitation. 3. Product is partially soluble in the aqueous phase.1. Ensure thorough but gentle mixing of the layers. 2. Use pH paper to confirm the aqueous layer is sufficiently basic during extraction and sufficiently acidic (pH ~2) during precipitation. 3. Perform multiple extractions with smaller volumes of the extraction solvent. 4. After precipitation, cool the aqueous solution in an ice bath to minimize solubility before filtration.
Final product is contaminated with inorganic salts. Incomplete washing of the precipitated product.After isolating the solid by filtration, wash the filter cake with a small amount of cold deionized water to dissolve and remove residual salts.
Recrystallization

Recrystallization is a powerful technique for achieving high purity. The choice of solvent is critical.

Issue Encountered Probable Cause Suggested Solution
The crude product does not dissolve in the hot solvent. The solvent is unsuitable for this compound.Select a different solvent or a solvent mixture. An ethanol (B145695)/water mixture is often effective.
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used). 2. Nucleation has not been initiated.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is still significantly impure, leading to a large melting point depression.1. Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 3. Consider performing an initial purification by acid-base extraction to remove gross impurities.
Low recovery of purified crystals. 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. Premature crystallization during hot filtration (if performed).1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. 3. Ensure the filtration apparatus is pre-heated before hot filtration to prevent crystallization in the funnel.
The recrystallized product is colored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Data Presentation

Solvent Selection for Recrystallization of this compound
Solvent SystemSuitabilityRationale
Ethanol/Water Highly Recommended This compound is soluble in hot ethanol and sparingly soluble in cold water. This mixed solvent system allows for fine-tuning of solubility to achieve high recovery of pure crystals.
Ethanol Good A good solvent for dissolving the compound when hot. However, solubility at room temperature might still be significant, potentially leading to lower yields compared to a mixed solvent system.
Water Poor (as a single solvent) This compound is sparingly soluble in water, even when hot.
Toluene Potential (with caution) May be suitable, but care must be taken as the boiling point (111 °C) is relatively high.
Acetone Not Recommended Often too good of a solvent at room temperature, which can result in poor recovery of the product.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated this compound (sodium 4-ethoxybenzoate) will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Wash (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with pH paper). This compound will precipitate as a white solid.

  • Isolation: Collect the purified solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product in a desiccator or a vacuum oven to a constant weight.

Protocol 2: Purification of this compound by Recrystallization (Ethanol/Water System)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Saturation: While the ethanol solution is hot, add hot water dropwise until the solution becomes faintly cloudy, indicating it is saturated. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals thoroughly.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point in the range of 197-201 °C is indicative of high purity.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound initial_assessment Initial Purity Assessment (e.g., TLC, melting point) crude_product->initial_assessment gross_impurities Grossly Impure? initial_assessment->gross_impurities acid_base_extraction Acid-Base Extraction high_purity_needed High Purity Required? acid_base_extraction->high_purity_needed recrystallization Recrystallization pure_product Pure this compound recrystallization->pure_product gross_impurities->acid_base_extraction Yes gross_impurities->recrystallization No high_purity_needed->recrystallization Yes high_purity_needed->pure_product No

References

Technical Support Center: Recrystallization of 4-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 4-Ethoxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Troubleshooting Guide

This guide is designed to help you resolve specific problems you may encounter during the recrystallization of this compound.

Problem: The compound is not dissolving in the hot solvent.

  • Possible Cause: Insufficient solvent.

  • Solution: Add a small amount of additional hot solvent incrementally until the solid dissolves. Be cautious not to add a large excess, as this will reduce your final yield.[1]

  • Possible Cause: The chosen solvent is inappropriate for this compound.

  • Solution: Consult the solvent suitability data. While specific data for this compound is limited, it is known to be almost transparent in hot methanol (B129727).[2] For aromatic carboxylic acids, a mixed solvent system, such as ethanol (B145695)/water, can be effective.[3] The compound should be highly soluble in the hot solvent and have low solubility at cooler temperatures.[4]

Problem: No crystals form upon cooling the solution.

  • Possible Cause: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[5][6]

  • Solution: Reheat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. To check if significant product remains in the mother liquor, you can evaporate a small sample to see if a solid residue forms.[6]

  • Possible Cause: The solution is supersaturated.[5]

  • Solution: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[1][6] Alternatively, add a "seed" crystal of pure this compound to the cooled solution.[6]

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of this compound (197-199 °C), causing it to melt before dissolving.[7]

  • Solution: Select a solvent with a lower boiling point.

  • Possible Cause: The solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point.[7]

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and allow for a slower cooling process.[6][7]

Problem: The recrystallized product is colored.

  • Possible Cause: Colored impurities are present in the crude material.

  • Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb many colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[7]

Problem: The final yield is very low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[1][6]

  • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]

  • Possible Cause: Premature crystallization occurred during hot filtration.

  • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.

  • Possible Cause: Excessive washing of the collected crystals.

  • Solution: Wash the crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique for solid compounds. It is based on the principle that the solubility of a compound in a solvent increases with temperature. An impure sample of this compound is dissolved in a hot solvent to create a saturated solution. As this solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. The impurities ideally remain dissolved in the cold solvent and are subsequently removed by filtration.[4]

Q2: How do I select a suitable solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should:

  • Dissolve this compound effectively at high temperatures but poorly at low temperatures.[4]

  • Either not dissolve the impurities at all or dissolve them very well, even at low temperatures.[4]

  • Not react chemically with this compound.[4]

  • Be relatively volatile for easy removal from the purified crystals.[4]

  • Be non-toxic and non-flammable for safe handling.[4]

For this compound, methanol or an ethanol/water mixture are good starting points.

Q3: What is the expected melting point of pure this compound?

The melting point of pure this compound is in the range of 197-199 °C.[7] A sharp melting point within this range is a good indicator of the purity of the recrystallized product. Impurities will typically cause a depression and broadening of the melting point range.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures (K) [5]

Temperature (K)1-ButanolIsopropyl AcetateAcetoneToluene
283.150.08950.0987--
288.150.10830.1192--
293.150.13020.14350.20110.0245
298.150.15560.17180.23780.0301
303.150.18490.20450.27960.0366
308.150.21860.24210.32710.0443
313.150.25740.28510.38060.0533
318.150.30190.33410.44070.0639
323.150.35290.38980.50780.0763

Note: This data is for 4-Methoxybenzoic acid and serves as an illustrative guide for this compound.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate and stir continuously.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and then bring it back to a boil for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Well-defined crystals should form. To maximize the yield, place the flask in an ice bath for 15-20 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a drying oven at a suitable temperature, well below the melting point.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Successful Dissolution no_dissolve Issue: Solid Not Dissolving dissolve->no_dissolve Problem crystals_form Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals No oiling_out Issue: Product Oils Out crystals_form->oiling_out Oils Form add_solvent Action: Add More Hot Solvent no_dissolve->add_solvent change_solvent Action: Choose a More Suitable Solvent no_dissolve->change_solvent add_solvent->dissolve change_solvent->dissolve evaporate Action: Evaporate Excess Solvent no_crystals->evaporate induce Action: Induce Crystallization (Scratch/Seed) no_crystals->induce evaporate->cool induce->cool add_more_solvent Action: Reheat and Add More Solvent oiling_out->add_more_solvent add_more_solvent->cool

Caption: Troubleshooting workflow for recrystallization.

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution: Add minimum hot solvent start->dissolution decolorization 2. Decolorization (Optional): Add activated charcoal dissolution->decolorization hot_filtration 3. Hot Filtration: Remove insoluble impurities decolorization->hot_filtration crystallization 4. Crystallization: Cool solution slowly hot_filtration->crystallization isolation 5. Isolation: Vacuum filtration crystallization->isolation washing 6. Washing: Wash with ice-cold solvent isolation->washing drying 7. Drying: Dry purified crystals washing->drying end End: Pure This compound drying->end

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Synthesis of 4-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Ethoxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-hydroxybenzoic acid to form a phenoxide ion, which then acts as a nucleophile and attacks an ethylating agent, typically an ethyl halide, to form the ether linkage.[1]

Q2: What are the key factors influencing the yield of this compound synthesis?

Several factors can significantly impact the yield of the Williamson ether synthesis for this compound. These include the choice of base, solvent, ethylating agent, reaction temperature, and the use of a phase transfer catalyst.[2] Optimizing these conditions is crucial for maximizing the product yield.

Q3: How can I purify the crude this compound product?

Common purification techniques for this compound include acid-base extraction and recrystallization. Acid-base extraction is effective for separating the acidic product from neutral or basic impurities.[3] Recrystallization from a suitable solvent system, such as an ethanol-water mixture, can further enhance the purity of the final product.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low or No Product Yield

Probable CauseSuggested Solution
Incomplete Deprotonation of 4-hydroxybenzoic acid Ensure a sufficiently strong base and adequate stoichiometry are used to completely deprotonate the phenolic hydroxyl group. Weaker bases like potassium carbonate may require more forcing conditions compared to stronger bases like sodium hydroxide.
Poor Nucleophilicity of the Phenoxide The choice of solvent can significantly affect the nucleophilicity of the phenoxide ion. Polar aprotic solvents like DMF or acetonitrile (B52724) are often preferred as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[1]
Ineffective Ethylating Agent The reactivity of the ethylating agent follows the trend: I > Br > Cl. Using ethyl iodide will result in a faster reaction rate compared to ethyl bromide or ethyl chloride.[2]
Side Reactions (Elimination) If using a sterically hindered ethylating agent or a very strong, bulky base, elimination reactions can compete with the desired substitution, leading to the formation of ethene. Using a primary ethyl halide like ethyl iodide or ethyl bromide minimizes this side reaction.[5]
Low Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Typical reaction temperatures for Williamson ether synthesis range from 50 to 100 °C.[1]

Issue 2: Presence of Impurities in the Final Product

Probable CauseSuggested Solution
Unreacted 4-hydroxybenzoic acid Perform an acid-base extraction. The desired product and the unreacted starting material will both be extracted into the aqueous basic layer. Careful acidification can sometimes allow for fractional precipitation, though this can be challenging. Thorough purification by recrystallization is often necessary.
Byproducts from Side Reactions If elimination byproducts are suspected, purification by column chromatography may be necessary. Recrystallization is also effective at removing many impurities.
Residual Solvent Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent from the recrystallization process.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can influence the yield of this compound.

Table 1: Effect of Base on Yield

BaseTypical ConditionsExpected YieldNotes
Sodium Hydroxide (NaOH)Aqueous or alcoholic solutionGood to ExcellentA strong and common base for this reaction.
Potassium Carbonate (K₂CO₃)Polar aprotic solvent (e.g., DMF)Good to ExcellentA weaker base that is often effective and easier to handle.
Sodium Hydride (NaH)Anhydrous polar aprotic solvent (e.g., THF, DMF)HighA very strong base that ensures complete deprotonation but requires anhydrous conditions.

Table 2: Effect of Solvent on Yield

SolventTypeEffect on YieldNotes
Ethanol (B145695)ProticModerateCan solvate the phenoxide, reducing its nucleophilicity.[1]
AcetonitrilePolar AproticHighFavors Sₙ2 reactions by not strongly solvating the nucleophile.[1]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to acetonitrile, it is an excellent solvent for Sₙ2 reactions.[1]

Table 3: Effect of Phase Transfer Catalyst (PTC) on Yield

PTCConditionsExpected Yield ImprovementNotes
Tetrabutylammonium bromide (TBAB)Biphasic system (e.g., water/organic solvent)SignificantFacilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the ethylating agent is located, increasing the reaction rate and yield.[6][7]
Cetyltrimethylammonium bromide (CTAB)Micellar catalysis in aqueous mediaHigh (~92%)Acts as a surfactant to create micelles, which can enhance the local concentration of reactants and increase reactivity.[3]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol describes the synthesis of this compound from 4-hydroxybenzoic acid and ethyl iodide using potassium carbonate as the base and DMF as the solvent.

  • Materials:

    • 4-hydroxybenzoic acid

    • Ethyl iodide

    • Potassium carbonate (anhydrous)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Hydrochloric acid (HCl), 1M

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

    • Ethanol

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous DMF.

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl iodide (1.5 equivalents) to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water.

    • Acidify the aqueous mixture with 1M HCl to a pH of approximately 2.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction and Recrystallization

  • Acid-Base Extraction:

    • Dissolve the crude product in diethyl ether.

    • Transfer the solution to a separatory funnel and add a saturated sodium bicarbonate solution.

    • Shake the funnel, venting frequently, and then allow the layers to separate.

    • Collect the aqueous layer containing the sodium salt of this compound.

    • Wash the organic layer with the sodium bicarbonate solution two more times and combine all aqueous layers.

    • Slowly add 1M HCl to the combined aqueous layers with stirring until the pH is acidic, which will precipitate the purified this compound.

    • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallization:

    • Dissolve the filtered product in a minimum amount of hot ethanol in an Erlenmeyer flask.

    • While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy.

    • If a large amount of precipitate forms, add a small amount of hot ethanol to redissolve it.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

    • Dry the crystals under vacuum.

Mandatory Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 4-Hydroxybenzoic Acid F Reaction Mixture A->F B Base (e.g., K₂CO₃) B->F C Ethylating Agent (e.g., EtI) C->F D Solvent (e.g., DMF) D->F E Heat (e.g., 80°C) E->F G Quenching (Water) F->G H Acidification (HCl) G->H I Extraction (Ether) H->I J Drying (MgSO₄) I->J K Solvent Removal J->K L Crude Product K->L M Acid-Base Extraction L->M N Recrystallization M->N O Pure this compound N->O

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Yield of this compound Q1 Is the reaction complete? (Check by TLC) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was an appropriate base and solvent used? A1_Yes->Q2 Action1 Increase reaction time or temperature A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was a phase transfer catalyst used (for biphasic reactions)? A2_Yes->Q3 Action2 Use a stronger base (e.g., NaOH, NaH) or a polar aprotic solvent (e.g., DMF, Acetonitrile) A2_No->Action2 End Yield Improved Action2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Action3 Consider adding a PTC like TBAB A3_No->Action3 Action3->End

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Identifying common impurities in 4-Ethoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities in this compound typically arise from its synthesis, which is most often a Williamson ether synthesis starting from 4-Hydroxybenzoic acid. The primary impurities to expect are:

  • 4-Hydroxybenzoic acid: Unreacted starting material.

  • Inorganic salts: Byproducts from the base used in the synthesis (e.g., sodium bromide, sodium sulfate).

  • Residual ethylating agent: Traces of reagents like ethyl bromide or diethyl sulfate.

  • Polymeric or colored impurities: Can form due to side reactions or degradation, especially under harsh reaction conditions.

Q2: My this compound appears discolored (not a pure white powder). What is the cause and how can I fix it?

A2: Discoloration, such as a yellow or brownish tint, is usually due to the presence of colored impurities. These can be trace amounts of oxidized phenolic compounds or other polymeric byproducts. To remove these, recrystallization with the addition of activated charcoal is effective. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Q3: The melting point of my synthesized this compound is broad and lower than the literature value (197-199 °C). What does this indicate?

A3: A broad and depressed melting point is a strong indicator of the presence of impurities. The most likely culprit is unreacted 4-hydroxybenzoic acid, which has a higher melting point but will disrupt the crystal lattice of the this compound, leading to the observed melting point depression. Purification via recrystallization is recommended to remove these impurities and obtain a sharp melting point within the expected range.

Q4: How can I confirm the purity of my this compound sample?

A4: A combination of analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying organic impurities like residual 4-hydroxybenzoic acid. A sharp melting point determination is a good qualitative indicator of purity. Spectroscopic methods such as NMR and IR can confirm the structure of the desired product and help identify any unexpected impurities.

Troubleshooting Guides

Issue 1: Low Yield After Synthesis
Possible Cause Troubleshooting Steps
Incomplete reactionEnsure stoichiometric amounts of reagents or a slight excess of the ethylating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material (4-hydroxybenzoic acid).
Loss of product during workupDuring extraction, ensure the pH is correctly adjusted to separate the product from unreacted starting material. Perform multiple extractions with smaller volumes of solvent for better recovery.
Premature crystallization during hot filtrationPreheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.
Issue 2: Presence of 4-Hydroxybenzoic Acid Impurity
Possible Cause Troubleshooting Steps
Insufficient ethylating agent or reaction timeIncrease the molar ratio of the ethylating agent to the 4-hydroxybenzoic acid. Extend the reaction time and monitor for completion by TLC.
Inefficient purificationPerform a careful recrystallization. This compound and 4-hydroxybenzoic acid have different solubilities, which can be exploited for separation. An ethanol (B145695)/water mixture is a suitable solvent system.

Quantitative Data on Impurities

While specific impurity profiles can vary between batches and synthesis methods, the primary organic impurity of concern is 4-hydroxybenzoic acid. The following table provides typical limits of detection (LOD) and quantification (LOQ) for 4-hydroxybenzoic acid using a validated HPLC method, which can be adapted for quality control.

ImpurityAnalytical MethodTypical LODTypical LOQ
4-Hydroxybenzoic acidHPLC-UV~0.1 µg/mL~0.5 µg/mL

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes the purification of crude this compound containing 4-hydroxybenzoic acid and colored impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (decolorizing carbon)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal. Swirl the flask and gently boil for a few minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Add hot deionized water dropwise to the hot ethanol filtrate until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 20-30 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel, followed by drying in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: HPLC Analysis of this compound Purity

This protocol provides a method to assess the purity of this compound and quantify the amount of 4-hydroxybenzoic acid impurity.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., a gradient starting from 60:40 v/v).[1] The acidic mobile phase ensures that the carboxylic acid groups are protonated for good peak shape.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound and 4-hydroxybenzoic acid in methanol. From these, prepare a series of working standards of known concentrations by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh a sample of the this compound to be tested, dissolve it in methanol, and dilute to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peaks based on the retention times of the standards. The peak area of 4-hydroxybenzoic acid in the sample chromatogram can be used to quantify its concentration by comparing it to the calibration curve generated from the standards.

Visualizations

impurity_formation 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid (Starting Material) Reaction Williamson Ether Synthesis 4-Hydroxybenzoic_Acid->Reaction Ethylating_Agent Ethylating Agent (e.g., Ethyl Bromide) Ethylating_Agent->Reaction Base Base (e.g., NaOH) Base->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purified_Product Pure this compound Crude_Product->Purified_Product Purification Impurity_1 Unreacted 4-Hydroxybenzoic Acid Crude_Product->Impurity_1 contains Impurity_2 Inorganic Salts Crude_Product->Impurity_2 contains

Caption: Impurity formation pathway in this compound synthesis.

troubleshooting_workflow Start Impure this compound (e.g., low MP, discoloration) Check_Impurity Identify probable impurity (e.g., 4-Hydroxybenzoic acid) Start->Check_Impurity Recrystallize Perform Recrystallization (Ethanol/Water) Check_Impurity->Recrystallize Add_Charcoal Add Activated Charcoal? Recrystallize->Add_Charcoal Hot_Filter Hot Filtration Add_Charcoal->Hot_Filter Yes (if colored) Cool_Crystallize Cool and Crystallize Add_Charcoal->Cool_Crystallize No Hot_Filter->Cool_Crystallize Analyze_Purity Analyze Purity (HPLC, Melting Point) Cool_Crystallize->Analyze_Purity Pure_Product Pure this compound Analyze_Purity->Pure_Product Purity OK Repurify Re-purify if necessary Analyze_Purity->Repurify Purity Not OK Repurify->Recrystallize

Caption: Troubleshooting workflow for the purification of this compound.

References

Proper storage and handling conditions for 4-Ethoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of 4-Ethoxybenzoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a white crystalline solid.[1] It is an aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of various pharmaceuticals, polymers, and dyes.[1] Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents.[1]

Q2: What are the general storage recommendations for this compound?

A2: this compound should be stored in a cool, dry place in a tightly sealed container.[2][3] It is stable under normal conditions.[4] For long-term storage of solutions, it is recommended to store aliquots in tightly sealed vials at -20°C, which can be usable for up to one month.[5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is important to wear appropriate personal protective equipment, including chemical safety goggles, protective gloves, and a lab coat.[6] All handling of the solid should be conducted in a chemical fume hood to avoid inhalation of dust.[6]

Q4: What are the primary hazards associated with this compound?

A4: this compound may cause skin, eye, and respiratory tract irritation.[6][7] It is important to avoid contact with skin and eyes and to avoid breathing in the dust.[6] In case of contact, flush the affected area with plenty of water.[6]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents.[3][4] Contact with these materials should be avoided to prevent potentially hazardous reactions.

Q6: What are the decomposition products of this compound?

A6: Upon thermal decomposition, this compound can release carbon monoxide and carbon dioxide.[3][4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₉H₁₀O₃[3]
Molecular Weight166.17 g/mol [3]
AppearanceWhite solid/crystalline powder[1][3]
Melting Point197-199 °C[4][8]
pKa4.49[3]
Water SolubilitySoluble[3]
Organic Solvent SolubilitySoluble in hot methanol[9]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationReference(s)
Storage Temperature Room Temperature[9]
Storage Environment Cool, dry place[2][3]
Container Tightly closed container[2][3]
Handling In a chemical fume hood[6]
Personal Protective Equipment Chemical goggles, protective gloves, lab coat[6]

Experimental Protocols

Protocol: Fischer Esterification of this compound with Ethanol (B145695)

This protocol describes the synthesis of ethyl 4-ethoxybenzoate via an acid-catalyzed esterification reaction.

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 equivalent) and an excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.05-0.1 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude ethyl 4-ethoxybenzoate.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting Guides

Issue 1: this compound does not fully dissolve in the reaction solvent.

  • Question: My this compound is not dissolving completely at the start of my experiment. What can I do?

  • Answer:

    • Increase Temperature: Gently heating the mixture can increase the solubility of this compound in many organic solvents.

    • Increase Solvent Volume: You may not be using a sufficient amount of solvent. Try adding more solvent in small increments until the solid dissolves.

    • Check Solvent Polarity: Ensure you are using a solvent with appropriate polarity. While soluble in water and hot methanol, its solubility in other solvents may vary.[3][9] For reactions in aqueous media where solubility is an issue, consider adjusting the pH to be more alkaline to form the more soluble carboxylate salt.

Issue 2: The product precipitates out of the solution unexpectedly during the reaction.

  • Question: My reaction mixture was clear, but now a solid has formed. What is happening?

  • Answer:

    • Temperature Fluctuation: A decrease in temperature can lower the solubility of your product or starting material, causing it to precipitate. Ensure your reaction temperature is maintained consistently.

    • Change in pH: If your reaction produces an acidic or basic byproduct, it could alter the pH of the solution and affect the solubility of your compounds. Consider using a buffer if your reaction conditions permit.

    • Supersaturation: The initial dissolution may have created a supersaturated solution. If the product is precipitating, this could be a normal part of the reaction as the product is formed and is less soluble than the starting materials.

Issue 3: The yield of the purified product is low after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

  • Answer:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve your crude product. Using an excessive amount of solvent will result in a lower recovery of the purified compound upon cooling.

    • Control Cooling Rate: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve the overall yield.

    • Second Crop: The filtrate (mother liquor) after the first crystallization may still contain a significant amount of your product. You can try to concentrate the filtrate and cool it again to obtain a second crop of crystals.

Issue 4: The final product is discolored (e.g., yellow or brown).

  • Question: My this compound product is not a pure white color. What could be the cause and how can I fix it?

  • Answer:

    • Oxidation: Discoloration can be a result of the oxidation of phenolic impurities. This can be accelerated by exposure to light, high temperatures, or the presence of metal ions.

    • Purification:

      • Recrystallization: Performing one or two careful recrystallizations is often effective at removing colored impurities.

      • Activated Carbon: For persistent color, you can treat a solution of your crude product with a small amount of activated carbon, followed by hot filtration to remove the carbon and the adsorbed impurities.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound and Ethanol B Add H₂SO₄ catalyst A->B Stir C Reflux for 2-4 hours B->C D Monitor by TLC C->D E Cool to RT D->E Reaction complete F Extract with Ethyl Acetate and wash E->F G Dry organic layer F->G H Remove solvent G->H I Purify (Recrystallization/Chromatography) H->I J J I->J Pure Product

Caption: Experimental workflow for the Fischer esterification of this compound.

Troubleshooting_Tree start Experimental Issue? dissolution Dissolution Problem? start->dissolution precipitation Unexpected Precipitation? start->precipitation low_yield Low Yield? start->low_yield discoloration Product Discolored? start->discoloration heat Increase Temperature dissolution->heat Yes add_solvent Add More Solvent dissolution->add_solvent Yes check_temp Maintain Constant Temp. precipitation->check_temp Yes check_ph Check/Buffer pH precipitation->check_ph Yes optimize_solvent Optimize Solvent Volume low_yield->optimize_solvent Yes slow_cool Cool Slowly low_yield->slow_cool Yes recrystallize Recrystallize Again discoloration->recrystallize Yes activated_carbon Use Activated Carbon discoloration->activated_carbon Yes

Caption: Troubleshooting decision tree for common issues with this compound.

References

Addressing stability issues of 4-Ethoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 4-Ethoxybenzoic acid. The following troubleshooting guides and FAQs are based on established chemical principles and data from structurally similar compounds.

Troubleshooting Guide

This guide provides solutions to common problems observed during the handling and formulation of this compound.

Symptom Possible Cause Recommended Action
Formulation Discoloration (Yellowing/Browning) Oxidative Degradation: The ethoxy group on the benzene (B151609) ring makes the compound susceptible to oxidation, which can be accelerated by air, light, high temperatures, or the presence of metal ions, leading to the formation of colored quinone-type structures.[1]- Add an Antioxidant: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid to scavenge free radicals.[1] - Package Under Inert Atmosphere: Use an inert gas like nitrogen during manufacturing and packaging to displace oxygen.[1] - Incorporate a Chelating Agent: Add agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[1]
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of radical species and subsequent degradation.[1]- Use Light-Protective Packaging: Store the compound and its formulations in amber or opaque containers to shield them from light.[1]
Loss of Potency/Assay Value Decrease Hydrolytic Degradation: Under strongly acidic or basic conditions, particularly at elevated temperatures, the ethoxy group can be hydrolyzed to a hydroxyl group, forming 4-hydroxybenzoic acid.[1]- Control pH: Maintain the pH of the formulation in a slightly acidic to neutral range where the compound is more stable.[1]
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) can occur, leading to the formation of phenetole.- Control Temperature: Store and process the material at controlled room temperature, avoiding excessive heat.
Precipitation in Aqueous Formulations Poor Aqueous Solubility: As a carboxylic acid, this compound has limited solubility in neutral or acidic aqueous solutions.- Adjust pH: Increase the pH to deprotonate the carboxylic acid, forming a more soluble salt. - Use Co-solvents: Employ water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to enhance solubility.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure its stability?

A1: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light. It is incompatible with strong oxidizing agents, so it should be kept away from such substances.

Q2: What are the primary degradation pathways for this compound?

A2: Based on structurally similar compounds like 4-Methoxybenzoic acid, the primary degradation pathways for this compound are expected to be:

  • Oxidative Degradation: Leading to colored byproducts.[1]

  • Hydrolysis: Cleavage of the ether linkage under harsh acidic or basic conditions to form 4-hydroxybenzoic acid.[1]

  • Photodegradation: Degradation upon exposure to light.[1]

  • Thermal Degradation: Decarboxylation at high temperatures.[2]

Q3: My this compound solution is showing unexpected peaks in the HPLC chromatogram. What could be the cause?

A3: Unexpected peaks in the chromatogram could be due to the presence of impurities in the starting material or the formation of degradation products. To identify the source, you can perform a forced degradation study to intentionally generate degradation products and compare their retention times with the unexpected peaks. Using a high-purity standard of this compound for comparison can also help to identify impurities.

Q4: How can I improve the solubility of this compound in my aqueous formulation to prevent precipitation?

A4: To improve solubility and prevent precipitation, consider the following strategies:

  • pH Adjustment: Increasing the pH of the solution will convert the carboxylic acid to its more soluble carboxylate salt.

  • Co-solvents: The addition of water-miscible organic solvents can increase the overall solubility.

  • Complexation Agents: Cyclodextrins can be used to form inclusion complexes with this compound, which can enhance its apparent water solubility.[1]

Quantitative Data Summary

Stress ConditionTime (hours)% Degradation of 4-Methoxybenzoic Acid
Acidic Hydrolysis (0.1 N HCl, 60°C) 24~1.5 - 5%
Basic Hydrolysis (0.1 N NaOH, 60°C) 24~5 - 10%
Oxidative (3% H₂O₂, RT) 24~10 - 15%
Thermal (80°C) 48< 2%
Photolytic (ICH Q1B) -~5 - 8%
Data presented is illustrative and based on typical results for 4-Methoxybenzoic acid. Actual degradation will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound and determine its intrinsic stability under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

    • The goal is to achieve 5-20% degradation. If no degradation is observed, increase the stressor intensity (e.g., higher temperature, longer exposure). If degradation is too extensive, reduce the stressor intensity.[3][4]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 20% A, 80% B

    • 20-25 min: Hold at 20% A, 80% B

    • 25-30 min: Re-equilibrate at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed discoloration Discoloration (Yellowing/Browning) start->discoloration potency_loss Loss of Potency start->potency_loss precipitation Precipitation start->precipitation cause_oxidation Oxidative Degradation? discoloration->cause_oxidation cause_photo Photodegradation? discoloration->cause_photo cause_hydrolysis Hydrolytic Degradation? potency_loss->cause_hydrolysis cause_thermal Thermal Degradation? potency_loss->cause_thermal cause_solubility Poor Solubility? precipitation->cause_solubility solution_antioxidant Add Antioxidant / Inert Atmosphere cause_oxidation->solution_antioxidant Yes solution_light_protect Use Light-Protective Packaging cause_photo->solution_light_protect Yes solution_ph_control Control pH cause_hydrolysis->solution_ph_control Yes solution_temp_control Control Temperature cause_thermal->solution_temp_control Yes solution_solubilize Adjust pH / Use Co-solvents cause_solubility->solution_solubilize Yes

Caption: Troubleshooting workflow for this compound stability issues.

Forced_Degradation_Workflow start Start Forced Degradation Study prepare_sample Prepare Stock Solution (e.g., 1 mg/mL) start->prepare_sample stress_conditions Apply Stress Conditions prepare_sample->stress_conditions acid Acid Hydrolysis (1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (30% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze check_degradation Degradation 5-20%? analyze->check_degradation adjust_stress Adjust Stress Conditions (Intensity/Duration) check_degradation->adjust_stress No end Identify Degradation Products & Establish Degradation Pathway check_degradation->end Yes adjust_stress->stress_conditions

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathways parent This compound hydrolysis Hydrolysis (Strong Acid/Base) parent->hydrolysis oxidation Oxidation (Air, Light, Metal Ions) parent->oxidation thermal Thermal Degradation (High Temp) parent->thermal product_hydrolysis 4-Hydroxybenzoic Acid hydrolysis->product_hydrolysis product_oxidation Colored Quinone-type Structures oxidation->product_oxidation product_thermal Phenetole + CO2 thermal->product_thermal

Caption: Potential degradation pathways of this compound.

References

Optimizing reaction parameters for the esterification of 4-Ethoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 4-Ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the esterification of this compound?

A1: The esterification of this compound is typically achieved through a Fischer esterification reaction. This is an acid-catalyzed equilibrium reaction between a carboxylic acid (this compound) and an alcohol to produce an ester and water.[1][2][3][4] To obtain a high yield of the desired ester, the reaction equilibrium must be shifted towards the products.

Q2: What are the most common catalysts used for this reaction?

A2: Strong protic acids are the most common catalysts for Fischer esterification. These include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2][5][6] Dry hydrogen chloride gas can also be used, particularly for aromatic esters.[5]

Q3: How can I drive the reaction equilibrium to favor ester formation and improve my yield?

A3: There are two primary strategies to maximize your ester yield, based on Le Chatelier's principle:[1][4][7]

  • Use an excess of one reactant: Typically, the alcohol is used in a large excess, often serving as the solvent as well.[1][2][7]

  • Remove water as it is formed: Since water is a product, its removal will drive the reaction forward. This can be accomplished by using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture.[1][4][6]

Q4: What are typical reaction temperatures and times?

A4: The reaction is generally heated to reflux to increase the reaction rate.[6][7][8] The specific temperature will depend on the boiling point of the alcohol and any other solvent used. Reaction times can vary from a few hours to overnight, and progress should be monitored, for example by using Thin Layer Chromatography (TLC).[6]

Troubleshooting Guide

Q5: My esterification yield is consistently low. What are the likely causes and how can I fix it?

A5: Low yields in Fischer esterification are a common issue and can often be attributed to the reversible nature of the reaction.[9][10] Here are several factors to investigate:

  • Equilibrium Limitations:

    • Solution: Increase the concentration of one of the reactants, usually the alcohol, to shift the equilibrium towards the products.[1][2] Alternatively, actively remove water from the reaction mixture using a Dean-Stark apparatus.[1][6]

  • Insufficient Catalyst:

    • Solution: Ensure you are using a sufficient amount of acid catalyst. If the catalyst is old or has been exposed to moisture, its activity may be diminished. Try adding a fresh batch of catalyst.

  • Suboptimal Reaction Temperature:

    • Solution: Make sure the reaction is being heated to the reflux temperature of the alcohol being used to ensure a reasonable reaction rate.[9]

  • Purity of Starting Materials:

    • Solution: Ensure that your this compound and alcohol are pure and dry. The presence of water in the starting materials will inhibit the forward reaction.

Q6: I am observing significant side products in my reaction. What could they be and how can I minimize them?

A6: A common side reaction, especially at higher temperatures, is the formation of an ether from the alcohol.

  • Solution: To minimize this, it is crucial to carefully control the reaction temperature and avoid excessive heat.[9] If you suspect other side reactions are occurring, consider using a milder catalyst or reaction conditions.

Q7: During the workup, I'm having trouble with emulsions forming in my separatory funnel. What should I do?

A7: Emulsions can form during the extraction process, especially after neutralizing the acid catalyst with a base like sodium bicarbonate.

  • Solution: To break up an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution). Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.

Data Presentation

Table 1: Typical Reaction Parameters for Fischer Esterification

ParameterConditionRationale
Catalyst H₂SO₄ or p-TsOH (catalytic amount)Strong acid protonates the carbonyl, activating it for nucleophilic attack.[2][11]
Alcohol Large excess (often used as solvent)Shifts the reaction equilibrium to favor product formation.[1][2]
Temperature RefluxIncreases the rate of reaction.[7]
Water Removal Dean-Stark apparatus (optional)Removes a product to drive the equilibrium forward.[1][6]
Experimental Protocols
Method A: Esterification using Excess Alcohol

This method is suitable when the alcohol is readily available and has a relatively low boiling point.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq).[9]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[9]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction's progress using TLC.[6]

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol using a rotary evaporator.[9]

    • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate (B1210297).[9]

    • Transfer the solution to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[9]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.[9]

    • If necessary, purify the crude product by distillation or column chromatography.[9]

Method B: Esterification with Azeotropic Water Removal

This method is ideal when using more expensive alcohols or when it is critical to drive the reaction to completion.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the alcohol (1.5-2.0 eq), a catalytic amount of p-TsOH (e.g., 5 mol%), and a suitable volume of a solvent that forms an azeotrope with water, such as toluene (B28343).[6]

  • Assembly: Assemble a Dean-Stark apparatus with a reflux condenser.[6]

  • Azeotropic Reflux: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. As the condensate cools, the water, being denser, will collect at the bottom of the trap while the toluene returns to the reaction flask.[6]

  • Monitoring: Continue the reaction until no more water is collected in the trap.[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution followed by brine.[6]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to yield the crude ester.[6]

Visualizations

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine this compound, Alcohol, and Catalyst reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool extract Extract with Organic Solvent cool->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Distillation or Chromatography concentrate->purify end_product Pure Ester purify->end_product

Caption: Experimental workflow for the esterification of this compound.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_final Product Formation acid This compound protonation Protonation of Carbonyl Oxygen acid->protonation H+ tetrahedral Tetrahedral Intermediate protonation->tetrahedral + R'OH alcohol Alcohol (R'OH) alcohol->tetrahedral proton_transfer Proton Transfer tetrahedral->proton_transfer water_loss Elimination of Water proton_transfer->water_loss - H2O deprotonation Deprotonation water_loss->deprotonation ester Ester Product deprotonation->ester - H+

Caption: Simplified signaling pathway of the Fischer esterification mechanism.

References

Technical Support Center: 4-Alkoxybenzoic Acid Liquid Crystal Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and characterization of 4-alkoxybenzoic acid liquid crystals.

Section 1: Synthesis and Purification

This section addresses common issues arising during the chemical synthesis and subsequent purification of 4-alkoxybenzoic acids.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis reaction to produce 4-alkoxybenzoic acid has a low yield. What are the common causes and solutions?

A1: Low yields in the Williamson ether synthesis are typically due to competing reactions or suboptimal conditions. The primary competing reaction is the E2 elimination of the alkyl halide, which is favored by sterically hindered substrates and high temperatures.[1][2]

  • Problem: Use of secondary or tertiary alkyl halides. These substrates are prone to elimination reactions.[1]

    • Solution: Whenever possible, opt for primary alkyl halides as they strongly favor the desired SN2 substitution pathway.[1]

  • Problem: The base is not strong enough or is sterically hindered. An incomplete deprotonation of 4-hydroxybenzoic acid leads to unreacted starting material.

    • Solution: Use a strong, non-nucleophilic base like potassium carbonate (K2CO3) or sodium hydride (NaH) to ensure complete formation of the phenoxide.[1] For laboratory-scale synthesis, potassium carbonate in a polar aprotic solvent like DMF or acetonitrile (B52724) is effective.[1]

  • Problem: Reaction temperature is too high. Higher temperatures can favor the elimination byproduct pathway.[1]

    • Solution: Conduct the reaction at a moderate temperature (e.g., 50-80 °C) for a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3]

  • Problem: Presence of water in the reaction. Water can reduce the reactivity of the nucleophile.

    • Solution: Use anhydrous solvents and ensure starting materials are dry.

Q2: I am struggling to remove unreacted 4-hydroxybenzoic acid and other impurities from my final product. What is the most effective purification method?

A2: The most effective purification method is typically recrystallization, often preceded by an acid-base extraction to remove the bulk of acidic impurities.[4][5]

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate (B1210297). Wash the solution with a weak base such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] The unreacted 4-hydroxybenzoic acid is more acidic and will be deprotonated and extracted into the aqueous layer. The desired 4-alkoxybenzoic acid is less acidic and will largely remain in the organic layer. Acidify the aqueous layer to recover any product that was extracted.

  • Recrystallization: After extraction and drying, recrystallize the crude product. A mixed solvent system, such as ethanol/water, is often effective.[4][5] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy.[4] Slow cooling will promote the formation of pure crystals.[4]

Q3: My final 4-alkoxybenzoic acid product is discolored (e.g., yellow or brown). What causes this and how can I fix it?

A3: Discoloration often arises from impurities formed during the reaction, particularly oxidation or side reactions involving the phenol (B47542) group.

  • Cause: Air oxidation of the phenoxide intermediate under basic conditions.

  • Cause: Impurities present in the starting alkyl halide.

  • Solution: During purification, treat a hot solution of your crude product with activated carbon.[5] Add a small amount of activated carbon to the hot solvent, heat briefly, and perform a hot gravity filtration to remove the carbon and adsorbed impurities.[5] Then, allow the purified filtrate to cool and crystallize.[5]

Section 2: Characterization and Phase Identification

This section provides guidance on interpreting characterization data and identifying liquid crystal phases.

Frequently Asked Questions (FAQs)

Q1: My Differential Scanning Calorimetry (DSC) thermogram shows broad or multiple peaks for a phase transition. How should I interpret this?

A1: Broad or multiple peaks in a DSC thermogram can indicate several issues:

  • Impurity: The most common cause is the presence of impurities, which can depress and broaden transition temperatures.[6]

    • Solution: Further purify the sample using recrystallization or column chromatography and re-run the DSC analysis.[5]

  • Polymorphism: The compound may exhibit multiple crystalline forms (polymorphs), each with a distinct melting point.[7]

    • Solution: Analyze the sample's thermal history. Heating and cooling cycles in the DSC can help identify stable versus metastable phases. Observe the sample under a Polarized Optical Microscope (POM) during heating to visually confirm the transitions.[6]

  • Slow Kinetics: The phase transition may be kinetically slow.

    • Solution: Re-run the DSC at a slower heating/cooling rate (e.g., 1-2 °C/min) to improve resolution.

Q2: The transition temperatures of my synthesized compound do not match the literature values. What are the likely reasons?

A2: Discrepancies with literature values are common and can be attributed to:

  • Purity: Even small amounts of impurities can significantly alter phase transition temperatures.

  • Calibration: Ensure the DSC instrument is properly calibrated with known standards (e.g., indium).

  • Heating/Cooling Rate: Literature values are often reported at a specific scan rate (e.g., 10 °C/min). Varying the scan rate can shift the observed transition temperatures.

  • Thermal History: The way the sample was cooled or stored before analysis can influence its crystalline structure.

Q3: I am having difficulty identifying the liquid crystal mesophase using Polarized Optical Microscopy (POM). What are the key textures to look for?

A3: Identifying mesophases by their optical textures is a critical skill. Cool the sample slowly from the isotropic liquid phase on a hot stage and observe the textures that form.[6]

  • Nematic (N) Phase: This is the least ordered mesophase. Look for a "threaded" texture with dark, mobile threads (disclinations) or a "Schlieren" texture with dark brushes originating from point defects.[6]

  • Smectic A (SmA) Phase: This phase is more ordered than the nematic. It typically forms a "focal conic" texture, which appears as fan-like domains.

  • Smectic C (SmC) Phase: The SmC phase also exhibits a focal conic texture, but it is often a "broken" focal conic texture due to the tilted molecular arrangement. The Schlieren texture in a SmC phase will have both two- and four-brush disclinations.

Data Presentation

Influence of Alkoxy Chain Length on Phase Behavior

The length of the flexible alkoxy chain (CnH2n+1O-) significantly influences the thermal properties and mesophases of 4-alkoxybenzoic acids. These compounds form hydrogen-bonded dimers, which are the fundamental mesogenic units.[8] As the chain length (n) increases, there is a general trend from nematic to smectic phases due to enhanced van der Waals forces between the aliphatic chains.[8]

Alkoxy Chain (n)Compound NameCrystal to Nematic/Smectic T (°C)Nematic/Smectic to Isotropic T (°C)Mesophase(s) Exhibited
14-Methoxybenzoic acid--Non-mesomorphic
24-Ethoxybenzoic acid--Non-mesomorphic
34-Propoxybenzoic acid147.0154.0Nematic
44-Butoxybenzoic acid147.0161.0Nematic
54-Pentyloxybenzoic acid126.0154.0Nematic
64-Hexyloxybenzoic acid107.0154.0Nematic
74-Heptyloxybenzoic acid98.0147.0Nematic, Smectic C
84-Octyloxybenzoic acid101.0147.5Nematic, Smectic C
94-Nonyloxybenzoic acid96.0143.5Nematic, Smectic C
104-Decyloxybenzoic acid118.0142.5Nematic, Smectic C

Note: Transition temperatures are approximate and can vary based on purity and measurement conditions. Data compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 4-Hexyloxybenzoic Acid

This protocol describes a representative Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromohexane (B126081)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hydrochloric acid (HCl), 2M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 20 minutes.

  • Add 1-bromohexane (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Acidify the aqueous mixture with 2M HCl to a pH of ~2 to precipitate the crude product.

  • Filter the solid precipitate, wash with water, and air dry.

  • For purification, dissolve the crude solid in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from an ethanol/water mixture to yield pure 4-hexyloxybenzoic acid.

Protocol 2: Characterization by DSC and POM

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Polarized Optical Microscope (POM) with a hot stage and controller

Procedure:

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature well above its isotropic clearing point (e.g., 180 °C) at a rate of 10 °C/min to erase thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point (e.g., 25 °C).

    • Perform a second heating scan at 10 °C/min to the same maximum temperature.

    • Analyze the second heating scan and the cooling scan to determine the transition temperatures (onset or peak) and associated enthalpy changes (ΔH).

  • POM Analysis:

    • Place a small amount of the sample on a clean microscope slide and cover it with a coverslip.

    • Position the slide on the hot stage of the POM.

    • Heat the sample until it melts into the isotropic liquid phase (it will appear completely dark between the crossed polarizers).

    • Slowly cool the sample (e.g., at 1-5 °C/min).

    • Carefully observe the formation of birefringent textures as the sample transitions into the liquid crystalline phase(s) and finally crystallizes.

    • Record the temperatures at which phase transitions occur and capture images of the characteristic textures for identification.

Visualizations

G cluster_start Synthesis cluster_workup Workup & Purification cluster_char Characterization cluster_results Data Analysis start Start: Reactants (4-Hydroxybenzoic Acid, Alkyl Halide, Base) reaction Williamson Ether Synthesis (DMF, 70-80°C) start->reaction precipitate Precipitation (Acidification with HCl) reaction->precipitate extract Acid-Base Extraction (Remove acidic impurities) precipitate->extract recrystallize Recrystallization (e.g., Ethanol/Water) extract->recrystallize product Pure 4-Alkoxybenzoic Acid recrystallize->product dsc DSC Analysis product->dsc pom POM Analysis product->pom data Identify Phase Transitions & Textures dsc->data pom->data compare Compare with Literature data->compare G start Low Yield Observed check_substrate Alkyl Halide Used? start->check_substrate primary Primary (1°) check_substrate->primary Primary secondary_tertiary Secondary (2°) or Tertiary (3°) check_substrate->secondary_tertiary 2° or 3° check_temp Reaction Temp. Too High? primary->check_temp solution_substrate High risk of E2 elimination. Use primary halide if possible. secondary_tertiary->solution_substrate end Yield Improved solution_substrate->end temp_ok No (< 80°C) check_temp->temp_ok No temp_high Yes (> 100°C) check_temp->temp_high Yes check_base Base Strength / Amount? temp_ok->check_base solution_temp High temp favors elimination. Reduce temp, increase time. temp_high->solution_temp solution_temp->end base_ok Strong Base (e.g., K2CO3, >2 eq) check_base->base_ok OK base_weak Weak or <2 eq. check_base->base_weak Weak base_ok->end solution_base Incomplete deprotonation. Use stronger base or more eq. base_weak->solution_base solution_base->end G cluster_forces Intermolecular Forces cluster_phases Resulting Liquid Crystal Phase mol_structure Molecular Structure (4-Alkoxybenzoic Acid) h_bonding Hydrogen Bonding (Carboxyl Groups) mol_structure->h_bonding pi_stacking π-π Stacking (Aromatic Cores) mol_structure->pi_stacking vdw Van der Waals Forces (Alkoxy Chains) mol_structure->vdw dimer Formation of Hydrogen-Bonded Dimer h_bonding->dimer Primary driver self_assembly Self-Assembly of Dimers pi_stacking->self_assembly vdw->self_assembly dimer->self_assembly nematic Nematic Phase (Orientational Order) self_assembly->nematic Short Chains (n < 7) Weaker VDW smectic Smectic Phase (Positional + Orientational Order) self_assembly->smectic Long Chains (n >= 7) Stronger VDW

References

Technical Support Center: 4-Ethoxybenzoic Acid NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Ethoxybenzoic acid, with a specific focus on peak splitting abnormalities.

Troubleshooting Guide: Peak Splitting Issues

Question: Why do the aromatic protons in my 1H NMR spectrum of this compound show a complex multiplet instead of two clean doublets?

Answer:

The aromatic region of this compound is expected to show a classic AA'XX' system, which can often appear as two distinct doublets. However, several factors can lead to more complex splitting patterns or the appearance of a multiplet.

Potential Causes and Solutions:

  • Second-Order Effects: When the chemical shift difference (in Hz) between the coupled protons is not significantly larger than the coupling constant (J), second-order effects can distort the spectrum. This can cause the inner peaks of the "doublets" to become more intense and the outer peaks to diminish, and can also introduce additional small peaks, making the signals appear as complex multiplets.

    • Solution: Increasing the magnetic field strength of the NMR spectrometer will increase the chemical shift separation (in Hz) while the coupling constants remain the same. This can simplify the spectrum to a first-order pattern of two clean doublets.

  • Solvent Effects: The choice of NMR solvent can influence the chemical shifts of the aromatic protons. If the chemical shifts of the two sets of aromatic protons become very similar in a particular solvent, the splitting pattern can become more complex.

    • Solution: Try acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆ or vice versa). This can alter the chemical shifts and potentially resolve the complex multiplets into simpler patterns.

  • Poor Shimming: An inhomogeneous magnetic field, resulting from improper shimming, can lead to broadened and distorted peaks, which can obscure the true splitting pattern.

    • Solution: Carefully shim the magnetic field before acquiring the spectrum. Automated shimming routines are often sufficient, but manual shimming may be necessary to achieve optimal homogeneity, especially for high-resolution spectra. A good lock signal is crucial for effective shimming.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, which can cause peak broadening and loss of resolution.

    • Solution: Prepare a more dilute sample. For routine ¹H NMR, 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

Question: The triplet of the ethoxy group's methyl protons in my this compound spectrum appears broad or poorly resolved. What could be the cause?

Answer:

A well-resolved triplet is expected for the methyl protons of the ethoxy group due to coupling with the adjacent methylene (B1212753) protons. Broadening or poor resolution of this signal can be attributed to several factors.

Potential Causes and Solutions:

  • Presence of Water: Traces of water in the NMR solvent can lead to exchange with the carboxylic acid proton and potentially cause broadening of nearby signals. While less common for the ethoxy group, it can contribute to overall poor spectral quality.

    • Solution: Use a freshly opened or properly stored deuterated solvent to minimize water content.

  • Incomplete Dissolution: If the sample is not fully dissolved, solid particles can disrupt the magnetic field homogeneity, leading to broad peaks.

    • Solution: Ensure the sample is completely dissolved before acquiring the spectrum. Gentle warming or sonication may aid dissolution. Filtering the sample into the NMR tube can remove any undissolved particulates.

  • Instrumental Issues: Problems with the NMR spectrometer, such as a poor lock or unstable temperature, can result in broad spectral lines.

    • Solution: Ensure the instrument is properly locked and the temperature has stabilized before starting the acquisition. If the problem persists, consult the instrument manager.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts and coupling constants for the protons of this compound?

A1: The expected ¹H NMR spectral data for this compound is summarized in the table below. Please note that exact chemical shifts can vary depending on the solvent and concentration.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)~10-13Broad Singlet-
Aromatic (Ha)~7.9-8.1Doublet~8-9
Aromatic (Hb)~6.9-7.1Doublet~8-9
Methylene (-OCH₂CH₃)~4.1Quartet~7
Methyl (-OCH₂CH₃)~1.4Triplet~7

Q2: Why is the carboxylic acid proton signal often broad?

A2: The carboxylic acid proton is acidic and can undergo chemical exchange with other acidic protons (like trace water in the solvent) or through intermolecular hydrogen bonding with other molecules of this compound. This exchange process occurs on the NMR timescale and leads to a broadening of the signal. The chemical shift of this proton is also highly dependent on concentration and the solvent used.[1][2]

Q3: How can I confirm the presence of the carboxylic acid proton?

A3: To confirm the assignment of the carboxylic acid proton signal, you can perform a "D₂O shake." Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The acidic carboxylic acid proton will exchange with deuterium, and its signal will disappear from the ¹H NMR spectrum.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

This protocol outlines the key steps for obtaining a high-quality ¹H NMR spectrum of this compound.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter that can degrade spectral quality.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. A stable lock is essential for good resolution.

    • Shim the magnetic field to optimize its homogeneity. This can be done using automated shimming routines, followed by manual adjustment of the Z1 and Z2 shims to maximize the lock level and achieve a sharp, symmetrical lock signal.

  • Data Acquisition:

    • Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, a 30° or 45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typical starting points.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

    • Reference the spectrum. If using CDCl₃, the residual solvent peak can be set to 7.26 ppm. For DMSO-d₆, the residual solvent peak is at 2.50 ppm.

Troubleshooting Workflow Diagram

Troubleshooting_Peak_Splitting start Start: Peak Splitting Issue Observed issue_type Identify Peak Type with Issue start->issue_type aromatic_multiplet Aromatic Protons Appear as Complex Multiplet issue_type->aromatic_multiplet Aromatic ethoxy_broad Ethoxy Group Signals are Broad/Poorly Resolved issue_type->ethoxy_broad Ethoxy check_shimming Check Shimming and Lock Signal aromatic_multiplet->check_shimming check_dissolution Ensure Complete Sample Dissolution ethoxy_broad->check_dissolution check_concentration Review Sample Concentration check_shimming->check_concentration Shimming OK instrument_check Check for Instrument Issues check_shimming->instrument_check Shimming OK solution_found Resolution Achieved check_shimming->solution_found Poor Shimming Corrected change_solvent Acquire Spectrum in a Different Solvent check_concentration->change_solvent Concentration OK check_concentration->solution_found Diluted Sample higher_field Use Higher Field NMR change_solvent->higher_field Still Complex change_solvent->solution_found Resolved higher_field->solution_found Resolved check_water Check for Water in Solvent check_dissolution->check_water Fully Dissolved check_dissolution->solution_found Filtered Sample check_water->check_shimming Solvent is Dry check_water->solution_found Used Dry Solvent instrument_check->solution_found Resolved instrument_check->solution_found Instrument Tuned

Caption: Troubleshooting workflow for peak splitting issues in this compound NMR.

References

Technical Support Center: Resolving Solubility Challenges in 4-Ethoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethoxybenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility problems encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a white crystalline solid. Its solubility is influenced by the solvent's polarity, temperature, and the pH of the solution. It is sparingly soluble in water but shows increased solubility in organic solvents.[1][2][3] One source indicates its water solubility to be 583.1 mg/L at 25 °C.[3] It is also reported to be soluble in hot methanol, alcohol, and ether.[1][4]

Q2: How does temperature affect the solubility of this compound?

The solubility of this compound in most solvents is expected to increase with a rise in temperature. This principle is fundamental to purification techniques like recrystallization. For instance, it is almost transparent in hot Methanol, indicating good solubility at elevated temperatures.[4] While specific data for this compound is limited, the trend of increasing solubility with temperature is consistently observed for similar carboxylic acids.

Q3: How does pH influence the solubility of this compound in aqueous solutions?

As a carboxylic acid, the solubility of this compound in water is highly dependent on pH. In acidic or neutral solutions, it exists predominantly in its less soluble protonated form. As the pH becomes more alkaline (basic), the carboxylic acid group deprotonates to form the more soluble carboxylate salt. This is a common strategy to enhance the solubility of carboxylic acids in aqueous media.

Q4: What are some common solvents for reactions involving this compound?

The choice of solvent depends on the specific reaction being performed. Based on the solubility of similar compounds and general principles, suitable solvents can include:

  • Alcohols: Methanol and ethanol (B145695) are often good choices due to their polarity and ability to form hydrogen bonds.[5]

  • Ethers: Tetrahydrofuran (THF) and diethyl ether can be effective, particularly for reactions where protic solvents are not desired.[5]

  • Ketones: Acetone and 2-butanone (B6335102) may also be suitable solvents.[5]

  • Aprotic Polar Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can be excellent solvents for a wide range of organic reactions, including amide couplings, due to their high polarity and ability to dissolve many organic compounds.

It is crucial to perform small-scale solubility tests to determine the optimal solvent for a specific reaction.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in the Reaction Solvent

Symptoms:

  • The this compound does not fully dissolve at the desired reaction temperature.

  • The reaction mixture is a slurry or suspension instead of a homogeneous solution.

  • The reaction is slow or incomplete.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice Consult solubility data for structurally similar compounds like 4-methoxybenzoic acid to guide solvent selection. Perform small-scale solubility tests with a range of solvents (e.g., alcohols, ethers, ketones, polar aprotic solvents) to find a suitable one.
Insufficient Temperature Gradually increase the reaction temperature while monitoring for dissolution. Ensure the chosen temperature is compatible with the stability of all reactants and reagents.
Incorrect pH (for aqueous or protic solvents) For reactions in protic solvents, the addition of a small amount of a non-nucleophilic base can deprotonate the carboxylic acid, increasing its solubility. However, this may affect the reactivity of other components.
Use of a Co-solvent Employ a mixture of solvents. For example, if the acid is soluble in a polar solvent but other reactants are not, a co-solvent system might be necessary to achieve homogeneity.
Issue 2: Precipitation of this compound or its Derivatives During the Reaction

Symptoms:

  • A solid precipitates from the reaction mixture as the reaction progresses.

  • The reaction stalls or gives a low yield.

  • The product is difficult to isolate from the precipitated starting material.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Product is Insoluble in the Reaction Solvent If the product has significantly different polarity than the starting materials, it may precipitate. Consider a solvent in which both reactants and products are reasonably soluble at the reaction temperature.
Change in Reaction Mixture Polarity The formation of byproducts or consumption of reactants can alter the overall polarity of the reaction mixture, leading to precipitation. Adding a co-solvent during the reaction might help maintain solubility.
Supersaturation The solution may be supersaturated with respect to one of the components. Gentle heating or the addition of a small amount of a good solvent can help redissolve the precipitate.

Data Presentation

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility
Water25583.1 mg/L[3]
Hot Methanol-Almost transparent[4]
Alcohol-Soluble[1]
Ether-Soluble[1]

Table 2: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures

This data for a similar compound can be used as a reference for selecting potential solvents.

Temperature (K)1-ButanolIsobutanol2-Butanol1-PentanolEthylene GlycolEthyl FormateIsopropyl Acetaten-Butyl AcetateAcetone2-ButanoneCyclohexanoneTolueneTetrahydrofuran
283.150.08950.07680.09870.07120.0123--------
288.150.10830.09350.11920.08650.0151--------
293.150.13020.11290.14350.10470.0184--------
298.150.15560.13560.17180.12610.0224--------
303.150.18490.16190.20450.15130.0271--------
308.150.21860.19230.24210.18050.0328--------
313.150.25740.22730.28510.21450.0396--------
318.150.30190.26750.33410.25380.0478--------
323.150.35290.31360.38980.29910.0577--------
328.150.41120.36640.45290.35140.0696--------

Data adapted from a study on 4-Methoxybenzoic acid.[6]

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This protocol describes a standard method for determining the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

  • Vials

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the mixture to settle, and then carefully withdraw a sample of the supernatant using a pre-heated or temperature-equilibrated syringe.

  • Filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved solid.

  • Weigh the vial containing the saturated solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

  • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

  • Calculate the solubility in terms of g/L or other desired units.

Protocol 2: Recrystallization of this compound

This protocol outlines a general procedure for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Appropriate solvent or solvent pair (e.g., ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. A mixed solvent system like ethanol/water can be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the "good" solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Visualizations

experimental_workflow Experimental Workflow for Resolving Solubility Issues cluster_problem Problem Identification cluster_investigation Investigation cluster_optimization Optimization Strategies cluster_verification Verification problem Poor Solubility or Precipitation of This compound lit_search Literature Search for Solubility Data (e.g., similar compounds) problem->lit_search solvent_screen Solvent Screening (Small-scale tests) problem->solvent_screen temp_adjust Adjust Temperature lit_search->temp_adjust solvent_screen->temp_adjust cosolvent Use Co-solvent System solvent_screen->cosolvent ph_modify Modify pH (if applicable) solvent_screen->ph_modify reaction_monitoring Monitor Reaction (TLC, LC-MS) temp_adjust->reaction_monitoring cosolvent->reaction_monitoring ph_modify->reaction_monitoring yield_analysis Analyze Yield and Purity reaction_monitoring->yield_analysis

Caption: Troubleshooting workflow for solubility problems.

signaling_pathway Decision Pathway for Solvent Selection start Reaction Start is_protic Protic Solvent Compatible? start->is_protic is_polar High Polarity Needed? is_protic->is_polar Yes is_aprotic_polar Aprotic Polar Solvent Needed? is_protic->is_aprotic_polar No end_node Optimal Solvent System is_polar->end_node Yes (e.g., Alcohols) is_polar->end_node No (e.g., Ethers, Ketones) is_aprotic_polar->end_node Yes (e.g., DMF, DMSO) is_aprotic_polar->end_node No (e.g., Toluene)

Caption: Logical steps for selecting a suitable solvent.

References

Validation & Comparative

A Comparative Analysis of 4-Ethoxybenzoic Acid and 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of 4-Ethoxybenzoic acid and 4-Methoxybenzoic acid, two closely related aromatic carboxylic acids. Understanding the nuanced differences in their physicochemical properties and biological activities is crucial for their application in pharmaceutical development, materials science, and chemical synthesis. This document summarizes key experimental data, outlines methodologies for property determination, and visualizes structural and workflow comparisons to aid researchers in their selection and use of these compounds.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a methoxy (B1213986) group with a slightly larger ethoxy group at the para position of the benzoic acid backbone results in distinct differences in their physical and chemical characteristics. These properties are critical in determining their solubility, absorption, and reactivity in various systems.

PropertyThis compound4-Methoxybenzoic Acid
Molecular Formula C₉H₁₀O₃C₈H₈O₃
Molecular Weight 166.17 g/mol [1]152.15 g/mol [2]
Melting Point 197-199 °C[1]182-185 °C
Boiling Point 291.2 °C (estimated)[3]~275 °C[4]
Water Solubility Sparingly soluble0.3 g/L (at 20°C)[5]
Solubility in Organic Solvents Soluble in hot methanol[6]Soluble in ethanol (B145695), ether, and chloroform[4]
pKa ~4.49~4.47[7]
LogP (o/w) 2.39[3]1.78

Biological Activity: A Comparative Overview

Both this compound and 4-Methoxybenzoic acid, also known as p-anisic acid, exhibit a range of biological activities. The nature of the alkoxy substituent plays a significant role in modulating their efficacy and mechanism of action.

This compound has demonstrated notable anti-biofilm and anti-pathogenic properties, particularly against Staphylococcus aureus. Research indicates that it can inhibit biofilm formation and enhance the sensitivity of existing biofilms to antibiotics like vancomycin (B549263).[8] The proposed mechanism involves the alteration of cell membrane hydrophobicity.[8] This makes it a promising candidate for the development of novel antimicrobial agents and combination therapies to combat antibiotic resistance.

4-Methoxybenzoic acid , a naturally occurring compound found in plants like anise and fennel, possesses a broader spectrum of reported biological activities.[9] These include antimicrobial, anti-inflammatory, antioxidant, and antiseptic properties.[5] Its derivatives have been investigated for their potential in cancer therapy, with some showing the ability to target cell survival pathways like the Akt/NFκB signaling pathway.[9] It is also utilized as a preservative in cosmetics and a flavoring agent in the food industry.[5]

Experimental Protocols

To ensure reproducibility and accuracy in research, detailed experimental protocols for determining key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: Finely powder a small amount of the crystalline sample using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Begin heating the block. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range. For a more accurate measurement, heat slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Purity Check: A pure compound will typically have a sharp melting range of 1-2 °C. Impurities tend to depress and broaden the melting range.

Solubility Determination

Solubility is a fundamental property that influences a compound's bioavailability and formulation.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Graduated pipettes or cylinders

  • Analytical balance

  • Spatula

Procedure:

  • Solvent Selection: Choose a range of solvents of varying polarity (e.g., water, ethanol, acetone, hexane).

  • Sample Preparation: Weigh a precise amount of the solid compound (e.g., 10 mg) and place it into a test tube.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble.

  • Quantitative Measurement (Optional): For a more precise determination, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate can be determined using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[10][11]

Apparatus:

  • pH meter with a glass electrode, calibrated with standard buffers

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if the acid is not readily soluble in water, though this will affect the measured pKa.

  • Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer, immerse the pH electrode, and begin stirring gently. Position the burette filled with the standardized NaOH solution above the beaker.

  • Initial pH: Record the initial pH of the acid solution.

  • Titration: Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

  • Equivalence Point: Continue the titration past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve. The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been neutralized).[12]

Visualizations

To further aid in the understanding of these two compounds, the following diagrams have been generated using Graphviz (DOT language).

Structural Comparison

G cluster_ethoxy This compound cluster_methoxy 4-Methoxybenzoic Acid ethoxy_structure O=C(O)c1ccc(OCC)cc1 methoxy_structure O=C(O)c1ccc(OC)cc1 G cluster_compounds Compounds for Comparison cluster_physchem Physicochemical Property Analysis cluster_bio Biological Activity Screening cluster_data Data Interpretation and Comparison compound1 This compound melting_point Melting Point Determination compound1->melting_point solubility Solubility Assessment compound1->solubility pka pKa Measurement compound1->pka antimicrobial Antimicrobial Assays compound1->antimicrobial antioxidant Antioxidant Assays compound1->antioxidant cytotoxicity Cytotoxicity Studies compound1->cytotoxicity compound2 4-Methoxybenzoic Acid compound2->melting_point compound2->solubility compound2->pka compound2->antimicrobial compound2->antioxidant compound2->cytotoxicity comparison Comparative Analysis melting_point->comparison solubility->comparison pka->comparison antimicrobial->comparison antioxidant->comparison cytotoxicity->comparison conclusion Conclusion & Application Potential comparison->conclusion

References

A Comparative Guide to Purity Determination of 4-Ethoxybenzoic Acid: Neutralization Titration vs. Chromatographic and Thermal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount in research and drug development. This guide provides an objective comparison of classical and modern analytical techniques for assessing the purity of 4-Ethoxybenzoic acid. We will delve into the principles and practical applications of neutralization titration, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC), supported by detailed experimental protocols and comparative data.

Performance Comparison of Analytical Methods

The choice of an analytical method for purity determination is contingent on a variety of factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the four methods for the analysis of this compound.

ParameterNeutralization TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Acid-base reactionDifferential partitioning between stationary and mobile phasesSeparation of volatile compounds in the gas phaseMeasurement of heat flow during a controlled temperature program
Selectivity Low; titrates total acidityHigh; separates the main component from impuritiesHigh; excellent separation of volatile impuritiesModerate; sensitive to any impurity that affects melting behavior
Typical Purity (%) 98.5 - 101.5≥ 99.0[1]> 98.0[2]98.0 - 99.9
Precision (%RSD) < 1.0< 0.5< 1.0< 2.0
Accuracy (% Recovery) 98.0 - 102.099.0 - 101.098.0 - 102.098.0 - 102.0
Limit of Quantitation ~0.1%~0.01%~0.01%~0.1%
Analysis Time Rapid (minutes per sample)Moderate (15-30 minutes per sample)Moderate (20-40 minutes per sample)Slow (1-2 hours per sample)
Instrumentation Cost LowHighHighHigh
Primary Advantages Simple, cost-effective, high precision for bulk assayHigh selectivity and sensitivity, stability-indicatingHigh resolution for volatile and thermally stable impuritiesAbsolute method, requires no chemical standards
Primary Limitations Non-specific, not stability-indicatingRequires reference standards, more complex instrumentationRequires derivatization for non-volatile compoundsNot suitable for thermally unstable compounds or amorphous solids

Experimental Protocols

Purity Determination by Neutralization Titration

This method provides a straightforward assay of the total acidic content.

Instrumentation:

  • 50 mL Burette

  • 250 mL Erlenmeyer flask

  • Analytical balance

  • Magnetic stirrer

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Ethanol (neutralized)

  • This compound sample

Procedure:

  • Accurately weigh approximately 300-400 mg of this compound into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Add 2-3 drops of phenolphthalein indicator to the sample solution.

  • Titrate the solution with standardized 0.1 M NaOH solution until a persistent pink color is observed.

  • Record the volume of NaOH solution consumed.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (V × M × E) / W × 100

    Where:

    • V = Volume of NaOH solution in Liters

    • M = Molarity of NaOH solution

    • E = Equivalent weight of this compound (166.17 g/mol )

    • W = Weight of the sample in mg

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard and sample

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Purity Determination by Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile compounds. For this compound, a derivatization step is often necessary to increase its volatility.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)

  • This compound reference standard and sample

Procedure:

  • Derivatization: Accurately weigh the this compound standard and sample into separate vials. Add the anhydrous solvent and the derivatizing agent. Heat the mixture to ensure complete reaction.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, ramp to 250 °C.

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium

  • Analysis: Inject the derivatized standard and sample solutions into the GC.

  • Calculation: Determine the purity by comparing the peak area of the derivatized this compound in the sample to that of the standard, or by area percent calculation.

Purity Determination by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that can be used to determine the purity of crystalline organic compounds by analyzing their melting behavior.[3][4]

Instrumentation:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • DSC Conditions:

    • Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

    • Atmosphere: Inert atmosphere (e.g., nitrogen).

  • Analysis: Record the heat flow as a function of temperature. The melting of an impure compound occurs over a broader temperature range and at a lower temperature than the pure substance.

  • Calculation: The purity is calculated using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. Most modern DSC software has built-in programs for purity calculations.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the logical relationship between these analytical techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_titration Neutralization Titration cluster_hplc HPLC cluster_gc GC cluster_dsc DSC cluster_data Data Analysis weigh Accurately Weigh This compound dissolve Dissolve in Appropriate Solvent weigh->dissolve seal_pan Seal in Aluminum Pan weigh->seal_pan titrate Titrate with Standardized NaOH dissolve->titrate inject_hplc Inject into HPLC System dissolve->inject_hplc derivatize Derivatize Sample dissolve->derivatize endpoint Observe Endpoint (Color Change) titrate->endpoint calculate Calculate Purity endpoint->calculate separate_hplc Separation on C18 Column inject_hplc->separate_hplc detect_hplc UV Detection separate_hplc->detect_hplc detect_hplc->calculate inject_gc Inject into GC System derivatize->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc detect_gc->calculate heat_dsc Heat in DSC (Controlled Rate) seal_pan->heat_dsc measure_hf Measure Heat Flow heat_dsc->measure_hf measure_hf->calculate

Caption: Experimental workflow for the purity determination of this compound.

logical_comparison cluster_methods Purity Determination Methods for this compound cluster_criteria Comparison Criteria titration Neutralization Titration selectivity Selectivity titration->selectivity Low cost Cost & Simplicity titration->cost Low Cost, Simple accuracy Accuracy & Precision titration->accuracy High (for bulk) info Information Provided titration->info Total Acidity hplc HPLC hplc->selectivity High hplc->cost High Cost, Complex hplc->accuracy Very High hplc->info Impurity Profile (non-volatile) gc GC gc->selectivity High gc->cost High Cost, Complex gc->accuracy High gc->info Impurity Profile (volatile) dsc DSC dsc->selectivity Moderate dsc->cost High Cost, Complex dsc->accuracy High (absolute) dsc->info Absolute Purity (based on melting)

Caption: Logical comparison of analytical methods for purity determination.

Conclusion

The selection of an appropriate analytical method for the purity determination of this compound is a critical decision that impacts the reliability of research and the quality of the final product.

  • Neutralization titration stands out as a simple, rapid, and cost-effective method for determining the bulk purity, making it ideal for routine quality control where the impurity profile is well-known and non-acidic.

  • HPLC is the method of choice for a detailed impurity profile, offering high selectivity and sensitivity for non-volatile impurities. It is a stability-indicating method and is widely used in the pharmaceutical industry for quality control and regulatory submissions.

  • GC , requiring derivatization for this compound, is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.

  • DSC provides a valuable orthogonal method for determining absolute purity without the need for a reference standard. It is particularly useful for characterizing highly pure crystalline materials.

For a comprehensive purity assessment of this compound, a combination of these methods is often employed. For instance, titration can be used for a quick assay, while HPLC provides a detailed impurity profile. DSC can then be used as a complementary technique to confirm the purity of the reference standard itself. This multi-faceted approach ensures a thorough understanding of the material's purity and quality.

References

Spectroscopic validation of 4-Ethoxybenzoic acid's chemical structure.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectroscopic validation of the chemical structure of 4-ethoxybenzoic acid, presenting a comparative analysis with structurally related benzoic acid derivatives. The objective is to offer researchers, scientists, and drug development professionals a detailed reference based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and two common alternatives: 4-methoxybenzoic acid and 4-hydroxybenzoic acid. This comparative approach facilitates the clear identification and differentiation of these compounds.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
Assignment This compound 4-Methoxybenzoic Acid 4-Hydroxybenzoic Acid
-COOH~11-13 (broad s)~12.7 (broad s)[1]~12.5 (broad s)
Ar-H (ortho to -COOH)7.95 (d, J=8.8 Hz)7.93 (d)[1]7.88 (d, J=8.7 Hz)
Ar-H (ortho to -OR)6.93 (d, J=8.8 Hz)7.03 (d)[1]6.88 (d, J=8.7 Hz)
-OCH₂CH₃4.11 (q, J=7.0 Hz)--
-OCH₃-3.84[1]-
-OCH₂CH₃1.42 (t, J=7.0 Hz)--
-OH--~10.2 (broad s)

Note: Chemical shifts for the acidic proton (-COOH) are concentration and solvent dependent and often appear as a broad singlet.

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
Assignment This compound 4-Methoxybenzoic Acid 4-Hydroxybenzoic Acid
C=O~167167.5[1]~168
Ar-C (ipso, attached to -COOH)~123123.5[1]~122
Ar-C (ortho to -COOH)~132131.5[1]~132
Ar-C (ortho to -OR)~114114.1[1]~116
Ar-C (ipso, attached to -OR)~163163.2[1]~161
-OCH₂CH₃~64--
-OCH₃-55.8[1]-
-OCH₂CH₃~15--
Table 3: Key IR Absorption Frequencies (cm⁻¹)
Vibrational Mode This compound 4-Methoxybenzoic Acid 4-Hydroxybenzoic Acid
O-H stretch (Carboxylic acid)2500-3300 (broad)2500-3300 (broad)[1]2500-3300 (broad)
C-H stretch (Aromatic)3000-31003000-3100[1]3000-3100
C-H stretch (Aliphatic)2850-30002840-2960[1]-
C=O stretch (Carboxylic acid)~16801680-1710[1]~1673[2]
C=C stretch (Aromatic)~1605, 1575, 15101605, 1575, 1510[1]~1600, 1590
C-O stretch (Ether/Phenol)~1250, ~11701250-1300, 1025-1150[1]~1240
O-H bend (Carboxylic acid)920-950 (broad)920-950 (broad)[1]920-950 (broad)
Table 4: Mass Spectrometry Data (m/z values for major fragments)
Compound Molecular Ion (M⁺) Key Fragment Ions
This compound 166[3][4]138, 121, 93, 65
4-Methoxybenzoic Acid 152[5]135, 107, 77
4-Hydroxybenzoic Acid 138[2]121, 93, 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-pulse sequence was utilized. Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed to obtain a spectrum with singlet peaks for each unique carbon atom.

  • Referencing: Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR Method): A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[7] Pressure was applied to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectra.

  • Data Acquisition: Spectra were typically collected in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum displays the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction (GC-MS): For volatile compounds like the benzoic acid derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[1] A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was injected into the GC. The sample was vaporized and separated on a capillary column before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) was used, with a standard electron energy of 70 eV.[1]

  • Mass Analysis: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum was recorded, showing the relative abundance of different fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound's chemical structure.

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Comparison cluster_validation Structure Validation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Comparison Comparison with Alternative Structures NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Validation Structure Confirmed Comparison->Validation

Caption: Workflow for Spectroscopic Validation of this compound.

References

A Comparative Guide to the Synthesis of 4-Ethoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of four common synthetic routes to 4-Ethoxybenzoic acid, complete with experimental data and detailed protocols to guide researchers in selecting the most suitable method for their needs.

This compound is a valuable building block in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes.[1] Its utility drives the need for efficient and scalable synthetic methods. This guide provides a comprehensive comparison of four distinct routes to this important compound: Williamson ether synthesis, oxidation of 4-ethoxytoluene, Grignard carboxylation, and oxidation of 4-ethoxybenzaldehyde (B43997). Each method is evaluated based on reaction yield, purity, reaction time, and overall efficiency, supported by detailed experimental protocols.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for each of the four evaluated synthesis routes to this compound, allowing for a direct comparison of their performance.

Parameter Williamson Ether Synthesis Oxidation of 4-Ethoxytoluene Grignard Carboxylation Oxidation of 4-Ethoxybenzaldehyde
Starting Material Ethyl 4-hydroxybenzoate (B8730719)4-Ethoxytoluene4-Bromoethoxybenzene4-Ethoxybenzaldehyde
Key Reagents Diethyl sulfate (B86663), NaOHPotassium permanganate (B83412)Magnesium, Dry Ice (CO2)Potassium permanganate
Reaction Time ~6-8 hours~2-3 hours~3-4 hours~2-3 hours
Typical Yield ~85-95%~70-80%~60-70%~80-90%
Purity of Crude Product HighModerate to HighModerateHigh
Primary Purification Method RecrystallizationRecrystallizationAcid-base extraction, RecrystallizationRecrystallization

Experimental Protocols

Detailed methodologies for each of the four synthesis routes are provided below. These protocols are intended for use by qualified professionals in a laboratory setting.

Williamson Ether Synthesis

This two-step synthesis involves the ethylation of a phenolic hydroxyl group followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 4-ethoxybenzoate

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of ethyl 4-hydroxybenzoate in ethanol (B145695) is treated with a solution of sodium hydroxide (B78521). Diethyl sulfate is then added dropwise to the reaction mixture, which is subsequently refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated to yield crude ethyl 4-ethoxybenzoate.

Step 2: Hydrolysis to this compound

The crude ethyl 4-ethoxybenzoate is then subjected to alkaline hydrolysis.[2] The ester is refluxed with a solution of sodium hydroxide in a mixture of ethanol and water until the reaction is complete, as indicated by the disappearance of the oily ester layer. The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the this compound. The solid product is collected by vacuum filtration, washed with cold water, and purified by recrystallization from ethanol-water to afford white crystalline needles.

Oxidation of 4-Ethoxytoluene

This method utilizes a strong oxidizing agent to convert the methyl group of 4-ethoxytoluene to a carboxylic acid. To enhance the reaction rate and yield in a biphasic system, a phase-transfer catalyst is employed.

A mixture of 4-ethoxytoluene, potassium permanganate, and a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt is prepared in a suitable solvent system, typically a mixture of an organic solvent and water.[3] The reaction mixture is heated and stirred vigorously for several hours. The progress of the oxidation is monitored by observing the disappearance of the purple color of the permanganate ion. Once the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound. The product is collected by filtration, washed with cold water, and purified by recrystallization.[4]

Grignard Carboxylation

This classic organometallic reaction involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide to yield a carboxylate salt, which is then protonated to give the carboxylic acid.

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 4-bromoethoxybenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-ethoxyphenylmagnesium bromide.[5][6][7] The reaction is typically initiated with a small crystal of iodine. After the Grignard reagent has formed, it is added to a flask containing crushed dry ice (solid carbon dioxide).[8] The reaction mixture is stirred, and the excess carbon dioxide is allowed to sublime. The resulting magnesium salt is then hydrolyzed by the slow addition of aqueous hydrochloric acid.[8] The this compound product is then isolated by extraction with diethyl ether, followed by separation of the organic layer, drying, and removal of the solvent. Further purification is achieved by recrystallization.

Oxidation of 4-Ethoxybenzaldehyde

This route involves the direct oxidation of an aldehyde to a carboxylic acid, which can be achieved with various oxidizing agents. While the Cannizzaro reaction is a possibility, it results in a maximum theoretical yield of only 50% for the acid. A more efficient approach is to use a strong oxidizing agent like potassium permanganate.

In a round-bottom flask, 4-ethoxybenzaldehyde is dissolved in a suitable solvent, such as acetone (B3395972) or a mixture of t-butanol and water. An aqueous solution of potassium permanganate is added dropwise to the stirred solution, while maintaining the temperature with an ice bath.[9] The reaction is monitored by the disappearance of the purple permanganate color. Upon completion, the reaction is worked up by filtering off the manganese dioxide precipitate. The filtrate is then acidified with hydrochloric acid to precipitate the this compound. The product is collected by filtration, washed, and purified by recrystallization.

Synthesis Route Evaluation and Workflow

The selection of an optimal synthesis route depends on various factors including the availability of starting materials, desired scale, and equipment. The following diagram illustrates the logical workflow and the relationship between the different synthetic pathways.

SynthesisRoutes cluster_williamson Williamson Ether Synthesis cluster_oxidation_toluene Oxidation of 4-Ethoxytoluene cluster_grignard Grignard Carboxylation cluster_oxidation_aldehyde Oxidation of 4-Ethoxybenzaldehyde start1 Ethyl 4-hydroxybenzoate step1_1 1. Diethyl sulfate, NaOH 2. Hydrolysis start1->step1_1 product This compound step1_1->product start2 4-Ethoxytoluene step2_1 KMnO4, Phase Transfer Catalyst start2->step2_1 step2_1->product start3 4-Bromoethoxybenzene step3_1 1. Mg, Et2O 2. CO2 3. H3O+ start3->step3_1 step3_1->product start4 4-Ethoxybenzaldehyde step4_1 KMnO4 start4->step4_1 step4_1->product

A logical workflow of the four synthesis routes for this compound.

Signaling Pathways and Experimental Workflows

To further clarify the process, the following diagram illustrates the general experimental workflow for a typical synthesis, purification, and analysis of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Starting Material C Reaction Setup (e.g., Reflux, Stirring) A->C B Reagents & Solvent B->C D Quenching / Neutralization C->D E Extraction D->E F Drying & Solvent Removal E->F G Recrystallization F->G H Melting Point Determination G->H I Spectroscopic Analysis (e.g., NMR, IR) G->I

A generalized experimental workflow for the synthesis and analysis of this compound.

References

A Comparative Analysis of 1H and 13C NMR Spectra: 4-Ethoxybenzoic Acid vs. 4-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the nuanced differences in the NMR spectral data of 4-Ethoxybenzoic acid and 4-Ethylbenzoic acid, supported by experimental and predicted data.

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound and 4-Ethylbenzoic acid. Understanding these differences is crucial for the unambiguous identification and structural elucidation of these and related compounds in various research and development settings. The subtle variation in their para-substituent—an ethoxy versus an ethyl group—gives rise to distinct chemical shift patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

Comparative NMR Data

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts for this compound and 4-Ethylbenzoic acid. The data has been compiled from various spectral databases and supplemented with predicted values to ensure a comprehensive comparison. All shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃)

Proton Assignment This compound (ppm) 4-Ethylbenzoic Acid (ppm)
-COOH~11.5 - 12.5 (broad s)~11.5 - 12.5 (broad s)
Aromatic H (ortho to -COOH)~8.05 (d)~7.98 (d)
Aromatic H (meta to -COOH)~6.93 (d)~7.28 (d)
-O-CH₂- / -CH₂-~4.11 (q)~2.72 (q)
-CH₃~1.45 (t)~1.27 (t)

Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃)

Carbon Assignment This compound (ppm) 4-Ethylbenzoic Acid (ppm)
-COOH~172.0~172.5
Aromatic C (ipso to -COOH)~123.5~127.8
Aromatic C (ortho to -COOH)~132.3~130.3
Aromatic C (meta to -COOH)~114.2~128.0
Aromatic C (para to -COOH)~163.5~151.0
-O-CH₂- / -CH₂-~63.8~29.1
-CH₃~14.7~15.2

Interpretation of Spectral Differences

The key distinctions in the NMR spectra of these two compounds arise from the differing electronic effects of the ethoxy and ethyl substituents.

  • ¹H NMR: The most significant difference is observed in the chemical shifts of the protons on the substituent group. The methylene (B1212753) protons (-O-CH₂-) of the ethoxy group in this compound are deshielded and appear at a much higher chemical shift (~4.11 ppm) compared to the methylene protons (-CH₂-) of the ethyl group in 4-ethylbenzoic acid (~2.72 ppm). This is due to the strong electron-withdrawing inductive effect of the adjacent oxygen atom in the ethoxy group. Furthermore, the aromatic protons meta to the carboxylic acid group are more shielded (appear at a lower ppm) in this compound due to the electron-donating resonance effect of the ethoxy group.

  • ¹³C NMR: The carbon spectra also reflect these electronic effects. The carbon of the methylene group attached to the oxygen in this compound (-O-CH₂-) is significantly deshielded (~63.8 ppm) compared to the methylene carbon of the ethyl group in 4-ethylbenzoic acid (~29.1 ppm). The aromatic carbon para to the carboxylic acid is also more deshielded in this compound (~163.5 ppm) due to the resonance effect of the oxygen atom.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic carboxylic acids is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (this compound or 4-Ethylbenzoic acid).
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
  • Transfer the solution to a standard 5 mm NMR tube using a pipette.
  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a larger number of scans (e.g., 128 or more) to compensate for the lower natural abundance of ¹³C. A relaxation delay of 1-2 seconds is recommended.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizing Structural and Spectral Relationships

The following diagrams illustrate the molecular structures and the logical workflow for NMR analysis.

G Structural Comparison and NMR Shift Influence cluster_0 This compound cluster_1 4-Ethylbenzoic Acid cluster_2 Electronic Effects cluster_3 NMR Shift Consequences mol1 mol1 effect1 Ethoxy Group: - Inductive (-I) - Resonance (+R) mol1->effect1 mol2 mol2 effect2 Ethyl Group: - Inductive (+I) mol2->effect2 shift1 Deshielding of -O-CH2- Shielding of meta-protons effect1->shift1 shift2 Weak shielding of aromatic protons effect2->shift2

Caption: Influence of substituents on NMR shifts.

G NMR Experimental Workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6 mL solvent) start->sample_prep nmr_acq NMR Data Acquisition (Lock, Shim, Acquire) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Calibration) nmr_acq->data_proc analysis Spectral Analysis (Shifts, Multiplicity, Integration) data_proc->analysis end End analysis->end

Caption: A typical workflow for NMR analysis.

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Ethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-ethoxybenzoic acid and its derivatives represent a promising scaffold for the discovery of novel therapeutic agents. This guide offers an objective comparison of their performance across various biological activities, supported by experimental data. Detailed methodologies for key experiments are provided, alongside visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity: Targeting the MARK4 Signaling Pathway

Derivatives of this compound, particularly 4-(2-(dimethylamino)ethoxy)benzohydrazides, have demonstrated notable anticancer properties. A key mechanism of action for these compounds is the inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4), a serine/threonine kinase implicated in the progression of various cancers. Inhibition of MARK4 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The downstream signaling cascade is believed to involve the MAPK/ERK pathway.

Comparative Anticancer Activity of this compound Derivatives
Compound IDDerivative TypeCancer Cell LineIC50 (µM)
H44-(2-(dimethylamino)ethoxy)benzohydrazideMCF-7 (Breast)27.39
H44-(2-(dimethylamino)ethoxy)benzohydrazideA549 (Lung)45.24
H194-(2-(dimethylamino)ethoxy)benzohydrazideMCF-7 (Breast)Data not available
H194-(2-(dimethylamino)ethoxy)benzohydrazideA549 (Lung)Data not available

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell viability, often used to determine the cytotoxic effects of chemical compounds.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing the Anticancer Mechanism: MARK4 Inhibition

MARK4_Pathway Derivative This compound Derivative MARK4 MARK4 Derivative->MARK4 Inhibits Microtubules Microtubule Dynamics MARK4->Microtubules Regulates MAPK_ERK MAPK/ERK Pathway MARK4->MAPK_ERK Activates CellCycle Cell Cycle Arrest Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis MAPK_ERK->Apoptosis Contributes to

Caption: Inhibition of MARK4 by this compound Derivatives.

Antimicrobial and Anti-Biofilm Activity

This compound has been identified as a potent agent against Staphylococcus aureus, particularly in the inhibition of biofilm formation.[1] It has been shown to act as an anti-pathogenic agent, reducing the virulence of the bacteria without directly killing them, which may reduce the likelihood of resistance development.[1] A key mechanism of its anti-biofilm activity is the alteration of cell membrane hydrophobicity.[1]

Comparative Antimicrobial Activity of Benzoic Acid Derivatives
CompoundMicroorganismMIC (mg/mL)
Benzoic AcidEscherichia coli O1571
2-hydroxybenzoic acidEscherichia coli O1571
4-hydroxybenzoic acidEscherichia coli O157>1
3,4-dihydroxybenzoic acidEscherichia coli2.6
3,4,5-trihydroxybenzoic acidEscherichia coli3.25

Note: Data for this compound derivatives against a range of bacteria is limited in publicly available comparative studies.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) from an overnight culture.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Visualizing the Anti-Biofilm Mechanism

Anti_Biofilm_Mechanism 4EB This compound Membrane Cell Membrane Hydrophobicity 4EB->Membrane Alters agr agr Quorum Sensing 4EB->agr Downregulates saeRS saeRS System 4EB->saeRS Downregulates Adhesion Bacterial Adhesion Membrane->Adhesion Reduces Biofilm Biofilm Formation Adhesion->Biofilm Inhibits Virulence Virulence Factor Expression agr->Virulence saeRS->Virulence Virulence->Biofilm

Caption: Mechanism of S. aureus Biofilm Inhibition by this compound.

Anti-inflammatory Activity

Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives (Inhibition of Albumin Denaturation)
CompoundConcentration (µg/mL)% Inhibition
4-Hydroxybenzoic acid10075.8
3,4-Dihydroxybenzoic acid10082.1
Gallic acid10085.3
Aspirin (Standard)10092.5

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein (e.g., bovine serum albumin or egg albumin).

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 72°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.

  • Data Analysis: The percentage inhibition of denaturation is calculated relative to the control (no compound). Diclofenac sodium is often used as a standard reference drug.

Visualizing the General Anti-inflammatory Workflow

Anti_Inflammatory_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models COX COX Enzyme Inhibition Assay NO Nitric Oxide Inhibition Assay Cytokine Cytokine Release Assay (TNF-α, IL-6) Edema Carrageenan-induced Paw Edema Derivatives 4-Ethoxybenzoic Acid Derivatives Derivatives->COX Derivatives->NO Derivatives->Cytokine Derivatives->Edema

Caption: Experimental Workflow for Anti-inflammatory Screening.

References

Performance Analysis of 4-Ethoxybenzoic Acid in Conductive Thin Films: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel materials to advance conductive thin film technology, researchers are exploring a diverse range of organic molecules to enhance performance and overcome the limitations of existing materials. One such molecule of interest is 4-Ethoxybenzoic acid. This guide provides a comparative analysis of the potential performance of this compound in conductive thin films against established alternatives, supported by experimental protocols for evaluation. While direct experimental data on this compound's role in conductive thin films is limited, this guide draws parallels from studies on similar benzoic acid derivatives to project its potential advantages and challenges.

Comparative Performance of Conductive Thin Film Materials

The performance of a conductive thin film is primarily evaluated based on its electrical conductivity, optical transparency, and stability. The following table compares the anticipated performance of this compound-modified conductive films with two common alternatives: Indium Tin Oxide (ITO) and PEDOT:PSS. The data for this compound is projected based on the known effects of benzoic acid on conductive polymers.

MaterialSheet Resistance (Ω/sq)Transmittance (%) at 550 nmSubstrate CompatibilityProcessing Temperature
Indium Tin Oxide (ITO) 10 - 100> 90%Glass, Flexible SubstratesHigh (>200°C for high conductivity)
PEDOT:PSS 100 - 100080 - 90%Glass, Flexible SubstratesLow (<150°C)
This compound (in PEDOT:PSS) 50 - 500 (Projected)85 - 95% (Projected)Glass, Flexible SubstratesLow (<150°C)

Note: The values for this compound in PEDOT:PSS are hypothetical projections based on the performance enhancement observed with benzoic acid treatment of PEDOT:PSS films.

The Potential Role of this compound

Research has shown that treating conductive polymers like PEDOT:PSS with benzoic acid can significantly enhance their conductivity.[1] The proposed mechanism involves the acidic treatment selectively removing the insulating PSS shell from the conductive PEDOT core, which leads to better aggregation of the conductive PEDOT chains and thus, higher conductivity.[1] It is hypothesized that this compound, as a derivative of benzoic acid, could offer a similar or potentially improved effect due to its molecular structure. The ethoxy group may influence the solubility and interaction with the polymer matrix, potentially leading to a more uniform and effective modification of the film.

Experimental Protocols

To validate the performance of this compound in conductive thin films, a series of standardized experiments are required.

Thin Film Preparation
  • For ITO films: Typically deposited via sputtering or evaporation techniques, which require specialized equipment.[2]

  • For PEDOT:PSS films: Can be prepared by solution-based methods like spin-coating, dip-coating, or printing, making it a more accessible and lower-cost process.[3]

  • For this compound-modified PEDOT:PSS films: A solution of this compound in a suitable solvent (e.g., isopropanol) would be prepared. The PEDOT:PSS film, after deposition, would be immersed in or treated with this solution, followed by a rinsing and drying step. The concentration of the this compound solution and the treatment time would be key parameters to optimize.

Electrical Conductivity Measurement

The sheet resistance of the thin films is a primary indicator of their electrical performance.

  • Method: The four-point probe method is the standard for accurately measuring sheet resistance of thin films.[4][5] This method involves bringing four equally spaced probes into contact with the film. A known current is passed through the outer two probes, and the voltage is measured between the inner two probes. This setup minimizes the influence of contact resistance on the measurement.

  • Calculation: The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln(2)) * (V/I), where V is the measured voltage and I is the applied current.

Optical Transmittance Measurement

The transparency of the films across the visible spectrum is crucial for applications in displays and solar cells.

  • Method: A UV-Vis spectrophotometer is used to measure the percentage of light that passes through the thin film deposited on a transparent substrate (e.g., glass). The measurement is typically performed over a wavelength range of 300 to 800 nm.

  • Analysis: The transmittance at a specific wavelength (commonly 550 nm) is used for comparison. The overall shape of the transmittance spectrum provides information about the material's optical properties.

Stability Assessment

The long-term performance and stability of the conductive films under various environmental conditions are critical for practical applications.

  • Methods:

    • Thermal Stability: Films are subjected to elevated temperatures for extended periods, and their sheet resistance and transmittance are monitored.

    • Environmental Stability: Films are exposed to controlled humidity and light (e.g., in a climate chamber), and their properties are measured over time.

    • Mechanical Flexibility: For films on flexible substrates, their performance is evaluated after repeated bending cycles.

Visualizing the Process and Logic

To better understand the experimental workflow and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_preparation Film Preparation cluster_characterization Characterization cluster_analysis Data Analysis start Start prep_ito ITO Deposition (Sputtering) start->prep_ito prep_pedot PEDOT:PSS Deposition (Spin-Coating) start->prep_pedot measure_conductivity Sheet Resistance (Four-Point Probe) prep_ito->measure_conductivity measure_transparency Optical Transmittance (UV-Vis) prep_ito->measure_transparency assess_stability Stability Tests (Thermal, Environmental) prep_ito->assess_stability treat_4eba This compound Treatment prep_pedot->treat_4eba treat_4eba->measure_conductivity treat_4eba->measure_transparency treat_4eba->assess_stability compare_data Compare Performance Metrics measure_conductivity->compare_data measure_transparency->compare_data assess_stability->compare_data end End compare_data->end

Caption: Experimental workflow for comparing conductive thin films.

Conductivity_Enhancement cluster_before Before Treatment cluster_after After 4-EBA Treatment pedot_core_before PEDOT (Conductive Core) pss_shell_before PSS (Insulating Shell) treatment 4-Ethoxybenzoic Acid (4-EBA) pedot_core_before->treatment Treatment pedot_core_after Aggregated PEDOT removed_pss Removed PSS treatment->pedot_core_after PSS Removal & PEDOT Aggregation

Caption: Proposed mechanism of conductivity enhancement in PEDOT:PSS.

Conclusion

While direct evidence for the performance of this compound in conductive thin films is still emerging, the precedent set by benzoic acid treatment of conductive polymers suggests a promising avenue for research. Its potential to enhance conductivity through a simple, low-temperature, solution-based process makes it an attractive candidate for modifying materials like PEDOT:PSS. The experimental protocols outlined in this guide provide a clear framework for researchers to systematically evaluate the efficacy of this compound and other novel organic molecules in the development of next-generation conductive thin films. Further investigation is warranted to fully understand its impact on electrical, optical, and stability properties and to optimize its application in various optoelectronic devices.

References

A Comparative Analysis of 4-Ethoxybenzoic Acid: Experimental Data vs. Computational Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimentally determined and computationally predicted properties of 4-Ethoxybenzoic acid (CAS No: 619-86-3). This document is intended to serve as a valuable resource for researchers in organic synthesis, pharmaceutical development, and materials science by presenting a clear, side-by-side analysis of its physicochemical and pharmacological characteristics. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key properties are provided.

Physicochemical and Pharmacological Properties

This compound is a versatile aromatic carboxylic acid utilized as an intermediate in the synthesis of pharmaceuticals, polymers, and liquid crystals.[1][2] Its ethoxy group enhances solubility and reactivity, making it a valuable building block in drug development, particularly in the formulation of anti-inflammatory and analgesic agents.[3]

A critical aspect of utilizing this compound in research and development is a thorough understanding of its properties. The following table cross-references experimentally measured values with computationally predicted data for key parameters.

PropertyExperimental ValuePredicted Value
Molecular Formula C₉H₁₀O₃[3][4]-
Molecular Weight 166.17 g/mol [5][6], 166.18 g/mol [3]166.17 g/mol
Appearance White crystalline powder[3]-
Melting Point 195-201 °C[3], 197-199 °C[2][5][7][8], 199.6 °C[6]-
Boiling Point No data available291.2 °C @ 760 mmHg[4][9], 254.38 °C (rough estimate)[2][7]
Water Solubility 583 mg/L at 25°C[2][7]583.1 mg/L at 25°C[9]
pKa 4.49[6]4.49 ± 0.10[2][7]
LogP (Octanol/Water) No data available2.39[2][7][9]

Experimental Protocols

The following sections detail the standard methodologies for determining the key experimental properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary method, a standard technique for assessing the purity of a crystalline solid.

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end. The solid is compacted at the bottom of the tube.

  • Apparatus: A melting point apparatus with a heated metal block and a magnified viewing lens is used.

  • Procedure:

    • The capillary tube is inserted into the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. A sharp melting range (e.g., 0.5-2°C) is indicative of a high-purity compound.

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a compound in a specific solvent.

  • Materials: An excess amount of solid this compound, distilled or deionized water, a constant temperature shaker bath, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

  • Procedure:

    • An excess of this compound is added to a known volume of water in a sealed flask.

    • The flask is agitated in a constant temperature bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

    • After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle.

    • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

    • The concentration of this compound in the clear filtrate is then determined using a calibrated analytical method. This concentration represents the aqueous solubility of the compound at the specified temperature.

Anti-Biofilm Activity Assay (Crystal Violet Method)

Recent studies have highlighted the potential of this compound as an anti-biofilm agent against Staphylococcus aureus.[10] The crystal violet assay is a common method to quantify biofilm formation.

  • Microorganism and Culture Conditions: Staphylococcus aureus is grown in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C.

  • Procedure:

    • The overnight bacterial culture is diluted and added to the wells of a 96-well microtiter plate.

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells containing bacteria without the compound and wells with media only are included.

    • The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

    • After incubation, the planktonic (free-floating) bacteria are gently removed, and the wells are washed with a buffer solution (e.g., PBS) to remove non-adherent cells.

    • The remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.

    • The excess stain is washed away, and the plate is allowed to dry.

    • The crystal violet bound to the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol.

    • The absorbance of the solubilized stain is measured using a microplate reader (typically at a wavelength of 570-595 nm). The absorbance is directly proportional to the amount of biofilm formed, allowing for the quantification of biofilm inhibition by this compound.

Visualizing Experimental Workflows

The following diagram illustrates the workflow for the crystal violet-based biofilm inhibition assay.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Staining & Quantification prep_culture Overnight Culture of S. aureus dilute_culture Dilute Culture & Add to 96-well Plate prep_culture->dilute_culture add_compound Add Compound to Wells prep_compound Prepare 4-Ethoxybenzoic acid Solutions prep_compound->add_compound incubate Incubate at 37°C (24-48h) add_compound->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain_cv Stain with 0.1% Crystal Violet wash_planktonic->stain_cv wash_excess Wash Excess Stain stain_cv->wash_excess solubilize Solubilize Bound Stain wash_excess->solubilize measure_abs Measure Absorbance (570-595 nm) solubilize->measure_abs

References

The Efficacy of 4-Ethoxybenzoic Acid as a Pharmaceutical Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the selection of appropriate intermediates is a critical decision that profoundly influences the efficiency, cost-effectiveness, and environmental impact of synthesizing active pharmaceutical ingredients (APIs). 4-Ethoxybenzoic acid, a derivative of benzoic acid, has emerged as a versatile intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic agents.[1] This guide provides an objective comparison of this compound's performance against viable alternatives, supported by available experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.

Comparative Analysis of Physicochemical Properties

The seemingly subtle difference in the alkoxy substituent between this compound and its counterparts, such as 4-hydroxybenzoic acid and 4-methoxybenzoic acid, can lead to significant variations in their physicochemical properties. These differences, in turn, affect their reactivity, solubility, and handling, which are crucial considerations in process chemistry.

PropertyThis compound4-Hydroxybenzoic Acid4-Methoxybenzoic Acid4-Aminobenzoic Acid (p-Aminobenzoic Acid)
Molecular Formula C₉H₁₀O₃C₇H₆O₃C₈H₈O₃C₇H₇NO₂
Molecular Weight 166.17 g/mol 138.12 g/mol 152.15 g/mol 137.14 g/mol
Melting Point 197-199 °C214.5 °C182-185 °C187-189 °C
Acidity (pKa) ~4.54.54~4.47~4.8 (amino group pKb ~11.7)
Solubility in Water Sparingly soluble0.5 g/100 mL0.3 g/L (20 °C)0.49 g/100 mL (20 °C)

Key Observations: The ethoxy group in this compound imparts a moderate increase in lipophilicity compared to the hydroxy and methoxy (B1213986) analogs, which can influence its solubility in organic solvents and its interaction with biological targets. Its melting point is notably high, suggesting strong intermolecular forces within its crystal lattice.

Performance in Key Pharmaceutical Synthesis Reactions

Two fundamental reactions where these intermediates are frequently employed are Williamson ether synthesis for the introduction of ether linkages and Fischer esterification for the formation of esters. These reactions are pivotal in the synthesis of a wide array of APIs, including local anesthetics and gastroprokinetic agents.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers and is particularly relevant for converting a hydroxyl group into an alkoxy group. This is a key step in the synthesis of various pharmaceutical compounds, including the gastroprokinetic agent Itopride, where a substituted benzoic acid is a precursor.

While direct comparative studies are scarce, we can infer the relative performance based on the general principles of the Sₙ2 mechanism that governs this reaction. The nucleophilicity of the phenoxide ion is a key determinant of the reaction rate.

Logical Relationship of Williamson Ether Synthesis:

Williamson_Ether_Synthesis 4-Hydroxybenzoic\nAcid Derivative 4-Hydroxybenzoic Acid Derivative Phenoxide Phenoxide Intermediate 4-Hydroxybenzoic\nAcid Derivative->Phenoxide Deprotonation Base Base Base->Phenoxide 4-Alkoxybenzoic\nAcid Derivative 4-Alkoxybenzoic Acid Derivative Phenoxide->4-Alkoxybenzoic\nAcid Derivative Nucleophilic Attack (Sₙ2) Alkyl Halide Alkyl Halide Alkyl Halide->4-Alkoxybenzoic\nAcid Derivative Salt Byproduct Salt Byproduct Alkyl Halide->Salt Byproduct

Caption: Williamson ether synthesis workflow.

Experimental Protocol: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic Acid (an Itopride Intermediate)

This protocol is a representative example of a Williamson ether synthesis involving a derivative of this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzonitrile in acetone.

  • Add potassium hydroxide to the solution and reflux for 1 hour to form the potassium phenoxide salt.

  • In a separate vessel, neutralize 2-(dimethylamino)ethyl chloride hydrochloride with one equivalent of potassium hydroxide and extract the free amine into a suitable solvent.

  • Slowly add the 2-(dimethylamino)ethyl chloride solution to the reaction mixture.

  • Continue refluxing for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the acetone via rotary evaporation.

  • Add dichloromethane to the residue and extract the product.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile intermediate.

  • The resulting nitrile is then hydrolyzed to the carboxylic acid using standard acidic or basic conditions.

Comparative Yield Data (Illustrative):

Starting MaterialAlkylating AgentProductYield (%)Reference
4-Hydroxy-3,5-dimethylbenzoic acidBenzyl chloride4-Benzyloxy-3,5-dimethylbenzoic acid~92%[1]
4-Hydroxybenzonitrile2-(Dimethylamino)ethyl chloride4-(2-(Dimethylamino)ethoxy)benzonitrile>90%
PhenolEthyl iodideEthoxybenzene50-95% (lab scale)

Discussion: The yield of the Williamson ether synthesis is generally high for primary alkyl halides. While this compound itself is not typically synthesized this way (it's more common to start with 4-hydroxybenzoic acid and introduce the ethyl group), its derivatives can be readily prepared. The choice between starting with 4-hydroxybenzoic acid versus an already prepared 4-alkoxybenzoic acid would depend on the cost and availability of the starting materials.

Fischer Esterification

Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. This reaction is fundamental in the synthesis of various local anesthetics, such as benzocaine, which is an ester of p-aminobenzoic acid.

Experimental Workflow for Fischer Esterification:

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions Carboxylic_Acid 4-Alkoxybenzoic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Carboxylic_Acid->Protonated_Carbonyl Protonation Alcohol Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Protonated_Carbonyl Heat Heat Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Ester Ester Tetrahedral_Intermediate->Ester Elimination of Water Water Water Tetrahedral_Intermediate->Water Ester->Acid_Catalyst Regeneration

Caption: Fischer esterification reaction pathway.

Experimental Protocol: Synthesis of Ethyl p-Ethoxybenzoate

This protocol provides a general procedure for the esterification of this compound.

Materials:

  • This compound (1.0 eq)

  • Ethanol (B145695) (anhydrous, used in excess as solvent and reactant)

  • Concentrated Sulfuric Acid (catalyst)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • To a round-bottom flask, add this compound and an excess of absolute ethanol.

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction by TLC.

  • After cooling, remove the excess ethanol by rotary evaporation.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by recrystallization or column chromatography.

Comparative Yield Data for Esterification:

Direct comparative studies on the esterification of different p-alkoxybenzoic acids under identical conditions are limited. However, we can present typical yields for related reactions.

Carboxylic AcidAlcoholProductYield (%)Reference
p-Aminobenzoic AcidEthanolBenzocaine (Ethyl p-aminobenzoate)63-93.3%
4-Hydroxybenzoic AcidGlucoseGlucose p-hydroxybenzoate estersFluctuates
Benzoic AcidMethanolMethyl BenzoateHigh

Discussion: The Fischer esterification is an equilibrium reaction. The yield is influenced by factors such as the steric hindrance of the alcohol and the carboxylic acid, and the efficiency of water removal. The electronic nature of the para-substituent on the benzoic acid can have a modest effect on the reactivity of the carboxylic acid. Electron-donating groups, like the ethoxy group, may slightly decrease the electrophilicity of the carbonyl carbon, but this effect is generally not significant enough to drastically alter yields compared to other benzoic acid derivatives under typical esterification conditions.

Application in the Synthesis of Local Anesthetics

Benzoic acid and its derivatives are foundational scaffolds in the development of local anesthetics. The general structure of many local anesthetics consists of a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic amine group. This compound can serve as the precursor for the lipophilic aromatic portion.

Signaling Pathway of Local Anesthetics:

Local_Anesthetic_Pathway Local_Anesthetic Local Anesthetic (e.g., derived from This compound) Nerve_Membrane Nerve Membrane Local_Anesthetic->Nerve_Membrane Diffusion Sodium_Channel Voltage-gated Sodium Channel Local_Anesthetic->Sodium_Channel Blockade Nerve_Membrane->Sodium_Channel Binding Sodium_Influx Na⁺ Influx No_Action_Potential Blocked Action Potential Sodium_Channel->No_Action_Potential Inhibition of Action_Potential Action Potential Propagation Pain_Signal_Blocked Pain Signal Blocked No_Action_Potential->Pain_Signal_Blocked

Caption: Mechanism of action of local anesthetics.

Conclusion

This compound is a valuable and effective pharmaceutical intermediate, particularly in syntheses requiring a benzoic acid scaffold with moderate lipophilicity. Its performance in key reactions like Williamson ether synthesis and Fischer esterification is comparable to other common benzoic acid derivatives. The choice between this compound and its alternatives, such as 4-hydroxybenzoic acid or 4-methoxybenzoic acid, will often be dictated by the specific requirements of the target API, including desired physicochemical properties, and the overall cost and availability of the starting materials. While direct, head-to-head comparative studies on the efficacy of these intermediates in the synthesis of a single API are not extensively documented, the existing literature on their individual reactivity and synthesis provides a solid foundation for rational selection in drug development programs. Further research focusing on direct comparative analysis would be beneficial for optimizing synthetic routes in the pharmaceutical industry.

References

Safety Operating Guide

Proper Disposal of 4-Ethoxybenzoic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-Ethoxybenzoic acid, ensuring compliance with safety protocols and environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for laboratory personnel.

Key Physical and Chemical Properties

Understanding the characteristics of this compound is crucial for safe handling and disposal.

PropertyValue
Physical State Powder Solid
Appearance White
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
Melting Point/Range 197 - 199 °C / 386.6 - 390.2 °F[1][2]
Boiling Point/Range No information available
Solubility No data available
Incompatible Materials Strong oxidizing agents[1][3]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all safety measures are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1]

Handling:

  • Ensure adequate ventilation.[1]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid dust formation.

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe disposal of this compound. This protocol is designed for small quantities typically found in a laboratory setting.

1. Waste Collection and Containment:

  • For Spills:

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1]

  • For Unused Product:

    • Keep the chemical in its original container if possible.

    • If transferring to a new container, ensure it is clearly labeled with the chemical name and any relevant hazard information.

2. Waste Storage:

  • Store waste containers in a cool, dry, and well-ventilated area.[1][2]

  • Keep containers tightly closed.[1][2]

  • Ensure the storage area is away from heat, ignition sources, and incompatible materials.

3. Arranging for Final Disposal:

  • Disposal of this compound must be conducted by a licensed professional waste disposal service.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste contractor to schedule a pickup.

  • Provide the waste disposal service with a complete and accurate description of the waste.

Emergency First Aid Measures

In the event of exposure, take the following immediate actions:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Clean mouth with water and drink plenty of water. Get medical attention.[1][2]

In all cases of exposure, seek medical attention.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal assess Assess Waste Type start->assess spill Solid Spill assess->spill Spill unused Unused Product assess->unused Unused ppe Don Appropriate PPE spill->ppe unused->ppe contain_spill Sweep/Shovel into Labeled Container ppe->contain_spill For Spill contain_unused Ensure Proper Labeling and Container Integrity ppe->contain_unused For Unused storage Store in Cool, Dry, Well-Ventilated Area contain_spill->storage contain_unused->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 4-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount for laboratory personnel handling 4-Ethoxybenzoic acid. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals.

This compound is a white solid that can pose health risks if not handled correctly.[1] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical for mitigating potential hazards. The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory tract irritation.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryRecommended EquipmentSpecifications & Standards
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are suitable.[4]
Eye Protection Safety glasses with side shields or chemical gogglesMust conform to EN166 (EU) or ANSI Z87.1 (US) standards.[4][5]
Body Protection Laboratory coatStandard cotton lab coat.[6]
Respiratory Protection Dust mask or respiratorAn N95 (US) or P2/P3 (EU) rated respirator is recommended, especially when generating dust or in areas with inadequate ventilation.[4]

Operational Plan for Safe Handling

Proper handling procedures are essential to minimize exposure and prevent accidents. Always work in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form of the acid.[3][6] Ensure that safety showers and eyewash stations are readily accessible.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents to minimize movement and the risk of spills.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound inside a chemical fume hood or a designated containment area to control dust.[6] Avoid actions that could create dust clouds.

  • Dissolving: When dissolving this compound, slowly add the solid to the solvent to prevent splashing.

  • Heating: If heating is necessary, use a controlled heat source like a heating mantle or water bath.

  • Post-Handling: Thoroughly wash hands with soap and water after handling the compound. Clean and decontaminate the work area and any equipment used.

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, making sure to flush under the eyelids.[1] Seek medical attention.
Skin Contact Wash the affected area immediately with soap and plenty of water while removing any contaminated clothing.[1][3] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams to avoid potentially hazardous chemical reactions.[7]

  • Collect all solid waste, including contaminated PPE (such as gloves), in a designated, clearly labeled, and sealed hazardous waste container.[7]

  • Label the container with "Hazardous Waste" and the full chemical name: "this compound."[7]

Spill Cleanup:

  • Evacuate the immediate area in the case of a large spill or in a poorly ventilated space.

  • Wear the appropriate PPE as outlined in the table above.

  • For solid spills, prevent the generation of dust.[8]

  • Contain the spill using an inert absorbent material like sand or vermiculite.[7]

  • Carefully sweep or scoop the material into a suitable container for hazardous waste disposal.[6][7]

  • Thoroughly clean the spill site after the material has been collected.

  • Do not allow the chemical or cleanup materials to enter drains or sewers.[7]

Final Disposal:

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[8] Consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of this chemical waste.

PPE_Workflow_for_4_Ethoxybenzoic_Acid cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Response cluster_post Post-Handling Phase start Start: Handling this compound assess_task Assess Task: - Weighing? - Dissolving? - Generating Dust? start->assess_task don_ppe Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat assess_task->don_ppe use_hood Work in Fume Hood or Well-Ventilated Area don_ppe->use_hood handle_chemical Perform Chemical Handling use_hood->handle_chemical spill Spill Occurs? handle_chemical->spill spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes decontaminate Decontaminate Work Area and Equipment spill->decontaminate No spill_procedure->handle_chemical dispose_waste Dispose of Waste and Contaminated PPE Properly decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.